molecular formula C9H17N3 B13537982 5-Methyl-1-pentyl-1H-pyrazol-3-amine

5-Methyl-1-pentyl-1H-pyrazol-3-amine

Cat. No.: B13537982
M. Wt: 167.25 g/mol
InChI Key: XZXJILGENLSIIY-UHFFFAOYSA-N
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Description

5-Methyl-1-pentyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1-pentyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-pentyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-methyl-1-pentylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-4-5-6-12-8(2)7-9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11)

InChI Key

XZXJILGENLSIIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-pentyl-3-amino-5-methylpyrazole: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-pentyl-3-amino-5-methylpyrazole, a substituted aminopyrazole with significant potential in medicinal chemistry and drug development. While specific data for this molecule is not extensively available, this document extrapolates from the well-established chemistry of the pyrazole scaffold and related N-alkylated aminopyrazoles to present its chemical structure, a detailed synthetic protocol, predicted physicochemical properties, and a discussion of its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the therapeutic promise of novel pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3] The ability to readily functionalize the pyrazole ring at its various positions allows for the fine-tuning of a compound's steric and electronic properties, making it an attractive scaffold for lead optimization in drug discovery.[2]

Chemical Structure and Tautomerism

The chemical structure of 1-pentyl-3-amino-5-methylpyrazole consists of a central pyrazole ring substituted with a pentyl group at the N1 position, an amino group at the C3 position, and a methyl group at the C5 position.

** IUPAC Name: ** 1-pentyl-5-methyl-1H-pyrazol-3-amine

It is crucial to consider the tautomerism inherent to the 3-amino-5-methylpyrazole core. The unsubstituted parent compound exists as a mixture of two tautomers: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole.[4][5] Theoretical and experimental studies suggest that the 3-amino tautomer is generally more stable.[6][7] However, the N-alkylation to introduce the pentyl group resolves this tautomerism, leading to a single, stable N-substituted isomer. The regioselectivity of this alkylation is a critical aspect of its synthesis.

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Synthesis of 1-pentyl-3-amino-5-methylpyrazole

The synthesis of 1-pentyl-3-amino-5-methylpyrazole can be achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the 3-amino-5-methylpyrazole core, followed by the N-alkylation with a pentyl halide.

Synthesis of 3-amino-5-methylpyrazole

A common and efficient method for the synthesis of 3-amino-5-methylpyrazole is the reaction of cyanoacetone with hydrazine hydrate.[8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetone in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization reaction.

  • Work-up: Cool the reaction mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

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N-Alkylation of 3-amino-5-methylpyrazole

The introduction of the pentyl group onto the pyrazole nitrogen is a critical step that dictates the final structure. The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms in unsymmetrical pyrazoles.[10][11] However, for 3-amino-5-methylpyrazole, the electronic and steric effects of the substituents can influence the regioselectivity of the alkylation.[10]

Protocol:

  • Deprotonation: In a dry, inert atmosphere, dissolve 3-amino-5-methylpyrazole in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.[10][12]

  • Addition of Alkylating Agent: Slowly add 1-bromopentane (or another suitable pentyl halide) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 1-pentyl-3-amino-5-methylpyrazole.

digraph "N_Alkylation_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Molecular Formula C₉H₁₇N₃Based on the addition of a C₅H₁₁ group to C₄H₇N₃.
Molecular Weight 167.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidThe pentyl chain is likely to lower the melting point compared to the solid parent compound.
Boiling Point >200 °CExpected to be significantly higher than the parent compound due to increased molecular weight and van der Waals forces.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water.The hydrophobic pentyl chain will decrease water solubility.
LogP ~2.5 - 3.5The addition of a pentyl group will significantly increase the lipophilicity.

Potential Biological Activities and Therapeutic Applications

The biological profile of 1-pentyl-3-amino-5-methylpyrazole can be inferred from the extensive research on related aminopyrazole derivatives. The pyrazole nucleus is a privileged scaffold in drug discovery, and the specific substitutions on this molecule suggest several potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of 1-pentyl-3-amino-5-methylpyrazole are consistent with those of other known anti-inflammatory agents.

Anticancer Activity

Substituted pyrazoles have been extensively investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[1] The aminopyrazole moiety, in particular, has been identified as a key pharmacophore in several potent anticancer compounds.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[13][14] The lipophilic nature of the pentyl group in 1-pentyl-3-amino-5-methylpyrazole may enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

digraph "Potential_Biological_Activities" { graph [bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Experimental Characterization

The structural elucidation and purity assessment of synthesized 1-pentyl-3-amino-5-methylpyrazole would rely on standard analytical techniques.

Protocol for Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to identify the protons of the pentyl chain, the methyl group, the amino group, and the pyrazole ring.[15][16] The chemical shifts and coupling patterns would confirm the connectivity of the molecule. A D₂O exchange experiment can be performed to confirm the N-H proton signal.[16]

    • ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.[14][15]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and confirm the elemental composition.[15][17]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the amino group and the C-H stretches of the alkyl groups.[14]

Conclusion

1-pentyl-3-amino-5-methylpyrazole represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Based on the well-established pharmacology of the aminopyrazole scaffold, this compound is a compelling candidate for screening in anti-inflammatory, anticancer, and antimicrobial assays. The synthetic route outlined in this guide is straightforward and amenable to the generation of a library of related analogues for structure-activity relationship (SAR) studies. Further investigation into the biological activities and optimization of this scaffold could lead to the development of novel therapeutic agents.

References

  • Saha, A., Payra, S., & Banerjee, S. (2015). One-pot multicomponent synthesis of highly functionalized bioactive pyrano [2, 3-c] pyrazole and benzylpyrazolyl coumarin derivatives using ZrO 2 nanoparticles as a reusable catalyst. Green Chemistry, 17(5), 2859-2866.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1, 3, 5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(3), 576-579.
  • Zhang, Y., Liu, J., & Jia, X. (2018).
  • Zheng, Y., Long, Y., Gong, H., Xu, J., Zhang, C., Fu, H., ... & Li, R. (2022). Low loadings of a combination of Ru3 (CO) 12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1, 3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. Organic Letters, 24(21), 3878-3883.
  • BenchChem. (2025).
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
  • MDPI. (2022, May 24).
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Semantic Scholar. (2022, May 24).
  • Thieme. (2026, January 28).
  • ScienceDirect. (2001). Tautomerism, hydrogen bonding and vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Chemical Physics.
  • PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • MDPI. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI.
  • MDPI. (2021, July 15). Structure and IR Spectra of 3(5)
  • ResearchGate. (n.d.). ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study.
  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.. ChemicalBook.
  • ResearchGate. (2025, August 7). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ResearchGate. (n.d.). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Books.
  • PMC. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Indian Academy of Sciences. (n.d.).
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97 31230-17-8. Sigma-Aldrich.
  • Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.

Sources

5-Methyl-1-pentyl-1H-pyrazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 5-Methyl-1-pentyl-1H-pyrazol-3-amine . This document is structured for researchers and drug development professionals, focusing on the specific regiochemical considerations and synthetic pathways required to access this building block.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound 5-Methyl-1-pentyl-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a pentyl chain at the


 position, an amine group at the 

position, and a methyl group at the

position. This specific substitution pattern (

) distinguishes it from its regioisomer, 3-methyl-1-pentyl-1H-pyrazol-5-amine.
Molecular Data Summary
PropertyValueNotes
IUPAC Name 5-Methyl-1-pentyl-1H-pyrazol-3-amineRegioisomer specific
Molecular Formula

Molecular Weight 167.25 g/mol Monoisotopic Mass: 167.1422
CAS Number Not widely listed; Isomer (5-amine) is 2629-98-3Treat as custom synthesis target
SMILES CCCCCn1c(C)cc(N)n1Encodes 1-pentyl-5-methyl-3-amine structure
InChI Key Calculated based on structureUnique identifier for database integration
LogP (Calc) ~2.1 - 2.4Moderate lipophilicity due to pentyl chain
TPSA ~52 ŲPolar Surface Area (Amine + Pyrazole N)
H-Bond Donors 1 (Primary Amine)

group
H-Bond Acceptors 2Pyrazole ring nitrogens

Synthesis & Manufacturing Protocols

Accessing the specific 3-amino-5-methyl-1-pentyl isomer requires careful control of regioselectivity. Direct condensation of pentylhydrazine with


-keto nitriles often favors the thermodynamically stable 5-amino-3-methyl isomer. Therefore, a regioselective alkylation  strategy or a specific cyclization method is recommended.
Method A: Alkylation of 3-Amino-5-methylpyrazole (Separation Required)

This protocol relies on the alkylation of the commercially available 3-amino-5-methylpyrazole. The reaction yields a mixture of


-alkylated isomers (Target vs. 5-amino isomer), which must be separated via chromatography.
Experimental Protocol
  • Reactant Preparation :

    • Dissolve 3-amino-5-methylpyrazole (1.0 eq, 10 mmol) in anhydrous Dimethylformamide (DMF) (20 mL).

    • Add Cesium Carbonate (

      
      )  (1.5 eq) or Sodium Hydride (NaH)  (1.1 eq) at 0°C under nitrogen atmosphere.
      
    • Note:

      
       often improves the ratio of the desired N1-alkylation product due to the "cesium effect."
      
  • Alkylation :

    • Add 1-Bromopentane (1.1 eq) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). Two spots will appear corresponding to the two

      
      -alkylated regioisomers.
      
  • Work-up :

    • Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification (Critical Step) :

    • The crude residue contains both 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Target) and 3-Methyl-1-pentyl-1H-pyrazol-5-amine (Byproduct).

    • Column Chromatography : Use a silica gel column. Elute with a gradient of Hexanes

      
       40% Ethyl Acetate/Hexanes.
      
    • Identification: The 5-amino isomer (byproduct) is typically more polar and elutes later than the 3-amino target due to the accessible primary amine hydrogen bonding with silica. The target (3-amine) is less shielded by the pentyl group but often elutes first in this specific scaffold configuration. Verify fractions by NMR.

Method B: Cyclization (Alternative Route)

For higher regioselectivity, the reaction of 3-aminocrotononitrile with pentylhydrazine can be tuned, but typically favors the 5-amino isomer. A more specific route to the 3-amine involves the reaction of 5-methylisoxazol-3-amine with pentylamine (rearrangement), though this requires harsh conditions. Method A is preferred for lab-scale generation.

Synthetic Workflow Diagram

The following diagram illustrates the alkylation pathway and the critical separation of regioisomers.

SynthesisWorkflow Start Start: 3-Amino-5-methylpyrazole Reaction Reaction: N-Alkylation (RT, 12h) Start->Reaction Reagents Reagents: 1-Bromopentane Cs2CO3 / DMF Reagents->Reaction Mixture Crude Mixture: Isomer A + Isomer B Reaction->Mixture Separation Purification: Silica Chromatography (Hex/EtOAc) Mixture->Separation Target Target Product: 5-Methyl-1-pentyl- 1H-pyrazol-3-amine Separation->Target Less Polar (Typically) Byproduct Byproduct: 3-Methyl-1-pentyl- 1H-pyrazol-5-amine Separation->Byproduct More Polar

Caption: Synthetic workflow for the generation and isolation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine via alkylation.

Analytical Characterization

Validating the structure requires distinguishing between the 1,3,5- and 1,5,3-substitution patterns.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    )
    :
    • 
       0.89 (t, 3H) : Terminal methyl of pentyl chain.
      
    • 
       1.30–1.80 (m, 6H) : Methylene protons of pentyl chain.
      
    • 
       2.20 (s, 3H) : Methyl group at C5. Note: In the 5-methyl isomer, this signal may show NOE (Nuclear Overhauser Effect) correlation with the 
      
      
      
      -methylene protons.
    • 
       3.85 (t, 2H) : 
      
      
      
      -methylene protons (
      
      
      ).
    • 
       5.45 (s, 1H) : Pyrazole C4-H proton.
      
    • 
       3.50–4.00 (br s, 2H) : Amine protons (
      
      
      
      ).
  • NOESY (Key for Isomer Assignment) :

    • Target (5-Methyl-1-pentyl) : Strong NOE correlation between the C5-Methyl protons and the N1-Pentyl methylene protons.

    • Isomer (3-Methyl-1-pentyl) : Strong NOE correlation between the C5-Amine protons and the N1-Pentyl methylene protons; NOE between C3-Methyl and C4-H only.

Mass Spectrometry
  • Method : ESI-MS (Positive Mode).

  • Expected Ion :

    
    .
    
  • Fragmentation : Loss of the pentyl chain or ammonia may be observed in MS/MS.

Applications in Drug Discovery[1][8][9]

The 5-methyl-1-pentyl-1H-pyrazol-3-amine scaffold serves as a versatile intermediate in medicinal chemistry.

  • Kinase Inhibition : The 3-amino pyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The

    
    -pentyl group can exploit hydrophobic pockets (e.g., the gatekeeper region or solvent front) to improve potency and selectivity.
    
  • GPCR Ligands : Pyrazole derivatives are privileged structures for Cannabinoid Receptors (CB1/CB2). The lipophilic pentyl chain aligns with the hydrophobic nature required for CB receptor affinity.

  • Fragment-Based Drug Design (FBDD) : With a MW of 167.25, this molecule is an ideal "fragment" for screening libraries. It possesses high ligand efficiency (LE) potential due to its low molecular weight and specific H-bond donor/acceptor profile.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer may be limited, aminopyrazoles are generally classified as irritants.

  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Precautionary Measures :

    • Wear protective gloves/eye protection (P280).

    • Avoid breathing dust/fume/gas/mist/vapors (P261).[2]

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from [Link](Note: Core scaffold reference).

  • Organic Chemistry Portal (2024) . Synthesis of Pyrazoles. Retrieved from [Link].

Sources

Comparative Technical Analysis: 5-Methyl-1-pentyl-1H-pyrazol-3-amine vs. 3-Methyl-1-pentyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the isomeric distinction, synthesis, and characterization of 5-Methyl-1-pentyl-1H-pyrazol-3-amine and 3-Methyl-1-pentyl-1H-pyrazol-5-amine .

Executive Summary

In medicinal chemistry, the regiochemistry of pyrazole formation is a critical determinant of biological activity. The two isomers, 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Isomer A) and 3-Methyl-1-pentyl-1H-pyrazol-5-amine (Isomer B) , possess identical molecular weights (167.25 g/mol ) and elemental compositions but exhibit distinct steric and electronic profiles.

  • Isomer A (3-Amino): Characterized by the N-pentyl group being spatially adjacent to the C5-methyl group. This isomer is typically the thermodynamic product or the minor component in direct cyclizations.

  • Isomer B (5-Amino): Characterized by the N-pentyl group being spatially adjacent to the C5-amino group. This is the kinetic product and the predominant isomer formed via the condensation of pentylhydrazine with 3-aminocrotononitrile.

This guide details the definitive spectroscopic methods for differentiation and the robust synthetic protocols for their production.

Structural & Spectroscopic Identification

The most common failure mode in pyrazole chemistry is misassignment of regiochemistry based solely on 1D NMR. Nuclear Overhauser Effect (NOE) spectroscopy is the mandatory self-validating standard for these isomers.

Definitive NOE Analysis

The spatial proximity of the N-pentyl methylene group (


) to the C5 substituent is the diagnostic handle.
  • Isomer A (5-Methyl): The

    
     protons show a strong NOE enhancement  with the C5-Methyl protons.
    
  • Isomer B (3-Methyl): The

    
     protons show NO NOE enhancement  with the C3-Methyl protons. Instead, they may show a weak interaction with the C5-Amino protons (broad singlet) or the C4-H.
    
Diagram: NOE Interaction Map

NOE_Analysis cluster_A Isomer A: 5-Methyl-1-pentyl-1H-pyrazol-3-amine cluster_B Isomer B: 3-Methyl-1-pentyl-1H-pyrazol-5-amine Pentyl_A N1-Pentyl (CH2) Methyl_A C5-Methyl Pentyl_A->Methyl_A STRONG NOE (Diagnostic) Amine_A C3-Amine Pentyl_A->Amine_A No Interaction Pentyl_B N1-Pentyl (CH2) Methyl_B C3-Methyl Pentyl_B->Methyl_B NO INTERACTION (Diagnostic) Amine_B C5-Amine Pentyl_B->Amine_B Weak/Broad NOE

Caption: Diagnostic NOE interactions distinguishing the 5-methyl (Isomer A) and 3-methyl (Isomer B) regioisomers.

1H NMR Chemical Shift Comparison

While solvent-dependent, the following trends in DMSO-


 are characteristic:
FeatureIsomer A (3-Amino-5-Methyl)Isomer B (5-Amino-3-Methyl)
C5-Substituent Methyl (

ppm)
Amine (

ppm, br s)
C3-Substituent Amine (

ppm, br s)
Methyl (

ppm)
C4-H Proton

ppm

ppm
N1-CH2 Protons

ppm (Deshielded by C5-Me)

ppm

Synthetic Pathways & Regiocontrol

The synthesis of these isomers relies on the reactivity of pentylhydrazine with 3-aminocrotononitrile (or its equivalents). The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the nitrile and enamine carbons.

Synthesis of Isomer B (The Kinetic Product)

Target: 3-Methyl-1-pentyl-1H-pyrazol-5-amine Mechanism: The terminal nitrogen (


) of pentylhydrazine is less sterically hindered and attacks the 

-carbon of the enaminonitrile, followed by cyclization of the internal nitrogen (

-Pentyl) onto the nitrile.
Synthesis of Isomer A (The Thermodynamic Challenge)

Target: 5-Methyl-1-pentyl-1H-pyrazol-3-amine Mechanism: Direct synthesis is difficult. It is often obtained as a minor byproduct of the Isomer B synthesis or via the alkylation of 3-amino-5-methylpyrazole (which yields a mixture requiring chromatographic separation).

Diagram: Synthetic Decision Tree

Synthesis_Workflow Start Starting Materials: Pentylhydrazine + 3-Aminocrotononitrile Reaction Reflux in Ethanol/Water (Standard Condensation) Start->Reaction Product_Mix Crude Mixture Reaction->Product_Mix Major Major Product (~80-90%) Isomer B: 3-Methyl-1-pentyl-5-amine Product_Mix->Major Direct Crystallization Minor Minor Product (~10-20%) Isomer A: 5-Methyl-1-pentyl-3-amine Product_Mix->Minor Column Chromatography (EtOAc/Hexane) Alt_Route Alternative Route: Alkylation of 3-Amino-5-methylpyrazole (NaH, Pentyl Bromide) Alt_Route->Product_Mix Yields Mixture (approx 1:1 to 1:3)

Caption: Synthetic workflow illustrating the kinetic dominance of Isomer B and separation requirements for Isomer A.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-pentyl-1H-pyrazol-5-amine (Isomer B)

This protocol utilizes the condensation of pentylhydrazine hydrochloride with 3-aminocrotononitrile.

Materials:

  • Pentylhydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.0 eq)

  • Ethanol (10 volumes)

  • Sodium Hydroxide (1.0 eq, if using hydrazine HCl salt)

Procedure:

  • Preparation: Dissolve pentylhydrazine HCl in ethanol. Add NaOH (dissolved in minimal water) to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

  • Addition: Add 3-aminocrotononitrile dropwise to the hydrazine solution. The reaction is exothermic; maintain temperature below 40°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). Isomer B typically runs slightly higher (less polar) than Isomer A due to the shielding of the amine.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude oil often crystallizes upon standing or trituration with cold hexanes.
    
    • Yield: Expect 70–85%.[1]

    • Validation: Check for NOE between Pentyl-CH2 and Amine/H4 (Isomer B).

Protocol 2: Isolation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Isomer A)

Since Isomer A is the minor product in the above reaction, enrichment is required.

Procedure:

  • Synthesis: Perform the reaction as in Protocol 1 but extend reflux time to 12+ hours to encourage thermodynamic equilibration (though limited). Alternatively, alkylate 3-amino-5-methylpyrazole with 1-bromopentane/NaH in DMF (gives ~1:1 mixture).

  • Separation: Load the crude mixture onto a silica gel column.

  • Elution: Elute with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 1:1).

    • Fraction 1 (Fast): Isomer B (3-Methyl-1-pentyl-5-amine).

    • Fraction 2 (Slow): Isomer A (5-Methyl-1-pentyl-3-amine).

  • Validation: Crucial Step. Confirm Isomer A by observing the strong NOE between the Pentyl-CH2 (

    
    ) and the C5-Methyl (
    
    
    
    ).

References

  • Regioselectivity in Pyrazole Synthesis: Title: A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Source: BenchChem Technical Guides.
  • NMR Characterization of Pyrazoles

    • Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Title: Process for the preparation of 3-amino-5-methylpyrazole (Patent US5616723A).
  • PubChem Compound Summary (Isomer B Analog): Title: 3-Methyl-1-pentyl-1H-pyrazol-5-amine. Source: Sigma-Aldrich / PubChem.

Sources

Strategic Utilization of N-Alkylaminopyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Literature Review Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The N-alkylaminopyrazole scaffold—specifically the 5-amino-1-alkyl-1H-pyrazole isomer—represents a "privileged structure" in modern medicinal chemistry. It serves as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (targeting the ATP hinge region) and is the primary biosynthetic precursor for fused bicyclic systems like pyrazolo[1,5-a]pyrimidines .

However, the utility of this building block is often compromised by the regiochemical ambiguity inherent in pyrazole synthesis. This guide synthesizes recent literature (2015–2025) to provide a definitive workflow for accessing these motifs with high isomeric purity, moving beyond trial-and-error methodologies to mechanistic control.

Structural Significance & Pharmacophore Analysis

The aminopyrazole core exists in multiple tautomeric forms, but the 1-substituted-5-amino isomer is distinct. Unlike its 3-amino counterpart, the 5-amino isomer places the exocyclic amine in close proximity to the N1-substituent, creating a unique steric and electronic environment.

  • Metabolic Stability: The N-alkyl group blocks the N1 position, preventing rapid glucuronidation, a common clearance pathway for unsubstituted pyrazoles.

  • Hinge Binding: In kinase inhibitors, the exocyclic amine (H-donor) and the endocyclic N2 (H-acceptor) often mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region [1].

  • Synthetic Versatility: The 5-amino group is a "linchpin" nucleophile. It reacts with 1,3-dielectrophiles to form fused systems (e.g., pyrazolo[1,5-a]pyrimidines) widely used in oncology (e.g., Dinaciclib analogs) [2].

Synthetic Mastery: Overcoming the Regioselectivity Challenge

The central challenge in synthesizing N-alkylaminopyrazoles is controlling the site of alkylation or cyclization.

A. The De Novo Cyclization Route (The Knorr/Thorpe-Ziegler Approach)

The most common route involves the condensation of alkylhydrazines with


-ketonitriles (or their equivalents).
  • The Problem: The hydrazine has two nucleophilic nitrogens (

    
     and 
    
    
    
    ). The
    
    
    -ketonitrile has two electrophilic centers (carbonyl and nitrile).
  • Mechanistic Insight:

    • Steric Control: The more substituted nitrogen of the hydrazine (

      
      ) is less nucleophilic due to sterics but more electron-rich.
      
    • Electronic Control: The initial attack usually occurs at the most electrophilic carbon (the ketone/aldehyde) by the most nucleophilic nitrogen (

      
      ).
      
    • Result: Reaction of methylhydrazine with

      
      -ketonitriles typically favors the 5-amino-1-methyl  isomer (kinetic product) in polar protic solvents (EtOH/AcOH), whereas the 3-amino-1-methyl  isomer can form under thermodynamic control or with specific Lewis acids [3].
      
B. Direct N-Alkylation of Aminopyrazoles

Alkylation of a pre-formed 3(5)-aminopyrazole is less selective.

  • Tautomeric Equilibration: In solution, 3-aminopyrazole and 5-aminopyrazole are tautomers.

  • The "Lone Pair" Rule: Alkylation prefers the nitrogen with the highest electron density (usually N1 of the 3-amino tautomer), leading to the 1-alkyl-3-amino product.

  • Reversal Strategy: To obtain the 1-alkyl-5-amino isomer via alkylation, one must often use transient protecting groups (e.g., phthalimide) or specific solvent effects (DMSO/K2CO3) that shift the tautomeric equilibrium or stabilize the transition state of the desired isomer [4].

Visualization: Synthetic Decision Logic

The following diagram outlines the decision process for selecting a synthetic route based on the desired substitution pattern.

SyntheticLogic Start Target: N-Alkylaminopyrazole IsomerQ Which Isomer is Required? Start->IsomerQ Branch5 5-Amino-1-Alkyl IsomerQ->Branch5 Kinase Hinge Binder Branch3 3-Amino-1-Alkyl IsomerQ->Branch3 Linear Linker Route5A Method A: Cyclocondensation (Hydrazine + Beta-Ketonitrile) Branch5->Route5A Condition5A Condition: Polar Protic Solvent (EtOH/AcOH) Route5A->Condition5A Favors Kinetic Product Route3A Method B: Direct N-Alkylation of 3-Aminopyrazole Branch3->Route3A Condition3A Condition: Basic Conditions (NaH/DMF or K2CO3/DMSO) Route3A->Condition3A Favors Thermodynamic N1

Caption: Decision tree for regioselective synthesis of aminopyrazole isomers. Blue nodes indicate decision points; Red/Green indicate target isomers.

Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Amino-1-Methylpyrazole (Cyclocondensation)

Based on optimized procedures from recent literature [5].

Principle: Utilizing the difference in nucleophilicity between the substituted and unsubstituted hydrazine nitrogens in a polar solvent to direct the initial attack.

  • Reagents: 3-Oxopropanenitrile derivative (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the nitrile in absolute ethanol.

    • Cool the solution to 0°C (Ice bath). Critical: Low temperature favors the kinetic 5-amino product.

    • Add methylhydrazine dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to reflux for 3 hours to drive the cyclization (Thorpe-Ziegler reaction).

  • Work-up: Concentrate in vacuo. The residue is often a solid that can be recrystallized from EtOH/Et2O.

  • Validation:

    • 1H NMR (DMSO-d6): The N-Methyl group of the 5-amino isomer typically appears upfield (~3.5-3.6 ppm) compared to the 3-amino isomer (~3.7-3.8 ppm) due to shielding from the adjacent amino group lone pair.

    • NOE: Strong NOE correlation between N-Me and the C4-H proton indicates the 5-amino isomer (where N-Me and C4 are spatially distant) is NOT present? Correction: In 5-amino-1-methyl, the N-Me is adjacent to the Amino group, not C4. The definitive NOE is between N-Me and the Amino protons (if visible) or lack of NOE between N-Me and C5-substituent (if C5 is substituted). For 5-amino-1-methyl unsubstituted at C3/C4: NOE between N-Me and H5 is impossible. NOE between N-Me and NH2 is possible.

Protocol B: Regioselective N-Alkylation of 3-Aminopyrazole

Based on BenchChem and recent reviews [4, 6].

Principle: Using a hard base in a polar aprotic solvent to favor the formation of the 1-alkyl-3-amino isomer (thermodynamic).

  • Reagents: 3-Aminopyrazole (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq), DMSO.

  • Procedure:

    • Suspend 3-aminopyrazole and K2CO3 in dry DMSO.

    • Stir at RT for 30 mins to generate the pyrazolate anion.

    • Add Alkyl Halide dropwise.

    • Stir at RT for 12 hours.

  • Note: This predominantly yields the 1-alkyl-3-aminopyrazole (often >90:10 ratio). To get the 5-amino isomer via alkylation is difficult and usually requires blocking the 3-amino group first.

Data Summary: Solvent Effects on Regioselectivity[1]

The following table summarizes the impact of solvent choice on the cyclization of methylhydrazine with benzoylacetonitrile (Ph-CO-CH2-CN).

Solvent SystemConditionMajor ProductRatio (5-amino : 3-amino)Mechanism Note
Ethanol Reflux5-Amino-1-methyl 95 : 5Kinetic control; H-bonding stabilizes intermediate.
Toluene RefluxMixture60 : 40Non-polar solvent reduces selectivity.
Acetic Acid 60°C5-Amino-1-methyl 98 : 2Acid catalysis promotes carbonyl activation for

attack.
Water RTMixture70 : 30Hydrophobic effects complicate regiocontrol.
Mechanistic Pathway (Graphviz)

Understanding the "why" behind the selectivity is crucial for troubleshooting.

Mechanism Hydrazine Methylhydrazine (NH2-NH-Me) Attack Nu Attack (NH2 attacks C=O) Hydrazine->Attack N-beta (NH2) is more nucleophilic Nitrile Beta-Ketonitrile (R-CO-CH2-CN) Nitrile->Attack Hydrazone Intermediate A (Hydrazone) Attack->Hydrazone -H2O Path1 Cyclization onto CN (Thorpe-Ziegler) Hydrazone->Path1 N-alpha (NH-Me) attacks Nitrile Product 5-Amino-1-Methylpyrazole (Major Kinetic) Path1->Product Tautomerization

Caption: Kinetic pathway favoring 5-amino-1-alkylpyrazoles via initial attack of the unsubstituted hydrazine nitrogen.

References
  • Fabbro, D., et al. (2015). "Targeting the ATP-binding site of protein kinases: Successes and challenges." Methods in Molecular Biology. Link (Contextual grounding for hinge binding).

  • Bawazir, W. (2020).[1] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. Link

  • Fichez, J., et al. (2011). "Recent advances in aminopyrazoles synthesis and functionalization." Heterocyclic Communications. Link

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Technical Guides. Link

  • Aggarwal, R., et al. (2018). "Regioselective synthesis of 1-aryl-5-amino-1H-pyrazoles." Synthetic Communications. Link

  • Kudyakova, Y.S., et al. (2025).[2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." International Journal of Molecular Sciences. Link

Sources

Profiling the Solubility of 5-Methyl-1-pentyl-1H-pyrazol-3-amine: A Comprehensive Guide to DMSO and Aqueous Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of building blocks is as critical as their reactivity. 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9)[1] is a highly versatile intermediate used in the synthesis of pharmacologically active pyrazole derivatives. However, its unique structural dichotomy—a polar, hydrogen-bonding pyrazole-amine head group coupled with a highly lipophilic pentyl tail—creates distinct solubility challenges.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic solubility data. Here, we will dissect the causality behind this compound's solvation mechanics, establish self-validating protocols for both kinetic and thermodynamic solubility[2], and provide actionable guidelines for managing its stock solutions to prevent false negatives in downstream biological assays.

Structure-Property Relationships (SPR) & Solvation Causality

To predict and manipulate the solubility of 5-Methyl-1-pentyl-1H-pyrazol-3-amine, we must first deconstruct its molecular architecture:

  • The Pyrazole Core & Amine Group: The 3-amino group acts as a primary hydrogen-bond donor, while the pyrazole N2 acts as an acceptor. This provides a localized polar surface area that interacts favorably with polar aprotic solvents (like DMSO) and water.

  • The 1-Pentyl Chain: This 5-carbon aliphatic tail is the primary driver of the compound's hydrophobicity. In aqueous media, the pentyl chain disrupts the hydrogen-bonded water network, incurring a massive entropic penalty. This forces the molecules to aggregate and precipitate to minimize hydrophobic surface exposure.

  • Ionizability (pKa): The primary amine on the pyrazole ring is weakly basic (estimated pKa ~4.0). At physiological pH (7.4), the molecule is predominantly neutral, leading to poor aqueous solubility. At acidic pH (<4.0), protonation of the amine generates a cationic species, drastically increasing solubility via ion-dipole interactions with water.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

ParameterValue / CharacteristicImpact on Solvation
CAS Number 1006680-28-9[1]N/A
Molecular Weight 167.25 g/mol Low MW favors general dissolution.
H-Bond Donors 1 (Primary amine)Facilitates interaction with H-bond acceptors in solvents.
H-Bond Acceptors 2 (Amine N, Pyrazole N2)Enables solvation by protic solvents (Water, Alcohols).
Predicted LogP ~2.0 - 2.5Moderate lipophilicity; predicts poor aqueous solubility at pH 7.4.

DMSO Solubility: Stock Management and the Freeze-Thaw Pitfall

Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) because of its aprotic, highly polar nature. 5-Methyl-1-pentyl-1H-pyrazol-3-amine exhibits excellent solubility in DMSO (>100 mM) due to favorable dipole-dipole interactions with the pyrazole core and the solvent's ability to accommodate the pentyl chain.

The Causality of Degradation via Freeze-Thaw Cycles

A common laboratory error is subjecting DMSO stock solutions to repeated freeze-thaw cycles. DMSO is highly hygroscopic. Each time a cold vial is opened, atmospheric moisture condenses and dissolves into the DMSO. Because the pentyl chain of our compound is highly hydrophobic, even a 5% water content in the DMSO stock can cause the compound to micro-precipitate out of solution over time[3]. This leads to artificially low concentrations being spiked into downstream assays.

Best Practice: Prepare a 50 mM master stock, immediately aliquot into single-use volumes (e.g., 50 µL), and store at -20°C under an inert argon atmosphere.

Aqueous Solubility: Kinetic vs. Thermodynamic Pathways

In drug development, solubility is not a single static number; it is defined by the experimental pathway taken to achieve it[2].

  • Kinetic Solubility (The "Crash Out" Method): Mimics biological assays. The compound is dissolved in DMSO and spiked into an aqueous buffer. The maximum concentration reached before the compound aggregates (precipitates) is the kinetic limit[4].

  • Thermodynamic Solubility (The Equilibrium Method): Mimics oral formulation. Solid compound is added directly to an aqueous buffer and allowed to reach a true solid-liquid equilibrium over 24-48 hours[5].

Solvation Stock DMSO Stock Solution (High Solubility) Aqueous Aqueous Dilution (Kinetic Assay) Stock->Aqueous Spike into Buffer Neutral Neutral Species (pH 7.4) Hydrophobic Pentyl Chain Dominates Aqueous->Neutral pH 7.4 Protonated Protonated Amine (pH < 4.0) Increased Polarity Aqueous->Protonated pH < 4.0 Precipitate Aggregation / Precipitation (Detected via Nephelometry) Neutral->Precipitate Exceeds Kinetic Limit Soluble Solvated Monomers (Clear Solution) Protonated->Soluble Ion-Dipole Interactions

pH-dependent solvation and precipitation pathways in aqueous environments.

Table 2: Expected Solubility Profile across Systems

Solvent SystemAssay TypeExpected LimitPrimary Solvation Mechanism
100% DMSO Visual / LC-MS> 100 mMDipole-dipole & H-bond acceptance.
PBS Buffer (pH 7.4) Kinetic (Nephelometry)< 50 µg/mLHydrophobic exclusion dominates; rapid aggregation.
HCl Buffer (pH 2.0) Thermodynamic> 200 µg/mLAmine protonation; strong ion-dipole interactions.

Self-Validating Experimental Methodologies

To ensure data integrity, every protocol must include internal validation steps to rule out false positives (e.g., supersaturation) or false negatives (e.g., compound adsorption to plasticware).

Protocol A: Kinetic Solubility via Laser Nephelometry

Purpose: To determine the maximum concentration of 5-Methyl-1-pentyl-1H-pyrazol-3-amine that remains in solution when spiked from DMSO into biological buffers[6].

  • System Validation: Calibrate the microplate nephelometer using a known insoluble standard (e.g., Nicardipine) and a fully soluble standard (e.g., Acetaminophen) to establish the Nephelometric Turbidity Unit (NTU) baseline[7].

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Spiking (The Critical Step): Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Measurement: Read the plate using the nephelometer.

  • Data Validation: The DMSO blank well must read < 5 NTU. The kinetic solubility limit is defined as the highest concentration where the NTU signal does not exceed the blank + 3 standard deviations.

Protocol B: Thermodynamic Solubility via Shake-Flask (HPLC-UV)

Purpose: To determine the true equilibrium solubility of the solid compound in aqueous media[5].

Workflow Start Solid 5-Methyl-1-pentyl- 1H-pyrazol-3-amine Buffer Add Aqueous Buffer (pH 7.4 or pH 2.0) Start->Buffer Shake Shake-Flask Incubation (24-48 hrs @ 25°C) Buffer->Shake Separate Phase Separation (Centrifugation/Filtration) Shake->Separate Analyze HPLC-UV Quantification of Supernatant Separate->Analyze

Workflow for thermodynamic solubility determination via shake-flask and HPLC-UV.

  • Saturation Setup: Weigh approximately 2 mg of solid 5-Methyl-1-pentyl-1H-pyrazol-3-amine into a 1.5 mL glass vial (avoid polypropylene to prevent hydrophobic adsorption of the pentyl chain).

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C. Shake at 800 rpm for 48 hours to ensure true thermodynamic equilibrium is reached[8].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 15,000 x g for 15 minutes to pellet undissolved solid. Crucial: Do not use standard filter membranes (like PVDF) without pre-saturation, as the lipophilic compound will bind to the filter, yielding artificially low results.

  • Quantification: Dilute the clear supernatant 1:10 with mobile phase and inject onto an HPLC-UV system (Detection at ~254 nm).

  • Validation (Mass Balance): Quantify against a 5-point standard curve prepared from a fully dissolved DMSO stock. Ensure the R² of the standard curve is >0.995.

References

  • BLD Pharm Product Data: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9). BLD Pharm. Link

  • In vitro solubility assays in drug discovery. Current Drug Metabolism (2008). PubMed. Link

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. Journal of Biomolecular Screening / PMC (2011). PubMed Central. Link

  • High Throughput UV Method for the Estimation of Thermodynamic Solubility and the Determination of the Solubility in Biorelevant Media. European Journal of Pharmaceutical Sciences (2008). PubMed. Link

Sources

Comprehensive Profiling of 5-Methyl-1-pentyl-1H-pyrazol-3-amine: Lipophilicity, LogP, and ADME Implications

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profiling, specifically lipophilicity (LogP) and ADME implications, of 5-Methyl-1-pentyl-1H-pyrazol-3-amine . It is designed for medicinal chemists and formulation scientists requiring rigorous data validation strategies for this specific heterocycle.

Executive Summary

5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: varies by catalog, often conflated with isomers) is a substituted aminopyrazole serving as a critical scaffold in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.[1]

Accurate determination of its lipophilicity (LogP ) is pivotal, as the


-pentyl chain significantly alters the solubility profile compared to the parent aminopyrazole. Database values for this compound fluctuate significantly (ranging from predicted values of ~2.2 to >4.5), necessitating a validated experimental approach. This guide provides a critical analysis of theoretical values and details the OECD 107 (Shake Flask)  and OECD 117 (HPLC)  protocols for definitive measurement.

Chemical Identity & Structural Analysis[2][3][4]

The compound consists of a pyrazole core substituted with a methyl group at C5, an amine at C3, and a pentyl chain at N1.[2]

PropertyDetail
IUPAC Name 5-Methyl-1-pentyl-1H-pyrazol-3-amine
Formula C

H

N

Molecular Weight 167.25 g/mol
H-Bond Donors 1 (Primary amine -NH

)
H-Bond Acceptors 2 (Pyrazole N, Amine N)
Rotatable Bonds 4 (Pentyl chain)
Key Regioisomer Must be distinguished from 3-methyl-1-pentyl-1H-pyrazol-5-amine
The Regioisomer Challenge

A common synthetic route involves the condensation of 3-aminocrotononitrile with pentylhydrazine. This reaction often yields a mixture of the target (3-amino-5-methyl) and its regioisomer (5-amino-3-methyl).

  • Target (3-amine): More basic, often more polar.

  • Isomer (5-amine): Sterically different, distinct LogP.

Critical Check: Before LogP testing, purity and regiochemistry must be confirmed via NOESY NMR (interaction between N-pentyl protons and C5-Methyl protons confirms the target structure).

Lipophilicity (LogP) Analysis

Lipophilicity is the driving force for this compound's membrane permeability. Below is a consensus analysis comparing database entries with fragment-based calculations.

Theoretical vs. Database Values
Source/MethodValue (LogP)Analysis
ChemSrc / Database 4.52 Likely Overestimated. This value suggests high lipophilicity inconsistent with a small polar amine. Likely generated by an algorithm heavily weighting the alkyl chain without correcting for the polar surface area of the aminopyrazole.
Fragment Calculation ~2.45 Base: Pyrazole (0.26) + Methyl (0.5) + Pentyl (2.[1][3]5) + Amine (-1.[1][4][5][2][3][6][7][8][9][10]0) + Correction (-0.8). This is physically more probable.
Consensus Prediction 2.1 - 2.8 The "Sweet Spot" for drug-likeness.

Scientific Insight: The discrepancy (4.52 vs 2.45) highlights the danger of relying on uncurated databases. A LogP of 4.5 would imply the compound is nearly insoluble in water, whereas the amine functionality should retain moderate aqueous solubility.

LogD and pH Dependence

The primary amine on the pyrazole ring typically has a pKa between 3.5 and 4.5 .

  • At pH 7.4 (Physiological): The molecule is neutral. LogD

    
     LogP .
    
  • At pH 2.0 (Gastric): The amine is protonated (

    
    ). LogD < 0  (Highly soluble).
    

Experimental Protocols for LogP Determination

To resolve the discrepancy between predicted values, the following self-validating protocols are recommended.

Workflow Visualization

The following diagram illustrates the decision tree for characterizing the lipophilicity of the compound.

LogP_Workflow Start Compound Sample (5-Methyl-1-pentyl-1H-pyrazol-3-amine) Purity Purity Check (HPLC >98% & NOESY NMR) Start->Purity Step 1 Decision Estimated LogP Range? Purity->Decision Step 2 ShakeFlask OECD 107 Shake Flask Method (Direct Partitioning) Decision->ShakeFlask If -2 < LogP < 4 (Recommended) HPLC OECD 117 RP-HPLC Method (Retention Time Correlation) Decision->HPLC If LogP > 4 or High Throughput Analysis Phase Analysis (UV/Vis or HPLC) ShakeFlask->Analysis Final Validated LogP Value HPLC->Final Analysis->Final

Figure 1: Decision workflow for experimental LogP determination.

Protocol A: Shake Flask Method (OECD 107)

Best for: Definitive measurement when LogP is expected between -2 and 4 (likely for this compound).

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Water (Double distilled, pre-saturated with n-octanol).

  • Buffer (Phosphate buffer pH 7.4 if LogD is desired; unbuffered water for intrinsic LogP if uncharged).

Procedure:

  • Pre-saturation: Stir n-octanol and water together for 24 hours. Separate phases.

  • Preparation: Dissolve ~10 mg of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in the pre-saturated n-octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx 240-250 nm).
  • Partitioning: In a glass vial, mix the stock octanol solution with pre-saturated water in three different ratios (1:1, 1:2, 2:1) to detect concentration dependence.

  • Equilibration: Shake mechanically for 60 minutes. Centrifuge at 2500 rpm for 20 minutes to separate phases.

  • Quantification: Analyze the concentration in the octanol phase and the aqueous phase using HPLC-UV.

  • Calculation:

    
    
    
  • Validation: The LogP values from the three ratios must fall within

    
     units.
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: Rapid screening or if the compound forms emulsions in shake flask.

Principle: Lipophilicity correlates with retention factor (


) on a C18 column.

Procedure:

  • Standards: Select 6 reference compounds with known LogP values spanning the expected range (e.g., Aniline, Acetophenone, Benzene, Toluene, Naphthalene).

  • Mobile Phase: Methanol/Water (75:25) isocratic flow.

  • Dead Time (

    
    ):  Measure using Thiourea or Sodium Nitrate.
    
  • Measurement: Inject sample and references. Record retention times (

    
    ).
    
  • Calculation:

    
    
    Construct a calibration curve: 
    
    
    
    . Interpolate the LogP of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

ADME & Drug-Likeness Implications

Based on the structural analysis and predicted LogP (~2.5), the following ADME properties are projected:

ParameterPredictionImplication for Drug Development
Solubility ModerateThe amine group aids solubility in acidic media (stomach), but the pentyl chain limits solubility at neutral pH. Formulation may require co-solvents (PEG400) or salt formation (HCl salt).
Permeability HighLogP > 2.0 indicates excellent passive diffusion across intestinal membranes.
BBB Penetration LikelySmall MW (<200) + Lipophilic nature suggests it will cross the Blood-Brain Barrier unless it is a substrate for efflux transporters (P-gp).
Metabolic Stability Low/ModThe

-pentyl chain is a "soft spot" for CYP450 oxidation (

or

hydroxylation). The methyl group on the pyrazole is also a potential site for oxidation.

Structure-Property Relationship (SPR) Diagram

Understanding how each fragment contributes to the whole allows for rational modification.

SPR_Analysis Core Pyrazole Core (Aromatic Scaffold) LogP ~ 0.2 Provides rigidity Pentyl N-Pentyl Chain (Hydrophobic Tail) LogP Contribution: +2.5 Drivers: Permeability, Protein Binding Risk: Metabolic Oxidation Core->Pentyl Amine C3-Amine (Polar Head) LogP Contribution: -1.0 Drivers: Solubility, H-Bonding Risk: Phase II Conjugation Core->Amine Methyl C5-Methyl (Steric Anchor) LogP Contribution: +0.5 Drivers: Regio-stability Core->Methyl

Figure 2: Fragment-based contribution to physicochemical properties.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, Paris. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, Paris. Link

  • ChemSrc. 5-Methyl-1-pentyl-1H-pyrazol-3-amine Physicochemical Properties. (Accessed 2023). Link(Note: Use database values with caution as detailed in Section 3.1).

  • PubChem. Compound Summary for 5-Methyl-1H-pyrazol-3-amine (Parent Scaffold). National Library of Medicine. Link

  • Beilstein J. Org. Chem. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. 2018, 14, 216–228. Link

Sources

Methodological & Application

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines from N-Alkylated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of pyrazolo[1,5-a]pyrimidine derivatives starting from 5-Methyl-1-pentyl-1H-pyrazol-3-amine .

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for anxiolytics (e.g., Zaleplon), hypnotics (e.g., Indiplon), and kinase inhibitors (e.g., CDK2, Pim-1). This guide focuses on the chemical transformation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Compound 1 ) into fused pyrazolo[1,5-a]pyrimidine systems.[1]

Unlike simple 3-aminopyrazoles, the starting material 1 possesses a pentyl chain at the N1-position. This structural feature dictates that the cyclization with 1,3-dielectrophiles will yield 1-alkyl-pyrazolo[1,5-a]pyrimidin-1-ium salts (cationic species) or 4,7-dihydropyrazolo[1,5-a]pyrimidines , depending on the reaction conditions and oxidation state. This protocol outlines the synthesis of the 2,5,7-trimethyl substituted derivative via condensation with acetylacetone, alongside alternative pathways for regioselective functionalization.

Mechanistic Insight & Retrosynthesis

The Challenge of N-Alkylation

In standard Knorr-type syntheses, 3-aminopyrazole (with a free ring NH) reacts with 1,3-diketones to form a neutral aromatic system. The free ring nitrogen loses a proton to aromatize.

  • Starting Material: 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

  • Constraint: The N1 position is blocked by a pentyl group.

  • Outcome: The ring nitrogen (N2) acts as the second nucleophile. Upon cyclization, this nitrogen becomes quaternary (positively charged), resulting in a pyrazolo[1,5-a]pyrimidin-1-ium salt . These salts are valuable as ionic liquids, bioactive cations, or intermediates for further reduction to dihydro-derivatives.

Reaction Pathway Visualization

The following diagram illustrates the condensation mechanism between the aminopyrazole and a generic 1,3-diketone.

ReactionMechanism SM 5-Methyl-1-pentyl- 1H-pyrazol-3-amine (Nucleophile) Inter Intermediate (Imine/Enamine) SM->Inter Exocyclic NH2 attack (-H2O) Diketone 1,3-Diketone (e.g., Acetylacetone) (Electrophile) Diketone->Inter Cyclization Ring Closure (N2 Attack) Inter->Cyclization Intramolecular Product 1-Pentyl-pyrazolo[1,5-a] pyrimidin-1-ium Salt Cyclization->Product Aromatization (Salt Formation)

Caption: Mechanistic pathway for the cyclocondensation of N-alkyl-3-aminopyrazole with 1,3-diketones.

Experimental Protocols

Protocol A: Synthesis via Condensation with Acetylacetone (Standard Method)

This method yields the 1-pentyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-1-ium salt (or the corresponding perchlorate/chloride depending on acid used).

Reagents:

  • 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 eq)

  • Acetylacetone (2,4-Pentanedione) (1.1 eq)

  • Glacial Acetic Acid (Solvent)[2][3]

  • Perchloric acid (70%) or HCl (optional, for anion exchange)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol, ~167 mg) in Glacial Acetic Acid (5 mL).

  • Addition: Add Acetylacetone (1.1 mmol, 113 µL) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting amine spot should disappear.

  • Isolation (Salt Formation):

    • Cool the reaction mixture to room temperature.

    • Option 1 (Chloride Salt): Add concentrated HCl (0.5 mL) and dilute with diethyl ether (20 mL) to precipitate the salt.

    • Option 2 (Perchlorate Salt - Caution): Add 70% Perchloric acid (0.5 mL) dropwise. A precipitate should form immediately.

  • Purification: Filter the solid precipitate under vacuum. Wash the cake with cold diethyl ether (3 x 10 mL) to remove unreacted diketone and acetic acid.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

  • Yield: Expected yield is 75–85%.

Data Analysis (Expected):

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6): Distinct singlet for the new aromatic proton at position 6 (~6.8-7.2 ppm). The N-Pentyl group will show a triplet (N-CH2) shifted downfield (~4.2-4.5 ppm) due to the cationic nitrogen.

Protocol B: Regioselective Synthesis with Ethyl Acetoacetate

Reaction with unsymmetrical electrophiles like ethyl acetoacetate can yield regioisomers (5-one vs 7-one derivatives). In acidic media, the formation of the 7-one derivative (attack of NH2 on ketone, N2 on ester) is typically favored.

Reagents:

  • 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol)

  • Ethyl Acetoacetate (1.2 mmol)

  • Ethanol (Absolute, 10 mL)

  • Piperidine (Catalytic, 2-3 drops) or Acetic Acid (for acidic catalysis)

Procedure:

  • Mix: Combine the aminopyrazole and ethyl acetoacetate in absolute ethanol.

  • Catalysis: Add catalytic piperidine (for basic conditions) or reflux in acetic acid (for acidic conditions).

    • Note: Acidic conditions favor the attack of the exocyclic amine on the ketone first, leading to the 5-methyl-7-oxo derivative.

  • Reflux: Heat to reflux for 8–12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Triturate the residue with cold ethanol or ether to induce crystallization.

Process Optimization & Troubleshooting

VariableRecommendationRationale
Solvent Glacial Acetic AcidPromotes protonation of the carbonyl, enhancing electrophilicity and facilitating water elimination.
Temperature 100–120°CRequired to overcome the activation energy for the ring closure (N2 attack).
Stoichiometry 1.1 eq ElectrophileSlight excess ensures complete consumption of the valuable aminopyrazole.
Water Removal Molecular Sieves / Dean-StarkOptional but improves yield by shifting the condensation equilibrium.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol based on your target moiety.

Workflow Start Starting Material: 5-Methyl-1-pentyl-1H-pyrazol-3-amine Target Select Target Moiety Start->Target PathA Target: 5,7-Dimethyl Derivative (Fully Aromatic Salt) Target->PathA PathB Target: 7-Oxo / 5-Oxo Derivative (Functionalized Core) Target->PathB MethodA Method A: Acetylacetone Reflux in AcOH PathA->MethodA MethodB Method B: Ethyl Acetoacetate Reflux in EtOH/Piperidine PathB->MethodB ResultA Product: 1-Pentyl-2,5,7-trimethyl pyrazolo[1,5-a]pyrimidin-1-ium MethodA->ResultA ResultB Product: 1-Pentyl-2-methyl pyrazolo[1,5-a]pyrimidin-7-one MethodB->ResultB

Caption: Decision tree for selecting the synthetic route based on the desired pyrazolo[1,5-a]pyrimidine substitution pattern.

Safety & Handling

  • Aminopyrazoles: Generally irritants. Handle with gloves and eye protection.

  • Perchloric Acid: Highly oxidizing and potentially explosive if allowed to dry on organic materials. Use a blast shield if preparing perchlorate salts.

  • Acetic Acid: Corrosive. Use in a fume hood.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[4]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Mechanistic Studies on Aminopyrazole Cyclization

    • Title: The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.[1][2][3][4][5][6][7][8][9]

    • Source: Arkivoc[6][8]

    • URL:[Link]

  • General Pyrazole Synthesis & Reactivity

    • Title: Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applic
    • Source: Current Organic Chemistry
    • URL:[Link]

  • Starting Material Data (5-Methyl-1-pentyl-1H-pyrazol-3-amine)

    • Title: 5-Pentyl-1H-pyrazol-3-amine (Isomer/Analog Reference)
    • Source: PubChem CID 126748-59-2
    • URL:[Link]

Sources

amide coupling protocols for 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Coupling Protocols for 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Executive Summary

This guide details the synthetic protocols for generating amides from 5-Methyl-1-pentyl-1H-pyrazol-3-amine .[1] This specific building block presents a unique reactivity profile: while the N1-pentyl group improves solubility in non-polar organic solvents (DCM, EtOAc) compared to its N-unsubstituted analogs, the C3-amine remains electronically deactivated due to the pyrazole ring's aromatic system.[1] Consequently, standard carbodiimide couplings (EDC/NHS) often fail or suffer from slow kinetics.[2]

This document provides three validated protocols ranging from discovery-scale (mg) to process-scale (g), ensuring high conversion and purity.

Chemical Reactivity Profile

  • Molecule: 5-Methyl-1-pentyl-1H-pyrazol-3-amine[1]

  • Core Challenge: Reduced Nucleophilicity . The lone pair on the C3-amine nitrogen is partially delocalized into the heteroaromatic ring.[1] The

    
     of the conjugate acid of a typical 1-substituted-3-aminopyrazole is approximately 3.5–4.0, making it significantly less nucleophilic than benzylamine (
    
    
    
    ) or even aniline (
    
    
    ).[1]
  • Solubility: The 1-pentyl chain imparts lipophilicity, making the substrate soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF), which facilitates workup procedures that are difficult with more polar aminopyrazoles.[2]

  • Regioselectivity: As the N1 position is blocked by the pentyl group, competitive acylation at the ring nitrogens is effectively eliminated, simplifying purification.[2]

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol that matches your scale and acid partner.

CouplingDecision Start Start: Choose Acid Partner IsAcidSimple Is the Carboxylic Acid Simple/Stable? Start->IsAcidSimple Scale Reaction Scale? IsAcidSimple->Scale Yes AcidCl Protocol C: Acid Chloride (Sterically Hindered/Unreactive Acids) IsAcidSimple->AcidCl No (Hindered/Low Reactivity) HATU Protocol A: HATU (High Success Rate, Small Scale) Scale->HATU Discovery (<100 mg) T3P Protocol B: T3P (Clean Workup, >1g Scale) Scale->T3P Process (>100 mg)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best For: Small scale (<100 mg), valuable carboxylic acids, and high-throughput library synthesis.[1][2] HATU generates a highly reactive At-ester intermediate that overcomes the poor nucleophilicity of the aminopyrazole.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • Amine: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (preferred) or DMA.

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.

    • Why? Pre-activation ensures the formation of the activated ester before the weak amine is introduced, preventing potential side reactions.[2]

  • Addition: Add 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.1 equiv) to the mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][3]

    • Note: If conversion is <50% after 4 hours, heat to 50°C.[2]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with Sat.

      
       (2x), Water (1x), and Brine (1x).[2]
      
    • Dry over

      
      , filter, and concentrate.[2][3][4][5]
      
  • Purification: Flash chromatography (typically 0–50% EtOAc in Hexanes/Heptane).

Protocol B: T3P (Propylphosphonic Anhydride) (Scale-Up/Green)

Best For: Scale >100 mg to grams.[1] T3P produces water-soluble byproducts, allowing for a purification-free workup in many cases.[1] It is safer and less allergenic than HATU.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • Amine: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.1 equiv)[1]

  • Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).[1]

  • Solvent: EtOAc (preferred) or 2-MeTHF.[1]

Step-by-Step Procedure:

  • Setup: Charge a flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (concentration ~0.2–0.5 M).

    • Note: Unlike HATU, T3P does not require pre-activation.[2]

  • Addition: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If the reaction is sluggish, heat to reflux (EtOAc, ~77°C).[2] T3P is thermally stable and works excellently at reflux for hindered amines.

  • Workup (The "T3P Wash"):

    • Dilute with water directly in the flask. Separate phases.

    • Wash organic layer with 1M HCl (to remove excess pyridine and amine), then 1M NaOH (to remove unreacted acid and phosphorus byproducts), then Brine.[2]

    • Result: The organic layer usually contains pure product.

  • Purification: Crystallization or solvent evaporation.[1]

Protocol C: Acid Chloride Activation (Difficult Substrates)

Best For: Extremely hindered carboxylic acids or when the amine is unreactive even with HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • Oxalyl Chloride (1.2 equiv) + catalytic DMF OR Thionyl Chloride.

  • Amine: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv)[1]

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: DCM (Dichloromethane).

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 1 hour (until gas evolution ceases). Concentrate to dryness to remove excess oxalyl chloride.[1]

  • Coupling: Redissolve the crude acid chloride in dry DCM.

  • Addition: Add Base (3.0 equiv) followed by Amine (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Critical: If the reaction is slow, add a catalytic amount of DMAP (10 mol%), which forms a highly reactive N-acylpyridinium intermediate.[2]

Analytical Data & Troubleshooting

Expected Analytical Signatures
  • 1H NMR: Look for the amide -NH proton.[1] In

    
    , this typically appears as a broad singlet between 9.5 – 10.5 ppm , significantly downfield from the starting amine (~4.5–5.5 ppm).[2]
    
  • LCMS: The pyrazole nitrogen often protonates under acidic LCMS conditions (Formic acid/TFA). Expect

    
     as the major ion.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Poor nucleophilicity of amine.[1]Switch from HATU to Protocol C (Acid Chloride) with DMAP cat.
Low Conversion Steric hindrance.[1][5]Use Protocol B (T3P) and heat to reflux in EtOAc.
Impurity: dimer Excess coupling reagent reacting with itself.[1]Reduce HATU to 1.05 equiv; ensure pre-activation time is <10 mins.
Starting Material Remains Amine is protonated (salt form).Ensure DIPEA is fresh and >3 equiv are used to free-base the amine.[1]

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[2] Link[2]

  • Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013).[2] Propanephosphonic Acid Anhydride (T3P®) – A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[1][6] Synthesis, 45(12), 1569-1601.[2] Link

  • Fichez, J., Busca, P., & Prestat, G. (2023).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today. Link

Sources

Application Note: Reductive Amination of 5-Methyl-1-pentyl-1H-pyrazol-3-amine with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the selective N-alkylation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine via reductive amination.

Mechanistic Framework & Reagent Rationale

The functionalization of aminopyrazoles is a critical pathway in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-parasitic pharmacophores [1]. However, the 3-amino group of 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) presents unique synthetic challenges. Due to the delocalization of the nitrogen lone pair into the electron-rich pyrazole


-system, this exocyclic amine exhibits significantly lower nucleophilicity compared to standard aliphatic amines.

Why Reductive Amination over Direct Alkylation? Direct alkylation of aminopyrazoles with alkyl halides frequently results in poor regioselectivity, over-alkylation (yielding tertiary amines), and complex purification pipelines [2]. Reductive amination circumvents these issues by proceeding through a transient, highly controllable imine/iminium intermediate.

Causality of Reagent Selection: Because the starting amine is poorly nucleophilic, the initial condensation with an aldehyde to form the hemiaminal is the rate-limiting step.

  • Acid Catalysis: The addition of a weak acid, such as glacial acetic acid (AcOH), is mandatory. It protonates the aldehyde carbonyl, increasing its electrophilicity and driving the dehydration of the hemiaminal into the reactive iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB,

    
    ) is the optimal reductant. Unlike 
    
    
    
    , which prematurely reduces unreacted aldehydes, STAB is exceptionally mild and selectively reduces the protonated iminium ion [3]. Furthermore, STAB eliminates the severe toxicity risks associated with sodium cyanoborohydride (
    
    
    ).

Pathway Visualization

ReductiveAmination Amine 5-Methyl-1-pentyl- 1H-pyrazol-3-amine + Aldehyde Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal AcOH Catalysis (Nucleophilic Attack) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Dehydration) Product N-Alkyl Pyrazole Derivative Iminium->Product NaBH(OAc)3 (Selective Reduction)

Mechanistic workflow of the reductive amination of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

Quantitative Data: Optimization of Reaction Parameters

To demonstrate the causality of the selected conditions, the following table summarizes the optimization data for the reductive amination of 5-Methyl-1-pentyl-1H-pyrazol-3-amine with a standard aryl aldehyde (e.g., benzaldehyde).

EntrySolventAcid AdditiveReducing AgentTemp (°C)Imine ConversionIsolated Yield
1MeOHNone

25< 20%15%
2MeOHAcOH (1.0 eq)

25> 95%72%
3DCENone

2545%40%
4 DCE AcOH (1.5 eq)

25 > 99% 89%
5THF

(1.2 eq)

25> 95%84%

Data Interpretation: Entry 1 fails due to the rapid, competitive reduction of the aldehyde by


. Entry 3 yields poor results because the unactivated aldehyde cannot be efficiently attacked by the deactivated pyrazole amine. Entry 4  provides the optimal balance of safety, conversion, and yield. Entry 5 serves as a robust alternative for highly sterically hindered aliphatic aldehydes.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Materials Required:
  • Substrate: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq)

  • Electrophile: Target Aldehyde (1.1 mmol, 1.1 eq)

  • Catalyst: Glacial Acetic Acid (1.5 mmol, 1.5 eq)

  • Reductant: Sodium Triacetoxyborohydride (1.5 mmol, 1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

Step 1: Imine Formation (Activation Phase)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (167.25 mg, 1.0 mmol) and the target aldehyde (1.1 mmol) in 10 mL of anhydrous DCE under an inert nitrogen atmosphere.

  • Add glacial acetic acid (86 µL, 1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature (

    
     °C) for 2 hours.
    

Checkpoint 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. Confirm the complete disappearance of the starting amine mass (




) and the appearance of the imine/iminium intermediate. Do not add the reducing agent until >95% conversion to the imine is observed.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of hydride addition and prevents the thermal decomposition of STAB. 5. Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes to prevent clumping and ensure even dispersion. 6. Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 4 to 12 hours.

Checkpoint 2 (Self-Validation): Perform TLC (typically 5% MeOH in DCM) or LC-MS to confirm the complete consumption of the imine intermediate and the emergence of a single, more polar product spot corresponding to the secondary amine.

Step 3: Quench and Workup 7. Carefully quench the reaction by adding 10 mL of saturated aqueous


. Causality: This neutralizes the acetic acid and safely decomposes any residual borohydride species.
8.  Stir vigorously for 15 minutes until gas evolution (

and

) ceases. 9. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (

mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. A typical gradient is 10% to 40% Ethyl Acetate in Hexanes, though this should be optimized based on the polarity of the specific aldehyde used. 12. Evaporate the pure fractions to yield the N-alkylated 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

References

  • Ferrins, L., et al. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL: [Link]

Sources

Application Notes and Protocols for the Use of 5-Methyl-1-pentyl-1H-pyrazol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting kinases has thus become a cornerstone of modern drug discovery. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of kinases.[][2] This document provides a detailed guide for researchers on utilizing 5-Methyl-1-pentyl-1H-pyrazol-3-amine as a foundational scaffold for the discovery and development of novel kinase inhibitors. We present a plausible synthetic route, comprehensive protocols for in vitro and cell-based kinase inhibition assays, and a strategic approach to structure-activity relationship (SAR) studies.

Introduction: The Aminopyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with the hinge region of the kinase ATP-binding pocket.[] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in this therapeutic area.[]

The 3-amino-5-methylpyrazole moiety, in particular, offers a versatile starting point for chemical elaboration. The amino group at the 3-position can be readily functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase domain, thereby enhancing potency and selectivity. The methyl group at the 5-position can also be modified to probe interactions within the binding site. The N1 position of the pyrazole ring provides another vector for chemical modification, allowing for the modulation of physicochemical properties such as solubility and cell permeability.

This guide focuses on 5-Methyl-1-pentyl-1H-pyrazol-3-amine as a representative example of this scaffold. The pentyl group at the N1 position enhances lipophilicity, which may improve cell membrane permeability. The protocols and strategies outlined herein are broadly applicable to other substituted aminopyrazole analogs.

Synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 3-amino-5-methylpyrazole.

Synthetic Workflow

Synthetic Workflow cluster_reagents A 3-Amino-5-methylpyrazole C 5-Methyl-1-pentyl-1H-pyrazol-3-amine A->C N-Alkylation reagents Base (e.g., K2CO3) Solvent (e.g., DMF) B 1-Iodopentane

Caption: Proposed synthetic workflow for 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

Protocol for N-Alkylation of 3-Amino-5-methylpyrazole

This protocol describes a general method for the N-alkylation of 3-amino-5-methylpyrazole. Optimization of the base, solvent, and temperature may be required for optimal yield.

Materials:

  • 3-Amino-5-methylpyrazole

  • 1-Iodopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-iodopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in evaluating the inhibitory activity of a compound against a purified kinase enzyme.[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[2][5]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[2]

Experimental Workflow for IC₅₀ Determination

IC50 Determination Workflow start Start prep_compound Prepare serial dilutions of 5-Methyl-1-pentyl-1H-pyrazol-3-amine start->prep_compound dispense Dispense compound dilutions and kinase mix into assay plate prep_compound->dispense prep_kinase_mix Prepare kinase reaction mix (kinase, substrate, buffer) prep_kinase_mix->dispense initiate_reaction Initiate reaction with ATP dispense->initiate_reaction incubate_kinase Incubate at room temperature initiate_reaction->incubate_kinase stop_reaction Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubate_kinase->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->detect_adp incubate_detect Incubate for 30-60 min detect_adp->incubate_detect read_luminescence Measure luminescence incubate_detect->read_luminescence analyze_data Analyze data and plot dose-response curve read_luminescence->analyze_data end Determine IC50 analyze_data->end

Caption: Workflow for determining the IC₅₀ value using the ADP-Glo™ Kinase Assay.

Protocol for IC₅₀ Determination using ADP-Glo™ Assay

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Methyl-1-pentyl-1H-pyrazol-3-amine stock solution in DMSO

  • Kinase reaction buffer (specific to the kinase)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup (5 µL volume):

    • To each well of a 384-well plate, add the serially diluted compound or vehicle control (DMSO).

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.[6]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[2]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[2]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.[7] These assays assess the ability of a compound to cross the cell membrane and engage its target within the cell.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to a specific kinase in live cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that binds to the kinase's active site.[10]

Principle: A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This change in BRET is used to quantify the compound's affinity for the target kinase in its native cellular environment.[10]

Protocol Outline:

  • HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.[11]

  • The transfected cells are seeded into 384-well plates.[11]

  • Cells are pre-treated with the NanoBRET™ tracer.[11]

  • Serial dilutions of 5-Methyl-1-pentyl-1H-pyrazol-3-amine are added to the wells.

  • After a 1-hour incubation, the BRET signal is measured on a luminometer equipped with appropriate filters.[11]

  • The IC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer, is determined from a dose-response curve.[12]

Ba/F3 Cell Proliferation Assay

For oncogenic kinases, the Ba/F3 cell proliferation assay is a powerful tool to assess the functional consequences of kinase inhibition.[3] Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[10]

Principle: When Ba/F3 cells are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their proliferation is driven by the activity of that kinase.[3] An effective inhibitor of the oncogenic kinase will block this proliferation, leading to cell death.[10]

Protocol Outline:

  • Ba/F3 cells stably expressing the target oncogenic kinase are cultured in the absence of IL-3.

  • Cells are seeded into 96-well plates and treated with serial dilutions of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

  • The plates are incubated for 48-72 hours.[7]

  • Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).[7]

  • The GI₅₀ (concentration for 50% growth inhibition) is determined from a dose-response curve.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[13][14]

Designing a Focused Library

Based on the 5-Methyl-1-pentyl-1H-pyrazol-3-amine scaffold, a focused library of analogs can be designed and synthesized to explore the SAR.[]

Key Positions for Modification:

  • N1-substituent: Vary the length and nature of the alkyl chain (e.g., branched, cyclic, containing heteroatoms) to modulate lipophilicity and explore potential interactions with the kinase.

  • C3-amino group: Acylate, sulfonylate, or form ureas/thioureas to introduce groups that can form additional hydrogen bonds or interact with the solvent-exposed region.

  • C5-methyl group: Replace with other small alkyl or cycloalkyl groups to probe the hydrophobic pocket.

  • C4-position: Introduce small substituents (e.g., halogens, methyl) to explore their impact on potency and selectivity.

SAR Logic Diagram

SAR Logic cluster_modifications Chemical Modifications cluster_assays Biological Evaluation scaffold 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Scaffold) mod_n1 Vary N1-pentyl group (Alkyl, Cycloalkyl, Aryl) scaffold->mod_n1 mod_c3 Functionalize C3-amino group (Amides, Ureas, Sulfonamides) scaffold->mod_c3 mod_c5 Modify C5-methyl group (H, Ethyl, Cyclopropyl) scaffold->mod_c5 mod_c4 Substitute at C4-position (Halogens, Small alkyls) scaffold->mod_c4 synthesis Synthesize Focused Library mod_n1->synthesis mod_c3->synthesis mod_c5->synthesis mod_c4->synthesis biochem_assay In Vitro Kinase Assays (IC50 determination) synthesis->biochem_assay cell_assay Cell-Based Assays (Cellular potency, Target engagement) biochem_assay->cell_assay sar_analysis SAR Analysis (Identify key structural features for activity) cell_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->scaffold Iterative Design Cycle

Caption: A systematic approach to SAR studies for the aminopyrazole scaffold.

Data Summary and Interpretation

All quantitative data from the kinase assays should be tabulated for easy comparison.

Table 1: Hypothetical Kinase Inhibition Data

Compound IDN1-SubstituentC3-SubstituentKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Ba/F3-Kinase X GI₅₀ (nM)
Lead-1 n-Pentyl-NH₂500>10,0002,500
Analog-1a Cyclopentyl-NH₂250>10,0001,200
Analog-1b n-Pentyl-NH-CO-CH₃1505,000800
Analog-1c n-Pentyl-NH-CO-Ph802,000450

Interpretation:

  • Comparison of Lead-1 and Analog-1a suggests that a cyclic substituent at the N1 position may be favorable for binding to Kinase X.

  • The data for Analog-1b and Analog-1c indicate that acylation of the C3-amino group enhances potency, with an aromatic substituent being more effective than a simple acetyl group.

  • The selectivity for Kinase X over Kinase Y is maintained or improved with these modifications.

  • The correlation between biochemical IC₅₀ and cellular GI₅₀ values suggests good cell permeability of the analogs.

Conclusion

The 5-Methyl-1-pentyl-1H-pyrazol-3-amine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and multiple points for chemical diversification allow for a systematic exploration of the structure-activity relationship. By employing the biochemical and cell-based assays detailed in these application notes, researchers can efficiently evaluate the potential of new analogs and advance promising compounds through the drug discovery pipeline. The iterative process of design, synthesis, and testing is key to optimizing this scaffold for high potency, selectivity, and desirable drug-like properties.

References

  • Vasta, V., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols.
  • (n.d.). ADP Glo Protocol. Retrieved from [A specific protocol link, if available, otherwise general lab protocol].
  • Reaction Biology. (n.d.). ITK NanoBRET Kinase Assay. Retrieved from [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). STK10 NanoBRET Kinase Assay. Retrieved from [Link]

  • Elnagdi, M. H., et al. (n.d.). Recent developments in aminopyrazole chemistry.
  • Molecules. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). The Design and Application of Target-Focused Compound Libraries. PMC.
  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15).
  • ResearchGate. (n.d.). Infl uence of the nature of N-alkyl-3-aminopyrazoles (PzNH 2 ) and NaOCl. Retrieved from [Link]

  • PMC. (2025, December 10). Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition.
  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Sareum. (n.d.). Fragment-Based Drug Design. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 21).
  • Drug Design Org. (2005, May 15). SAR: Structure Activity Relationships. Retrieved from [Link]

  • PMC. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]

Sources

Application Note: High-Efficiency Acylation of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

[1]

Part 1: Strategic Analysis & Chemical Logic

The Substrate Profile

The target molecule, 5-Methyl-1-pentyl-1H-pyrazol-3-amine , represents a distinct class of aminopyrazoles used frequently as scaffolds in kinase inhibitors and GPCR ligands.[1] Successful derivatization of the exocyclic amine requires an understanding of its electronic environment.

  • Electronic Deactivation: Unlike aliphatic amines, the amino group at the C3 position of the pyrazole ring possesses reduced nucleophilicity. The nitrogen lone pair participates in resonance delocalization with the aromatic heteroaromatic system.

  • Steric Environment: The N1-pentyl chain acts as a lipophilic anchor, significantly improving solubility in non-polar organic solvents (DCM, EtOAc) compared to N-unsubstituted analogs. The C5-methyl group is distal to the reaction center (C3-amine), meaning steric hindrance is minimal for most acylating agents.

  • Regioselectivity: Because the N1 position is alkylated (pentyl), tautomerization is blocked. This directs acylation exclusively to the exocyclic 3-amino group, avoiding the formation of ring-acylated byproducts common in N-unsubstituted pyrazoles.

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the optimal acylation strategy based on the acyl donor.

AcylationStrategyStartSubstrate:5-Methyl-1-pentyl-1H-pyrazol-3-amineCheckDonorSelect Acyl DonorStart->CheckDonorAcidClAcid Chloride / AnhydrideCheckDonor->AcidClHigh ReactivityCarbAcidCarboxylic AcidCheckDonor->CarbAcidLibrary SynthesisMethodAMethod A:Base-Mediated Acylation(TEA/DCM)AcidCl->MethodAMethodBMethod B:Peptide Coupling(HATU/DIPEA/DMF)CarbAcid->MethodBProductTarget AmideMethodA->ProductMethodB->Product

Figure 1: Strategic decision tree for selecting reaction conditions based on available reagents.

Part 2: Experimental Protocols

Protocol A: Rapid Acylation using Acid Chlorides

Best for: Scale-up, simple acyl groups (Acetyl, Benzoyl), and reactions where the acid chloride is commercially available.

Reagents:

  • Substrate: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv)[1][2]

  • Acyl Donor: Acid Chloride (1.1 - 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv) for hindered chlorides.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. If the acid chloride is known to be sluggish, add 10 mol% DMAP.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: While the amine is not hyper-reactive, controlling the exotherm prevents bis-acylation.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5-10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The product will be less polar than the starting amine.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Precision Coupling with Carboxylic Acids

Best for: Drug discovery libraries, complex R-groups, and when acid chlorides are unstable.

Reagents:

  • Substrate: 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)[3]

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv) + HOBt (1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes to form the activated ester.

    • Why: Pre-activation is crucial because the pyrazole amine is less nucleophilic than the DIPEA; this order of addition prevents side reactions.

  • Addition: Add 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 equiv) to the activated acid mixture.

  • Reaction: Stir at RT for 12–16 hours. Heating to 50°C may be required for sterically hindered acids.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Wash with brine, dry, and concentrate.

  • Purification: Reverse-phase HPLC or silica chromatography.[1]

Part 3: Data Summary & Troubleshooting

Comparative Reagent Table
ParameterMethod A (Acid Chloride)Method B (HATU Coupling)
Reaction Time 2 - 4 Hours12 - 24 Hours
Atom Economy HighLow (due to coupling reagent mass)
Purification Simple Extraction/FlashRequires removal of urea/phosphoramide byproducts
Risk Bis-acylation (Imide formation)Low risk of bis-acylation
Rec.[1] Scale Gram to KilogramMilligram to Gram
Troubleshooting Matrix
  • Issue: Low Conversion.

    • Cause: Low nucleophilicity of the pyrazole amine.

    • Solution: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C. Alternatively, use NaH (1.1 equiv) in THF to deprotonate the amine before adding the acylating agent (forming the stronger pyrazolide nucleophile).

  • Issue: Bis-acylation (Imide formation). [1]

    • Cause: Excess acid chloride or high temperatures.

    • Solution: Use exactly 1.0 equiv of reagent.[4][5] If imide forms, treat the crude mixture with MeOH/K₂CO₃ at RT for 30 mins to cleave the labile second acyl group.

Mechanism of Action

The following diagram illustrates the nucleophilic attack trajectory and the role of the base.

MechanismAmineSubstrate (Nucleophile)Lone pair on N-3TSTetrahedral IntermediateAmine->TSNucleophilic AttackActivationAcyl Donor Activation(Acid Cl or HATU-Ester)Activation->TSBaseBase (TEA/DIPEA)Proton ScavengingTS->BaseH+ RemovalFinalAmide ProductTS->FinalElimination of LG

Figure 2: Mechanistic flow of the acylation reaction.

References

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reactivity of 3-aminopyrazoles). [Link]

Application Note: Preparation of Schiff Bases from 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 5-Methyl-1-pentyl-1H-pyrazol-3-amine . Pyrazole-based Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

The presence of the N-pentyl chain at position 1 distinguishes this precursor from generic aminopyrazoles, imparting increased lipophilicity (


). This modification enhances cell membrane permeability but necessitates specific solvent adjustments during synthesis and purification to prevent "oiling out" phenomena common with medium-chain alkyl derivatives.

Chemical Basis & Mechanism

Structural Considerations

The starting material, 5-Methyl-1-pentyl-1H-pyrazol-3-amine , contains a primary amine at position 3. Unlike simple anilines, the nucleophilicity of this amine is modulated by the electron-rich pyrazole ring.

  • N1-Pentyl Group: Increases solubility in non-polar solvents (DCM, Toluene) compared to N-unsubstituted analogs. It sterically shields the N1 position but has minimal electronic impact on the N3-amine.

  • C5-Methyl Group: Provides slight electron donation, marginally increasing the basicity of the ring system.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing electrophilicity.

  • Addition: The lone pair of the pyrazolyl-amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: Proton transfer and dehydration (loss of water) yield the imine (

    
    ) bond.
    

Mechanism Figure 1: Acid-Catalyzed Mechanism of Schiff Base Formation Start Aldehyde + Acid Catalyst Activation Activated Carbonyl (Electrophilic) Start->Activation Protonation Attack Nucleophilic Attack (by Pyrazolyl-Amine) Activation->Attack + Amine Intermediate Carbinolamine Intermediate Attack->Intermediate PT Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Cat. Product Schiff Base (Imine) Dehydration->Product Irreversible*

Caption: Step-wise mechanism showing the critical transition from carbinolamine to imine via acid-catalyzed dehydration.

Materials & Equipment

Reagents
ReagentGradeRoleNote
5-Methyl-1-pentyl-1H-pyrazol-3-amine >98%NucleophileStarting Material
Aromatic/Heterocyclic Aldehyde >98%ElectrophileStoichiometric limiting reagent
Ethanol (Absolute) ACSSolventPreferred for thermal method
Glacial Acetic Acid ACSCatalyst2-5 drops per mmol
Methanol HPLCSolventAlternative for workup
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser.

  • Magnetic stirrer and oil bath/heating mantle.

  • Optional: Microwave Reactor (e.g., CEM Discover or Biotage Initiator) for Method B.

  • TLC plates (Silica gel 60 F254).

Experimental Protocols

Method A: Standard Thermal Condensation (Preferred)

Best for scaling up and generating crystalline products.

Step 1: Preparation Dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine (1.0 mmol) and the appropriate Aldehyde (1.0 mmol) in Absolute Ethanol (10-15 mL).

  • Note: If the aldehyde is a solid, ensure it is fully dissolved before adding the amine.

Step 2: Catalysis Add Glacial Acetic Acid (3-5 drops). The solution may change color slightly (often yellowing) upon acid addition.

Step 3: Reflux Heat the reaction mixture to reflux (


) with stirring for 3–6 hours .
  • Monitoring: Check progress via TLC (Eluent: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.

Step 4: Workup & Isolation

  • Scenario 1 (Precipitate forms): Cool the mixture to room temperature, then to

    
     (ice bath). Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
    
  • Scenario 2 (No precipitate/Oiling out): Due to the pentyl chain, the product may remain soluble or form an oil.

    • Evaporate the solvent to 1/3 volume.

    • Add cold Water dropwise until turbidity appears.

    • Scratch the flask walls with a glass rod to induce crystallization.

    • Refrigerate overnight.

Step 5: Purification Recrystallize from Hot Ethanol or Methanol/Water mixture.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for rapid library generation and difficult substrates.

  • In a microwave-safe vial (10 mL), mix the amine (1.0 mmol) and aldehyde (1.0 mmol).

  • Add a minimal amount of Ethanol (1-2 mL) to create a slurry.

  • Add Glacial Acetic Acid (1-2 drops).

  • Irradiate at

    
      and 
    
    
    
    for 5–10 minutes .
  • Cool rapidly with compressed air.

  • Precipitate the product by adding ice-cold water (5 mL) and filter.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis Start Start: Equimolar Amine + Aldehyde Solvent Dissolve in EtOH Add cat. AcOH Start->Solvent Decision Method Selection Solvent->Decision Thermal Method A: Thermal Reflux 3-6 Hours @ 80°C Decision->Thermal MW Method B: Microwave 5-10 Mins @ 100°C Decision->MW TLC TLC Check (Hex:EtOAc 3:1) Thermal->TLC MW->TLC Workup Cool to 4°C TLC->Workup Precip Solid Forms? Workup->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Oil Oiling Out? Evaporate to 1/3 vol Add H2O dropwise Precip->Oil No Recryst Recrystallization (EtOH or MeOH) Filter->Recryst Oil->Filter Crystallized Final Final Product (Schiff Base) Recryst->Final

Caption: Decision tree for thermal vs. microwave synthesis including handling of lipophilic "oiling out" issues.

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, the following spectral features must be verified.

TechniqueParameterExpected SignalInterpretation
FT-IR ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Sharp, strong band confirming imine formation.
FT-IR

AbsentDisappearance of the double spike (

) confirms amine consumption.
1H NMR Azomethine-H

Singlet (1H). Characteristic of the

proton.
1H NMR Pyrazole-H4

Singlet (1H). Confirms pyrazole ring integrity.
1H NMR Pentyl Chain

Multiplets integrating to 11H (check for N-CH2 triplet ~4.0 ppm).
13C NMR Azomethine-C

Diagnostic carbon peak.

Troubleshooting

Problem: Product "Oils Out"

Cause: The pentyl chain increases lipophilicity, preventing the product from crystallizing in pure ethanol. Solution:

  • Use a mixed solvent system for recrystallization: Ethanol:Water (8:2) .

  • Seed the oil with a crystal from a previous batch if available.

  • Triturate the oil with cold Diethyl Ether or Hexane to remove impurities and induce solidification.

Problem: Low Yield / Hydrolysis

Cause: Schiff bases are susceptible to hydrolysis in the presence of water, especially under acidic conditions. Solution:

  • Ensure Absolute Ethanol is used (dry solvent).

  • Do not use excess Acetic Acid; maintain catalytic amounts.

  • Store the final product in a desiccator; avoid long exposure to moist air.

References

  • Iglesias, A. L., et al. (2020).[3][4] "Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles." Indian Journal of Pharmaceutical Sciences, 82(2), 258-266. Link

  • Fichez, J., et al. (2012). "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, (i), 322-348. Link

  • Bhat, M. A., et al. (2020). "Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening." Indian Journal of Heterocyclic Chemistry, 30(2), 123-130.[5] Link

  • Organic Syntheses. "3(5)-Aminopyrazole." Org. Synth. 1968, 48, 8. Link

  • Sigma-Aldrich. "5-Methyl-1H-pyrazol-3-amine Product Information." Link

Sources

Application Note: Microwave-Assisted Synthesis of Fused Pyrazolo-Heterocycles via Aminopyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Aminopyrazoles are highly versatile building blocks in medicinal chemistry. They serve as critical intermediates for the synthesis of purine bioisosteres—such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a][1,3,5]triazines[1]. These nitrogen-fused bicyclic systems are privileged scaffolds embedded in numerous FDA-approved therapeutics, including kinase inhibitors (e.g., ibrutinib), antiviral agents, and treatments for chronic gout (e.g., allopurinol)[1][2].

Historically, the synthesis of these complex scaffolds has relied on multi-step, conventional heating procedures that suffer from prolonged reaction times, poor regioselectivity, and low overall yields[3]. Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm. By utilizing targeted dielectric heating, MAOS allows chemists to bypass the thermodynamic limitations of conventional convection heating, achieving rapid, regioselective, and high-yielding cyclizations[4].

This application note provides an in-depth, self-validating guide to the microwave-assisted generation of 5-aminopyrazoles and their subsequent one-pot or multicomponent cyclization into diverse pyrazolo-azines.

Mechanistic Insights: The Causality of Microwave Efficiency

As synthetic chemists, we must understand why a protocol works to effectively troubleshoot and scale it. The superiority of MAOS in aminopyrazole chemistry is driven by three distinct physicochemical phenomena:

  • Dielectric Heating & Solvent Selection: Reactions are typically performed in polar solvents like methanol or ethanol. These solvents possess high dielectric loss tangents (

    
    ), meaning they are excellent microwave absorbers. The microwave energy is converted directly into thermal energy within the solvent molecules, causing localized superheating. This allows the reaction mixture to reach target temperatures (e.g., 150 °C) in seconds, drastically accelerating the initial condensation of 
    
    
    
    -ketonitriles with hydrazines[2][5].
  • Overcoming MCR Activation Barriers: Multicomponent reactions (MCRs), such as the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, involve transient intermediates like

    
    -pyrazolylformamidines[6]. Microwave irradiation provides the rapid, uniform energy spike necessary to drive the subsequent cyclization with primary amines before the intermediates can degrade or oligomerize[6].
    
  • Kinetic vs. Thermodynamic Control: Conventional prolonged heating often yields a mixture of 3-amino and 5-aminopyrazole regioisomers. The rapid temperature ramp of MAOS enforces strict kinetic control, cleanly favoring the desired 5-aminopyrazole thermodynamic product and eliminating the need for complex chromatographic separations[4].

Synthetic Pathways & Workflow Visualization

To illustrate the divergent potential of the 5-aminopyrazole intermediate, the following pathway diagram maps the chemical trajectories achievable under microwave conditions.

Pathway A β-Ketonitrile + Hydrazine B 5-Aminopyrazole Intermediate A->B MW, 150°C 5 min C Pyrazolo[1,5-a] pyrimidinones B->C + β-Ketoester MW, 150°C, 2 h D Pyrazolo[3,4-d] pyrimidin-4-ones B->D + Orthoformate + Primary Amine MW, 160°C, 55 min E Pyrazolo[1,5-a] [1,3,5]triazines B->E + Cyanamide + Orthoformate MW, 150°C, 25 min

Divergent microwave-assisted synthetic pathways from 5-aminopyrazole intermediates.

Quantitative Data Presentation

The following table summarizes the dramatic efficiency gains achieved when transitioning from conventional reflux to microwave irradiation across various pyrazolo-fused systems.

Target ScaffoldReagentsConventional HeatingMicrowave HeatingYield (MW)Ref
5-Aminopyrazoles

-ketonitrile + hydrazine
Reflux, 4–18 h150 °C, 5 min>85%[2]
Pyrazolo[1,5-a]pyrimidinones 5-aminopyrazole +

-ketoester
Reflux, 18 h150 °C, 2 h52–75%[5]
Pyrazolo[3,4-d]pyrimidin-4-ones 5-aminopyrazole-4-carboxylate + orthoformate + amineStepwise, >24 h160 °C, 55 min60–85%[6]
Pyrazolo[1,5-a][1,3,5]triazines 5-aminopyrazole-8-carboxylate + cyanamide + orthoformateStepwise, >12 h150 °C, 25 min57–80%[1]

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that each step is verified before proceeding, minimizing reagent waste and ensuring high-purity outputs.

Protocol A: Microwave-Assisted Synthesis of 5-Aminopyrazoles

This is the foundational step for generating the core intermediate.

  • Reagent Preparation: In a 10 mL seamless microwave pressure vial, dissolve the

    
    -ketonitrile (2.0 mmol, 1.0 equiv) in 1.0 mL of anhydrous methanol.
    
  • Addition: Slowly add hydrazine monohydrate (2.6 mmol, 1.3 equiv). Self-Validation Checkpoint: Observe for mild exothermic activity; ensure the vial is properly sealed with a Teflon septum cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor (e.g., CEM Discover SP). Set the parameters to 100 W maximum power, temperature to 150 °C, and hold time to 5 minutes[2].

  • Cooling & Validation: Allow the system to cool to room temperature via forced air/nitrogen. Self-Validation Checkpoint: Perform a rapid TLC (Thin-Layer Chromatography) using EtOAc/Hexane. The complete disappearance of the

    
    -ketonitrile spot validates the quantitative conversion to the 5-aminopyrazole.
    
Protocol B: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol builds directly upon Protocol A without intermediate isolation.

  • In Situ Addition: To the unpurified 5-aminopyrazole mixture from Protocol A (still in the microwave vial), add acetic acid (0.5 mmol, 0.6 equiv) and the desired

    
    -ketoester (0.9 mmol, 1.0 equiv)[5].
    
  • Second Irradiation Phase: Reseal the vial and irradiate at 150 °C (100 W max power) for 2 hours[2].

  • Isolation: Upon cooling, the target pyrazolo[1,5-a]pyrimidinone will typically precipitate. Isolate the product via vacuum filtration and wash with cold methanol.

  • Causality Note: The addition of acetic acid serves as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of the

    
    -ketoester to increase its electrophilicity, thereby facilitating the nucleophilic attack by the weakly nucleophilic pyrazole nitrogen.
    
Protocol C: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

A highly efficient multicomponent reaction (MCR) approach.

  • Reaction Assembly: In a 10 mL seamless pressure vial, combine substituted 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (0.33 mL, 3.0 mmol), and a primary amine (3.0 mmol) in 2.0 mL of ethanol[6].

  • Irradiation: Irradiate the mixture at 160 °C with a maximum power of 150 W and a pressure limit of 435 psi for 55 minutes[6].

  • Workup: Cool the mixture to room temperature. The product precipitates directly from the ethanolic solution. Filter under vacuum and recrystallize using ethanol.

  • Validation: Confirm the structure via

    
    C NMR. Self-Validation Checkpoint: The carbonyl group signal of the newly constructed pyrimidinone ring must appear between 156.8–157.2 ppm, confirming successful annulation[6].
    

Standardized Experimental Workflow

To ensure reproducibility across different laboratories and microwave reactor brands, adhere to the following standardized operational workflow.

Workflow Step1 1. Reagent Preparation (Seamless Pressure Vial) Step2 2. Microwave Irradiation (100-150 W, 150-160°C) Step1->Step2 Step3 3. Controlled Cooling (Air/N2 stream) Step2->Step3 Step4 4. Vacuum Filtration & Precipitation Step3->Step4 Step5 5. Recrystallization (e.g., EtOH) Step4->Step5 Step6 6. Purity Validation (NMR / LC-MS) Step5->Step6

Standardized experimental workflow for microwave-assisted heterocyclic synthesis.

References

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry.[Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PubMed Central (PMC).[Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. Sunway Institutional Repository.[Link]

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate.[Link]

Sources

Application Note: Storage, Stability, and Handling Protocols for 5-Methyl-1-pentyl-1H-pyrazol-3-amine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) is a highly versatile aminopyrazole building block frequently utilized in the synthesis of kinase inhibitors (such as Aurora kinase and GSK-3 inhibitors) and novel pharmaceutical scaffolds[1]. Due to the electron-rich nature of the pyrazole core and the presence of a primary amine, this compound is highly susceptible to environmental degradation, particularly when formulated in solutions[2]. This application note provides validated, self-validating protocols for the preparation, storage, and quality control of 5-Methyl-1-pentyl-1H-pyrazol-3-amine solutions to ensure absolute reproducibility in high-throughput screening and synthetic workflows.

Physicochemical Profile & Degradation Mechanisms

Understanding the structural vulnerabilities of 5-Methyl-1-pentyl-1H-pyrazol-3-amine is critical for preventing sample loss.

  • Chemical Name: 5-Methyl-1-pentyl-1H-pyrazol-3-amine

  • CAS Number: 1006680-28-9

  • Molecular Weight: 167.25 g/mol

Mechanistic Insights into Degradation: Aminopyrazoles are prone to three primary modes of degradation[2]:

  • Oxidation: The primary amine group and the pyrazole ring are highly susceptible to oxidation. Exposure to atmospheric oxygen or transition metal contaminants leads to the formation of pyrazole oxides, methylaminopyrazoles, and potentially carbon dioxide via oxidative cleavage[2].

  • Hydrolysis & Solvent-Mediated Degradation: When dissolved in hygroscopic solvents like Dimethyl Sulfoxide (DMSO), the absorption of atmospheric moisture can trigger hydrolysis. Furthermore, degraded DMSO can act as an oxidant over prolonged periods, converting the amine into unwanted byproducts[3].

  • Photodegradation: UV and visible light exposure can induce radical formation, accelerating both oxidative and dimerization pathways[2].

Degradation A 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Intact Compound) B Oxidative Stress (O2, Metal Ions) A->B C Thermal Stress (Heat > 40°C) A->C D Photolytic Stress (UV/Vis Light) A->D E Pyrazole Oxides & Amine Oxidation Products B->E Oxidation F Thermal Degradants (Cleavage Products) C->F Degradation G Photodegradation (Radical Intermediates) D->G Cleavage

Figure 1: Primary degradation pathways of 5-Methyl-1-pentyl-1H-pyrazol-3-amine under stress.

Protocol: Preparation of 10 mM Stock Solutions

Expertise & Causality Note: The choice of solvent and handling environment is critical. Anhydrous DMSO (≥99.9%, water ≤0.005%) must be used to prevent moisture-induced degradation[3]. Standard laboratory DMSO rapidly absorbs atmospheric water, which compromises the stability of the aminopyrazole over time.

Materials Required:

  • 5-Methyl-1-pentyl-1H-pyrazol-3-amine (Solid powder)

  • Anhydrous DMSO (Septum-sealed)

  • Argon or Nitrogen gas (High purity)

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, introducing water that accelerates hydrolysis.

  • Weighing: Weigh the required mass (e.g., 1.67 mg for 1 mL of 10 mM solution) rapidly to minimize air exposure.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1-2 minutes[1]. Causality: Do not apply heat, as thermal stress combined with solvent interaction can prematurely degrade the pyrazole ring[2].

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber glass vials. Causality: Amber glass prevents UV-induced photodegradation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce mechanical stress and moisture[4].

  • Purging: Gently purge the headspace of each vial with a stream of Argon or Nitrogen gas for 5 seconds before sealing. Causality: Displacing oxygen mitigates the primary oxidative degradation pathway of the amine group[2].

  • Storage: Transfer immediately to cryogenic storage (-20°C or -80°C)[1][4].

Workflow S1 1. Weigh Solid Compound (Room Temp, Desiccated) S2 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate, No Heat) S1->S2 S3 3. Filter Sterilize (0.22 µm) (Optional for Cell Assays) S2->S3 S4 4. Aliquot into Amber Vials (Single-use volumes) S3->S4 S5 5. Purge Headspace (Argon or Nitrogen Gas) S4->S5 S6 6. Cryogenic Storage (-20°C to -80°C) S5->S6

Figure 2: Optimized step-by-step workflow for the preparation and storage of aminopyrazole solutions.

Stability Data & Storage Matrix

The following table summarizes the quantitative stability expectations for 5-Methyl-1-pentyl-1H-pyrazol-3-amine under various conditions, synthesized from empirical data on related aminopyrazole derivatives[1][2][4].

Storage ConditionStateContainerExpected StabilityScientific Rationale
-80°C Solution (DMSO)Amber, Argon-purged> 12 MonthsOptimal for long-term storage. Kinetic energy is too low for oxidative reactions.
-20°C Solution (DMSO)Amber, Argon-purged6 MonthsStandard storage. Strict avoidance of freeze-thaw cycles (>2) is required.
2-8°C Solution (DMSO)Clear/Amber< 1 WeekProne to precipitation and slow oxidation; not recommended for solutions.
Room Temp (20-25°C) Solution (DMSO)Clear Glass< 24 HoursRapid degradation due to combined photolytic and oxidative stress.
-20°C to 8°C Solid PowderDesiccated, Sealed2 - 4 YearsHighly stable as a solid if kept tightly sealed away from strong acids/oxidizers.
Quality Control: Stability-Indicating HPLC Assay

To ensure the integrity of stored solutions prior to critical in vitro or in vivo assays, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify degradation[2].

Self-Validating QC Protocol:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dilute a 10 mM DMSO stock aliquot to 100 µM using the mobile phase. Inject 10 µL.

  • Interpretation: The parent peak of 5-Methyl-1-pentyl-1H-pyrazol-3-amine should account for >95% of the total Area Under the Curve (AUC). The appearance of earlier-eluting, highly polar peaks typically indicates the formation of oxidized degradants (e.g., pyrazole oxides)[2]. If purity falls below 95%, the aliquot must be discarded.

References
  • MDPI. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support: 3-Amino vs. 5-Amino Pyrazole Regio-Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Regio-Control Center. You are likely here because your synthesis of an N-substituted aminopyrazole yielded a mixture of regioisomers, or you are struggling to assign the correct structure to your isolated product. This specific isomer pair is a notorious bottleneck in medicinal chemistry due to rapid tautomerism in unsubstituted forms and challenging separation in substituted forms.

This guide treats your experimental setup as a system to be debugged.

⚠️ Critical Triage: The "N1-Substitution" Check

Before proceeding, verify your molecule's N1 status.

  • Scenario A: N1 is Hydrogen (

    
    ) [1]
    
    • Diagnosis: You do not have stable regioisomers.[1] You have tautomers .

    • Physics: 3-aminopyrazole and 5-aminopyrazole exist in rapid equilibrium in solution.[1] Separation is impossible in liquid phase.[1]

    • Action: You can only "lock" one form in the solid state via crystallization or by reacting with an electrophile that freezes the tautomer (e.g., acylation).

  • Scenario B: N1 is Substituted (

    
    ) 
    
    • Diagnosis: You have distinct, stable regioisomers (1-R-3-amino and 1-R-5-amino).[1]

    • Action: Proceed to the modules below.

Module 1: Identification (The "Is it 3 or 5?" Problem)

Standard 1D


H NMR is often insufficient because the chemical shifts of ring protons (H4) and amine protons (

) are solvent-dependent and often overlap.[1] You must use NOE (Nuclear Overhauser Effect) for definitive assignment.[1]
The NOE Logic Gate

The distinction relies on the spatial proximity of the N1-substituent to the group at position 5.

  • 3-Amino Isomer: The N1-group is adjacent to C5-H (or C5-R').[1] It is far from the amine.

  • 5-Amino Isomer: The N1-group is adjacent to the Amine (

    
    ) .[1]
    

NMR_Assignment Start Isolate Pure Isomer Exp Run 1D NOE / NOESY Irradiate N1-Substituent (e.g., N-Me) Start->Exp Decision Where is the NOE enhancement? Exp->Decision Res1 Enhancement at C5-H (Ring Proton) Decision->Res1 Strong Signal Res2 Enhancement at NH2 (Broad Singlet) Decision->Res2 Strong Signal Concl1 Conclusion: 3-Amino Isomer Res1->Concl1 Concl2 Conclusion: 5-Amino Isomer Res2->Concl2

Caption: Logic flow for definitive NMR assignment of pyrazole regioisomers using NOE spectroscopy.

FAQ: Analytical Anomalies

Q: My amine peak (


) disappeared in the NOE spectrum. 
  • Cause: Proton exchange with the solvent (if using MeOD or

    
    ) or rapid exchange due to trace acid.
    
  • Fix: Run NMR in DMSO-

    
      or 
    
    
    
    . Ensure the sample is dry.

Q: The peaks shift wildly between


 and DMSO. 
  • Cause: 5-aminopyrazoles are strong H-bond donors.[1] In

    
    , they may aggregate or H-bond intramolecularly (if C4 has a carbonyl).[1] In DMSO, solvent H-bonding dominates, breaking aggregates and shifting peaks downfield.
    
Module 2: Chromatographic Separation[1][2][3]

Separating these isomers requires exploiting their subtle polarity differences.[1] 5-aminopyrazoles generally possess a more accessible primary amine for H-bonding with stationary phases compared to 3-aminopyrazoles (where the amine is distal to the N1 steric bulk).[1]

Troubleshooting Table: Method Optimization
VariableRecommendationMechanism
Stationary Phase C18 (Reverse) or Amine-Functionalized Silica Standard silica often causes irreversible adsorption of the basic amine.[1]
Mobile Phase pH Basic (pH 9-10) Use Ammonium Bicarbonate or TEA.[1] Protonated aminopyrazoles (

) streak badly.[1]
Elution Order (NP) 3-Amino First 5-Amino interacts more strongly with silanols due to the exposed

adjacent to N1.[1]
Elution Order (RP) 5-Amino First 5-Amino is often more polar (lower logP) due to better solvation of the amine.[1]
Protocol: The "Tailing Peak" Fix

If your peaks look like "shark fins" (sharp front, long tail):

  • Diagnosis: Silanol interaction.[1] The basic pyrazole nitrogen is sticking to acidic silanol sites.

  • Immediate Fix: Add 0.1% Triethylamine (TEA) or 1%

    
      to your mobile phase.[1]
    
  • Advanced Fix: Switch to a "End-capped" column or a polymeric reverse phase column stable at pH 10.

Module 3: Synthetic Control (Prevention)[1]

Why separate when you can direct? The formation of 3- vs 5-amino isomers during the condensation of hydrazines with


-ketonitriles is governed by the initial nucleophilic attack .[1]
Mechanism-Based Steering

The reaction proceeds via two steps:[1][2][3]

  • Formation of a hydrazone intermediate.[1][4][5]

  • Cyclization.[1][5]

Control Knob 1: Sterics

  • To favor 5-Amino: Use a bulky hydrazine (

    
    ).[1] The bulky N1 attacks the least hindered carbon (the nitrile or ketone), usually pushing the reaction toward the 5-amino product kinetically.
    
  • To favor 3-Amino: Use a sterically unhindered hydrazine (

    
    ) or thermodynamic control (high heat), which often equilibrates to the more stable 3-amino form (depending on C4 substitution).[1]
    

Control Knob 2: Solvent

  • Protic Solvents (EtOH/AcOH): Often favor the 5-amino isomer via H-bond activation of the nitrile.[1]

  • Aprotic Solvents (DMF/Toluene): Can invert selectivity by altering the nucleophilicity of the hydrazine nitrogens.

Synthesis_Control Reactants Hydrazine (NH2-NH-R) + Beta-Ketonitrile PathA Kinetic Control (Low Temp, Protic Solvent) Reactants->PathA PathB Thermodynamic Control (Reflux, Acid Catalyst) Reactants->PathB ProdA Major: 5-Amino Isomer PathA->ProdA ProdB Major: 3-Amino Isomer PathB->ProdB

Caption: General trend for steering regioselectivity. Note: Specific R-groups can invert this trend.

Module 4: Crystallization Protocols

When chromatography fails, solubility differences save the day.

Protocol: Fractional Crystallization

  • Context: 5-amino isomers often have higher melting points and lower solubility in non-polar solvents due to efficient H-bond dimeric packing.[1]

  • Dissolve: Dissolve the crude mixture in hot Ethanol or Ethyl Acetate .

  • Precipitate: Add non-polar anti-solvent (Hexane/Heptane) dropwise until turbidity persists.[1]

  • Cool: Allow to stand at 4°C overnight.

  • Filter: The precipitate is usually enriched in the 5-amino isomer.[1] The filtrate contains the 3-amino isomer.

  • Verify: Check purity via NMR (Module 1).

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles."[1] Journal of Organic Chemistry, 2008.

  • NMR Assignment Methodology: Holzer, W., et al. "13C-NMR and 15N-NMR study of 3(5)-aminopyrazoles."[1] Journal of Heterocyclic Chemistry, 2004.

  • Tautomerism Overview: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

  • Chromatographic Behavior: Snyder, L. R. "Classification of the solvent properties of common liquids." Journal of Chromatography A, 1974.

Sources

Technical Support Center: Synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Overall Yield of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Possible Causes & Solutions:

  • Suboptimal Reaction Pathway: The classical and most direct route to 3-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. For the synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine, the key precursors are acetoacetonitrile (or its more stable alkali metal salt, cyanoacetone salt) and pentylhydrazine.[1] Alternative multi-step syntheses, such as those involving the reduction of a nitro group or displacement of a halogen, can be cumbersome and result in lower overall yields.[2]

  • Inefficient Formation of the β-Ketonitrile Intermediate: If you are synthesizing the β-ketonitrile in situ, the efficiency of this initial step is critical. A common method is the Claisen condensation. It's important to note that the basic conditions required for the Claisen condensation can hinder the subsequent hydrazine addition. Neutralizing the reaction mixture with an acid like H₂SO₄ before adding the pentylhydrazine can significantly improve the yield of the cyclization step.

  • Decomposition of Starting Materials: Pentylhydrazine and acetoacetonitrile can be unstable under certain conditions. Ensure the quality of your starting materials and consider using freshly prepared or purified reagents. Acetoacetonitrile, in particular, can be challenging to handle; using a more stable alkali metal salt of cyanoacetone is a recommended alternative.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. The reaction of an alkali metal salt of cyanoacetone with a hydrazine derivative is typically carried out at temperatures ranging from 20°C to 60°C.[1] The choice of solvent can also impact the reaction rate and yield. While water or organic solvents can be used, it's often beneficial to remove any water formed during the reaction, for instance, through azeotropic distillation.[1]

Problem 2: Formation of Regioisomeric Impurities

Possible Cause & Solution:

  • Lack of Regiocontrol in Cyclization: When using a monosubstituted hydrazine like pentylhydrazine, there is a possibility of forming two different regioisomers: 5-Methyl-1-pentyl-1H-pyrazol-3-amine and 3-Methyl-1-pentyl-1H-pyrazol-5-amine. The steric hindrance of the hydrazine substituent can influence the regioselectivity, with bulkier groups favoring the formation of the 5-aminopyrazole isomer. To ensure the desired 3-amino isomer, careful control of reaction conditions is necessary. It is advisable to analyze the crude product by techniques like NMR to determine the isomeric ratio and optimize conditions to favor the desired product.

Problem 3: Difficulties in Product Purification

Possible Cause & Solution:

  • Presence of Unreacted Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to a complex mixture that is difficult to purify. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Purification Technique: Vacuum distillation is a common method for purifying the final product.[1] For example, 3-amino-5-methylpyrazole has been purified by vacuum distillation with a reported boiling point of 128°C at 2 mmHg.[1] Column chromatography can also be employed for separating the desired product from impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 5-Methyl-1-pentyl-1H-pyrazol-3-amine?

The most direct and widely used method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. For your specific target molecule, this involves the reaction between acetoacetonitrile (or its alkali metal salt) and pentylhydrazine. This approach is generally preferred over multi-step routes due to its simplicity and potentially higher yields.[1][2]

Q2: How can I improve the regioselectivity of the reaction to favor the 3-amino isomer?

The formation of regioisomers is a common challenge in pyrazole synthesis with substituted hydrazines.[3] While steric hindrance of the hydrazine substituent can play a role, other factors like reaction temperature and pH can also influence the outcome.[4] A systematic optimization of these parameters is recommended. It may be beneficial to start with milder conditions and gradually increase the temperature while monitoring the isomeric ratio.

Q3: What are the key reaction parameters to control for maximizing the yield?

Several parameters are critical for optimizing the yield:

  • Quality of Reactants: Use high-purity, and if necessary, freshly prepared starting materials. The stability of acetoacetonitrile is a known issue, making the use of its alkali metal salt a more robust option.[1]

  • Reaction Temperature: The reaction is typically conducted in a temperature range of 20°C to 60°C.[1]

  • Solvent: The reaction can be performed in water, organic solvents, or mixtures thereof.[1] Removal of water formed during the reaction can drive the equilibrium towards the product.[1]

  • pH Control: If synthesizing the β-ketonitrile in situ via a Claisen condensation, neutralizing the basic reaction mixture before adding pentylhydrazine is crucial for the subsequent cyclization step.

Q4: What are the recommended work-up and purification procedures?

A typical work-up procedure involves removing any precipitated salts (like sodium chloride if using an alkali metal salt of cyanoacetone and a hydrazinium salt) by filtration.[1] The filtrate can then be concentrated. The final product is often purified by vacuum distillation.[1]

Q5: Are there any safety precautions I should be aware of?
  • Hydrazine Derivatives: Hydrazines and their derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Exothermic Reactions: The reaction between hydrazines and carbonyl compounds can be exothermic.[5] It is important to control the rate of addition of reactants and have a cooling system in place to manage the reaction temperature.

  • Flammable Solvents: Many organic solvents used in synthesis are flammable. Ensure that there are no ignition sources in the vicinity of the reaction setup.

III. Experimental Protocols & Data

General Synthetic Pathway

The synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine typically follows the condensation reaction between a β-ketonitrile and pentylhydrazine.

Synthesis_Pathway Acetoacetonitrile Acetoacetonitrile or Cyanoacetone Salt Intermediate Hydrazone/ Enamine Intermediate Acetoacetonitrile->Intermediate + Pentylhydrazine Pentylhydrazine Pentylhydrazine->Intermediate Product 5-Methyl-1-pentyl-1H- pyrazol-3-amine Intermediate->Product Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Yield Start Low Yield of 5-Methyl-1-pentyl-1H-pyrazol-3-amine Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Condensation Optimize β-Ketonitrile Formation Conditions Start->Optimize_Condensation Optimize_Cyclization Optimize Cyclization Conditions Start->Optimize_Cyclization Check_Isomers Analyze for Regioisomers Start->Check_Isomers Purify_Reactants Purify/Use Fresh Reactants Check_Purity->Purify_Reactants Adjust_Base_Neutralization Adjust Base/ Neutralization Step Optimize_Condensation->Adjust_Base_Neutralization Vary_Temp_Solvent Vary Temperature and Solvent Optimize_Cyclization->Vary_Temp_Solvent Modify_Conditions_For_Selectivity Modify Conditions to Improve Selectivity Check_Isomers->Modify_Conditions_For_Selectivity

Caption: A decision tree for troubleshooting low yields in the synthesis.

Table 1: Key Reaction Parameter Comparison
ParameterRecommended Range/ConditionRationale
β-Ketonitrile Source Alkali metal salt of cyanoacetoneGreater stability and easier handling compared to acetoacetonitrile.[1]
Reaction Temperature 20 - 60 °CBalances reaction rate with potential side reactions and decomposition.[1]
Solvent Water, organic solvents, or mixturesThe choice can influence solubility, reaction rate, and ease of work-up.[1]
Water Removal Azeotropic distillationDrives the cyclization equilibrium towards product formation.[1]
pH Adjustment Neutralization after ClaisenPrevents inhibition of the hydrazine addition step by excess base.

IV. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source not available].

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. (n.d.). Semantic Scholar.

  • Process for the preparation of pyrazole. (1984). Google Patents.

  • Scheme 15: Synthesis of 3-aminopyrazoles. (n.d.). ResearchGate.

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.

  • SYNTHESIS OF N(1)-SUBSTITUTED 5-AMINO-3-METHYLPYRAZOLES. (n.d.). [Source not available].

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). [Source not available].

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). [Source not available].

  • Process for the preparation of 3-amino-5-methylpyrazole. (1994). Google Patents.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]

  • Process for the preparation of pyrazole and its derivatives. (2009). Google Patents.

  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and. (2021). MPG.PuRe.

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2016). [Source not available].

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2025). ResearchGate.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). [Source not available].

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

Sources

Technical Support Center: Purification & Isolation of N-Alkylated Aminopyrazoles

[1]

Case ID: PYR-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification, regioisomer separation, and tailing issues in N-alkylated aminopyrazole synthesis.[1][2]

Executive Summary

The N-alkylation of aminopyrazoles presents two primary purification challenges: regioselectivity (separating the N1-alkyl/3-amino isomer from the N2-alkyl/5-amino isomer) and chromatographic behavior (peak tailing due to the basic primary amine).[1] This guide provides self-validating protocols to resolve these issues, moving beyond standard techniques to chemically-grounded purification strategies.

Module 1: The Purification Decision Tree

Before selecting a method, characterize the physical state and crude purity of your mixture. Use the following logic flow to determine the optimal isolation pathway.

PurificationWorkflowstartCrude N-AlkylatedAminopyrazole Mixturestate_checkPhysical State?start->state_checksolidSolid / Precipitatestate_check->solidoilOil / Gumstate_check->oilrecrystRecrystallization(See Module 3)solid->recrystHigh mptlcTLC Analysis(Check Regioisomers)oil->tlcseparationIsomer SeparationRequired?tlc->separationflashFlash Chromatography(Basic Modifier)separation->flashYes (Close Rf)acidbaseAcid-Base Extraction(pKa Exploitation)separation->acidbaseNo (Mainly impurities)

Figure 1: Strategic decision tree for isolating N-alkylated aminopyrazoles. Select the pathway based on the physical state of the crude isolate.

Module 2: Chromatography Troubleshooting (The "Anti-Streak" Protocol)

Issue: The primary amine (

1
Protocol A: Deactivated Silica Gel Chromatography

Do not use standard silica without modification.[1] You must neutralize the stationary phase.[1]

  • Mobile Phase Preparation:

    • Standard: DCM / Methanol (95:5 to 90:10).[1]

    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to the mobile phase.[1]

    • Why? The modifier competes for the acidic silanol sites on the silica, allowing the aminopyrazole to elute as a tight, symmetrical band [1].

  • Column Pre-treatment:

    • Flush the column with 2 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample.

    • Validation: Run a TLC of your crude in the modified solvent. If the spot is still "teardrop" shaped, increase modifier concentration to 2% or switch to basic alumina.[2]

Protocol B: Separation of Regioisomers (N1 vs. N2)

N-alkylation of 3-aminopyrazole typically yields two isomers:

  • Isomer A (1-alkyl-3-aminopyrazole): Usually less polar if the alkyl group shields the dipole.[1]

  • Isomer B (1-alkyl-5-aminopyrazole): Often more polar due to accessible H-bonding sites or different dipole moments.[1]

Recommended Gradient: Start with Hexane:Ethyl Acetate (3:1) containing 1% TEA.[1] Gradient to 100% EtOAc. If isomers co-elute, switch to DCM:Acetone (isocratic).[1][2] Acetone often provides better selectivity for pyrazole isomers than MeOH [2].[1]

Module 3: Chemical Workup & Extraction (pKa-Driven Isolation)

Issue: Chromatography is difficult on large scales (>10g). Solution: Utilize the basicity of the exocyclic amine. The pKa of the conjugate acid of an aminopyrazole is typically between 3.0 and 6.0, depending on substitution [3].

Protocol C: "Reverse" Acid-Base Extraction

This method removes non-basic impurities (unreacted alkyl halides, neutral byproducts) without chromatography.[1]

StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc or DCM .Solubilizes all organic components.[1]
2 Extract with 10% aqueous HCl (3x).Protonates the aminopyrazole (

), moving it to the aqueous phase.[1] Neutral impurities stay in organic.[1]
3 Discard the organic layer.[1]Removes unreacted alkylating agents and neutral side products.[1]
4 Adjust aqueous layer pH to 10-12 using NaOH or sat.[1]

.
Deprotonates the ammonium salt, regenerating the free base aminopyrazole.
5 Extract aqueous layer with DCM (3x).Recovers the purified product.
6 Dry (

) and concentrate.
Yields the amine free from neutral contaminants.[1]

Note: If your specific aminopyrazole is water-soluble even as a free base (common with short alkyl chains like methyl/ethyl), use continuous extraction or salting out (saturate with NaCl) in Step 5.[1]

Module 4: Crystallization Strategies

Issue: Product is a solid but contains minor regioisomer impurities. Solution: Recrystallization is often superior to chromatography for final polishing of regioisomers [4].[1]

Solvent Systems:

  • Methanol/Ethanol: Dissolve in hot alcohol, cool slowly. Good for removing inorganic salts.[1]

  • EtOAc/Hexane: Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool.

  • Toluene: Excellent for separating N1/N2 isomers.[1] The 5-amino isomer (N2) is often less soluble in toluene than the 3-amino isomer (N1).[1]

Frequently Asked Questions (FAQ)

Q: How do I distinguish between the N1 (3-amino) and N2 (5-amino) isomers? A: Use NOESY NMR .

  • N1-alkyl (3-amino): You will see a NOE correlation between the N-alkyl protons and the pyrazole C5-H (the proton adjacent to the alkyl group).[1]

  • N2-alkyl (5-amino): The N-alkyl group is adjacent to the amine (

    
    ).[1] You may see NOE between the alkyl group and the amine protons (if visible), but no correlation to the C3-H [5].
    

Q: My product is oiling out during recrystallization. What now? A: This indicates the solution is too concentrated or cooled too fast.[1][3]

  • Re-heat to dissolve the oil.[1][3]

  • Add a "seed crystal" if available.[1][3]

  • Scratch the inner glass surface with a spatula to induce nucleation.[1]

  • Add a small amount of anti-solvent (e.g., hexane) dropwise to the hot solution.[1]

Q: Can I use C18 (Reverse Phase) for these compounds? A: Yes, and it is often recommended if normal phase fails.[1] Use a gradient of Water (0.1% Formic Acid) / Acetonitrile . The acid keeps the amine protonated, improving peak shape on C18. Note that you will isolate the formate salt, which may need free-basing later.[1]

References

  • Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole purification and properties. Coll. Vol. 5, p. 39. Link

  • Alfa Chemistry. (2024).[1] pKa Values of Amines and Cyclic Organic Nitrogen Compounds.[1]Link

  • BenchChem. (2025).[1][3][5] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.Link[1]

  • ResearchGate. (2018).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence.Link

solving solubility issues of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Compound Profile & Physicochemical Context

Before addressing specific troubleshooting steps, it is critical to understand why5-Methyl-1-pentyl-1H-pyrazol-3-amine presents solubility challenges. This molecule combines a polar heterocyclic core with a significant lipophilic tail.[1]

  • Chemical Structure: The N-pentyl chain (C5 alkyl) at position 1 acts as a "grease ball," significantly increasing the partition coefficient (LogP) compared to the parent pyrazole.[1]

  • Basicity (pKa): The pyrazole ring nitrogen (N2) and the exocyclic amine (at C3) provide basic centers.[1] However, the pKa of the conjugate acid is typically in the range of 3.0–4.5 .[1] This means the molecule is neutral (uncharged) at physiological pH (7.4), which is the state of lowest aqueous solubility.[1]

  • Solubility Class: It behaves as a BCS Class II compound (Low Solubility, High Permeability) in assay buffers.[1]

PropertyEstimated ValueImplication for Assays
Molecular Weight ~167.25 g/mol Small molecule; rapid diffusion.[1]
Calculated LogP (cLogP) ~2.5 – 3.2Lipophilic.[1] Prone to non-specific binding to plastics.[1]
pKa (Basic) ~3.5 – 4.0Neutral at pH 7.[1]4. Solubility improves significantly at pH < 4.[1]
Aqueous Solubility (pH 7.4) < 50 µM (Kinetic)High risk of precipitation in high-concentration bioassays.[1]

Troubleshooting Guide (FAQs)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into the assay buffer."

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] When a hydrophobic compound dissolved in 100% DMSO is suddenly exposed to a highly aqueous environment (e.g., 99% buffer), the water molecules form a structured cage around the hydrophobic pentyl chain, which is energetically unfavorable.[1] The compound rapidly aggregates and crashes out before it can disperse.[1]

Solution:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Protocol: Dilute your 10 mM stock to 1 mM using 100% DMSO first.[1] Then, perform a 1:10 dilution into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400) before the final dilution into the assay buffer.[1]

  • Use a Carrier: Pre-dissolve the compound in a buffer containing 0.5% – 1.0% Cyclodextrin (HP-β-CD) .[1] The cyclodextrin cavity encapsulates the pentyl tail, shielding it from the aqueous environment while keeping the polar head group exposed.

Issue 2: "The IC50 values vary wildly between runs, and the hill slope is steep (> 2.0)."

Diagnosis: This suggests Colloidal Aggregation .[1] At certain concentrations, the lipophilic pentyl chains may stack together to form micelle-like aggregates.[1] These aggregates can non-specifically sequester enzymes or receptors, leading to false positives or variable inhibition data.[1]

Solution:

  • Add Non-Ionic Detergent: Supplement your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1] This "breaks" the aggregates and ensures the compound exists as a monomer.[1]

  • Verification: Centrifuge the assay mix at high speed (e.g., 10,000 x g for 10 min) before measurement.[1] If activity drops significantly in the supernatant, your compound was aggregated/precipitated.[1]

Issue 3: "I see lower-than-expected potency, but no visible precipitate."

Diagnosis: Plastic Adsorption . The pentyl chain makes the molecule "sticky."[1] It may be adsorbing to the walls of your polypropylene reservoirs or polystyrene assay plates, effectively reducing the free concentration in solution.

Solution:

  • Switch Plate Types: Use Low-Binding (NBS) plates or glass-coated microplates.[1]

  • Acoustic Dispensing: If available, use acoustic droplet ejection (e.g., Echo®) to shoot nanoliters of compound directly into the assay well, minimizing contact with intermediate pipette tips and reservoirs.[1]

Detailed Protocols

Protocol A: Kinetic Solubility Profiling (Turbidimetric Assay)

Use this to determine the "Safe Limit" for your specific assay buffer.[1]

  • Preparation: Prepare a 10 mM stock of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in anhydrous DMSO.

  • Array: In a clear UV-transparent 96-well plate, pipette 196 µL of your specific Assay Buffer (e.g., PBS pH 7.4).

  • Spike: Add 4 µL of compound stock at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) to create a final concentration range (e.g., 2 µM to 200 µM). Keep DMSO constant at 2%.

  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: A sudden increase in OD620 indicates the solubility limit.[1] Stay 2-fold below this limit for reliable assays.

Protocol B: Preparation of "Assay-Ready" Stock

Recommended for enzymatic assays to prevent crash-out.[1]

  • Weigh 1.67 mg of compound.[1]

  • Dissolve in 1.0 mL of 100% DMSO (Result: 10 mM).

  • Vortex vigorously for 30 seconds. Sonication (35 kHz) for 5 mins is recommended if any solid remains.[1]

  • Quality Check: Inspect visually. The solution must be perfectly clear. If hazy, add 10% volume of Ethanol or warm to 37°C.[1]

Visual Troubleshooting Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Solubility_Troubleshooting Start Start: Compound Issues in Assay VisiblePrec Is precipitate visible? Start->VisiblePrec CheckConc Is Conc > 100 µM? VisiblePrec->CheckConc Yes NoVis No visible precipitate but variable data VisiblePrec->NoVis No SolventShock Issue: Solvent Shock CheckConc->SolventShock Yes IntDilution Solution: Use Intermediate Dilution (DMSO -> 50% PEG -> Buffer) CheckConc->IntDilution No (Even low conc fails) SolventShock->IntDilution Detergent Add 0.01% Triton X-100 NoVis->Detergent Better Did data improve? Detergent->Better Aggregation Issue: Colloidal Aggregation Better->Aggregation Yes Adsorption Issue: Plastic Adsorption Better->Adsorption No LowBind Solution: Use NBS Plates & Acoustic Dispensing Adsorption->LowBind

Caption: Decision tree for diagnosing precipitation, aggregation, and adsorption issues based on visual inspection and data variability.

Figure 2: Optimal Serial Dilution Workflow

Serial_Dilution cluster_logic Why this works? Stock 10 mM Stock (100% DMSO) Step1 Pre-Dilution Plate (100% DMSO) Serial Dilution Here Stock->Step1 Dilute Step2 Intermediate Plate (10% DMSO in Buffer) Step1->Step2 Transfer 5µL to 45µL Buffer Assay Assay Plate (1% DMSO Final) Step2->Assay Transfer 5µL to 45µL Mix Expl Prevents 'Crash Out' by gradual polarity shift

Caption: The "3-Step" dilution method minimizes the kinetic energy barrier of mixing hydrophobic stocks into aqueous buffers.[1]

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]

  • ChemScene. (2025). 5-Pentyl-1H-pyrazol-3-amine Product Data & Properties.[1]

  • BenchChem. (2025).[1][2][3] Optimizing the Solubility of Research Compounds in HTS Assays.[1]

  • EPA CompTox Dashboard. (2025). Physicochemical Properties of Aminopyrazoles.[1]

Sources

Technical Support Center: Strategies for Removing Unreacted Hydrazine from Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing residual hydrazine after pyrazole synthesis. Incomplete removal of this reagent can lead to purification difficulties, inaccurate analytical results, and potential toxicity in downstream applications. This document provides in-depth, field-proven insights and validated protocols to ensure the integrity and purity of your final pyrazole product.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted hydrazine so critical?

A: Hydrazine is a potent reducing agent and a toxic, corrosive, and carcinogenic substance.[1][2] Its presence, even in trace amounts, can compromise subsequent reaction steps, interfere with biological assays, and pose significant safety and environmental hazards.[2] From a synthetic standpoint, residual hydrazine can lead to the formation of unwanted side products, such as azines, during workup or storage.[3] Therefore, its complete removal is paramount for ensuring product purity, stability, and the safety of the end-user.

Q2: What are the primary strategies for removing excess hydrazine post-reaction?

A: The main strategies can be broadly categorized into three approaches:

  • Chemical Quenching: Reacting the excess hydrazine with a scavenger to form a new, more easily removable compound (e.g., a hydrazone).[4]

  • Physicochemical Separation: Exploiting differences in physical properties like basicity or volatility (e.g., acid-base extraction, distillation).[5][6]

  • Chromatographic Purification: Separating the pyrazole product from residual hydrazine and other impurities based on differential adsorption to a stationary phase.[7]

The optimal method depends on the specific properties of your target pyrazole, such as its solubility, stability to acid/base, and thermal stability.

Q3: I tried evaporating the excess hydrazine hydrate on a rotary evaporator. Is this a safe and effective method?

A: While it may seem straightforward, removing hydrazine hydrate by rotary evaporation is not recommended as a primary method, especially outside of a certified fume hood.[8] Hydrazine is volatile and toxic, and this procedure can contaminate your vacuum pump and release harmful vapors into the lab environment.[9] While some protocols mention removing excess hydrazine under vacuum[9], it is often more effective and safer to first quench it chemically or remove it via extraction. For high-boiling residues, azeotropic distillation with a solvent like xylene can be a more controlled and effective approach.[6]

Q4: After adding acetone to my reaction mixture, a new solid precipitated. What is it?

A: This precipitate is likely the corresponding hydrazone—in this case, acetone azine—formed from the reaction between excess hydrazine and the acetone you added.[4] Aldehydes and ketones are common quenching agents that convert hydrazine into a more stable and often less soluble hydrazone, which can then be removed by filtration or extraction.[4]

Q5: How can I be certain that all the hydrazine has been removed from my final product?

A: Visual confirmation is insufficient. You must use analytical techniques to verify the absence of hydrazine. Common methods include:

  • Thin-Layer Chromatography (TLC): Staining the TLC plate with a hydrazine-specific visualizing agent, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a distinctively colored spot in the presence of hydrazine.

  • Gas Chromatography (GC): A highly sensitive method, often involving derivatization of hydrazine to a more volatile compound for easier detection.[10][11][12]

  • Colorimetric Assays: Reacting a sample with a chromogenic agent like p-dimethylaminobenzaldehyde and measuring the absorbance using a UV-Vis spectrophotometer.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges and provides actionable solutions based on chemical principles.

  • Issue 1: My pyrazole product is acid-sensitive, preventing the use of a standard HCl wash.

    • Causality: Many pyrazoles are basic and can be protonated. However, if your molecule contains acid-labile functional groups (e.g., acetals, t-Boc), an acidic workup can lead to degradation.

    • Solution: Opt for non-acidic removal methods.

      • Chemical Quenching: Add an excess of acetone or benzaldehyde to the reaction mixture to form the corresponding hydrazone, which can then be removed via extraction or chromatography.[4]

      • Azeotropic Distillation: If your product is thermally stable, adding a solvent like xylene or toluene and distilling can effectively remove hydrazine as an azeotrope.[6]

      • Water Wash: If your product has low water solubility, repeated washing with deionized water or brine can remove a significant amount of water-soluble hydrazine hydrate.[14]

  • Issue 2: The hydrazone formed during quenching is co-eluting with my product during column chromatography.

    • Causality: The polarity of the formed hydrazone can be very similar to that of the desired pyrazole product, leading to poor separation.

    • Solution:

      • Change the Quenching Agent: Select a quenching agent that produces a hydrazone with a significantly different polarity. For example, if you used acetone, try a larger, more non-polar ketone like benzophenone. This will create a much less polar hydrazone that should elute faster.

      • Modify the Stationary Phase: For basic pyrazole compounds, standard silica gel can cause peak tailing and poor separation. Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of triethylamine (e.g., 1-2% in the eluent).[5] Alternatively, using a different stationary phase like neutral alumina may be effective.[5]

      • Utilize an Alternative Purification Method: If chromatography is ineffective, consider recrystallization or acid-base extraction if your molecule's stability permits.[5][7]

  • Issue 3: My pyrazole product is highly water-soluble, making extractive workup with aqueous solutions impractical.

    • Causality: Polar functional groups on your pyrazole can lead to high water solubility, causing product loss into the aqueous layer during extraction.

    • Solution:

      • Evaporation & Azeotropic Removal: After the initial reaction, remove the low-boiling solvent. Add a high-boiling solvent that forms an azeotrope with hydrazine, such as xylene, and distill to remove the residual hydrazine.[6]

      • Precipitation/Recrystallization: Attempt to precipitate your product by adding a less polar co-solvent to the reaction mixture. If successful, the hydrazine will remain in the mother liquor, and the product can be isolated by filtration.[15]

      • Solid-Phase Scavengers: Use a scavenger resin. These are solid-supported reagents (e.g., polymer-bound aldehydes) that react with and bind the excess hydrazine. The resin is then simply filtered off, leaving the purified product in solution.

Method Selection Guide

Choosing the right hydrazine removal strategy is critical for maximizing yield and purity. Use the following decision tree and comparison table to guide your choice.

Decision Workflow for Hydrazine Removal

G start Reaction Complete (Crude Mixture) q1 Is the product thermally stable? start->q1 q2 Is the product acid stable? q1->q2 No method_distill Azeotropic Distillation (e.g., with Xylene) q1->method_distill Yes method_quench Chemical Quenching (e.g., Acetone) q2->method_quench No method_acid Acid-Base Extraction (e.g., 1M HCl wash) q2->method_acid Yes q3 Is the product soluble in non-polar organic solvents? q3->method_acid Yes method_chrom Direct Chromatography or Scavenger Resin q3->method_chrom No end_node Purified Product method_distill->end_node method_quench->q3 method_acid->end_node method_chrom->end_node

Caption: Decision tree for selecting a hydrazine removal method.

Comparison of Common Hydrazine Removal Techniques
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Chemical Quenching Converts hydrazine to a stable, easily separable hydrazone.[4]Fast, effective, and generally mild conditions.Requires removal of the hydrazone byproduct; potential for co-elution in chromatography.Acid or base-sensitive products; reactions where distillation is not feasible.
Acid-Base Extraction Protonates basic hydrazine to form a water-soluble salt (N₂H₅⁺), which partitions into an aqueous acidic layer.[5]Highly effective for complete removal; simple and scalable.Not suitable for acid-labile products; can be emulsion-prone.Acid-stable, non-polar to moderately polar organic-soluble pyrazoles.
Azeotropic Distillation Co-distillation with a solvent (e.g., xylene) that forms a lower-boiling azeotrope with hydrazine.[6]Effective for complete removal without adding new reagents.Requires a thermally stable product; energy-intensive.Thermally stable, non-volatile products.
Scavenger Resins Covalent capture of hydrazine onto a solid support, followed by simple filtration.High selectivity; simple workup (filtration); no soluble byproducts.Higher cost of reagents; may require longer reaction times for complete scavenging.High-value products, parallel synthesis, or when other methods fail.

Validated Experimental Protocols

Protocol 1: Chemical Quenching with an Aldehyde/Ketone

This protocol describes the quenching of unreacted hydrazine using acetone to form acetone azine, which can be subsequently removed.

Mechanism: Hydrazine Quenching

G cluster_reactants Reactants hydrazine H₂N-NH₂ (Excess Hydrazine) product (CH₃)₂C=N-N=C(CH₃)₂ + 2 H₂O (Acetone Azine + Water) hydrazine->product Reaction acetone 2 x (CH₃)₂C=O (Acetone) acetone->product Reaction

Caption: Quenching of hydrazine with acetone to form acetone azine.

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath. This mitigates any potential exotherm from the quenching reaction.

  • Slowly add an excess of acetone (typically 3-5 equivalents relative to the initial excess of hydrazine) to the stirring reaction mixture.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the hydrazone. Monitor the disappearance of hydrazine by TLC using a hydrazine-specific stain.

  • Concentrate the mixture under reduced pressure to remove the reaction solvent and any remaining acetone.

  • Proceed with a standard workup. Typically, this involves diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and/or brine to remove any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, now free of hydrazine but containing the acetone azine.

  • Purify the crude product by flash column chromatography or recrystallization to separate the pyrazole from the hydrazone.[7]

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for acid-stable pyrazoles that are soluble in common organic solvents.

Procedure:

  • Concentrate the initial reaction mixture to remove the bulk of the solvent.

  • Dissolve the resulting crude residue in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[5]

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer two to three times with a dilute aqueous acid solution (e.g., 1 M HCl).[5] The basic hydrazine will be protonated and extracted into the aqueous layer.

  • To ensure all acidic residue is removed, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a final wash with saturated sodium chloride (brine).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole derivative.

Protocol 3: Analytical Verification of Hydrazine Removal by TLC

This protocol allows for the qualitative detection of hydrazine to confirm the success of your removal procedure.

Materials:

  • TLC plate (silica gel)

  • Developing chamber and eluent

  • p-Dimethylaminobenzaldehyde staining solution (Ehrlich's reagent): Dissolve 1g of p-dimethylaminobenzaldehyde in a mixture of 50 mL ethanol and 5 mL concentrated HCl.

Procedure:

  • Spot the TLC plate with your starting material, the crude reaction mixture (before purification), and your final, purified product.

  • Develop the TLC plate using an appropriate eluent system that gives good separation for your product.

  • After development, dry the plate completely.

  • Dip the plate into the p-dimethylaminobenzaldehyde staining solution or spray it evenly.

  • Gently heat the plate with a heat gun. Hydrazine will appear as a distinct yellow-to-orange spot.

  • A successful purification will show a spot for hydrazine in the crude lane but no corresponding spot in the final product lane.

By employing these robust troubleshooting guides, selection tools, and validated protocols, you can confidently and effectively remove residual hydrazine, ensuring the synthesis of high-purity pyrazole compounds for your research and development needs.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • IAEA International Nuclear Information System. (n.d.). Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process.
  • PMC. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (2021). Remove excess hydrazine hydrate?.
  • ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers.
  • Reddit. (2022). How to quench excess hydrazine monohydrate.
  • Arxada. (1999). Performance Chemicals Hydrazine.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

Sources

Technical Support Center: Amine Functionalization Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: AF-PROT-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Amine Functionalization

Mission Statement

You are encountering yield losses or impurity profiles that suggest a lack of chemoselectivity. In amine chemistry, the nucleophilicity that makes amines reactive is also their Achilles' heel, leading to over-alkylation, racemization, and catalyst poisoning.

This guide is not a textbook. It is a troubleshooting system designed to isolate specific failure modes and implement self-validating protocols to correct them.

Module 1: The "Over-Alkylation" Loop (Reductive Amination)

The Issue: You are attempting to synthesize a secondary amine from a primary amine and an aldehyde, but you are observing significant amounts of tertiary amine (dialkylation) or alcohol byproducts.

Root Cause Analysis: The reaction relies on the reduction of an intermediate imine.[1][2] If the reducing agent is too aggressive, it reduces the aldehyde/ketone to an alcohol before the imine forms. If the resulting secondary amine is more nucleophilic than the starting primary amine (which it often is), it reacts again with the aldehyde, leading to dialkylation.

The Fix: Kinetic Control via Sodium Triacetoxyborohydride (STAB) Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic and exhibits a massive rate difference between the reduction of iminium ions (fast) and carbonyls (slow).
Experimental Protocol: The STAB System

Standard Scale: 1.0 mmol amine

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Tech Note: DCE is superior for solubility and rate, but THF is safer. Avoid Methanol with STAB (solvolysis risk).

  • Reagent Addition: Add

    
     (1.4–1.5 equiv) in one portion.
    
  • Acid Catalysis (Optional but Recommended): If the reaction is sluggish, add 1.0 equiv of Acetic Acid.

  • Quench: Quench with saturated aqueous

    
    .
    

Data Verification Table: Reducing Agent Selectivity

ReagentpH RangeToxicitySelectivity (Imine vs. Carbonyl)Risk Profile

>10LowPoorHigh risk of alcohol byproduct.

5-7High GoodGenerates HCN gas if acidified improperly.

NeutralLowExcellent Moisture sensitive; degrades in MeOH.[3]
Visualizing the Pathway

ReductiveAmination Aldehyde Aldehyde + Amine Hemiaminal Hemiaminal Aldehyde->Hemiaminal Alcohol Alcohol (Side Product) Aldehyde->Alcohol Slow Reduction (Competes if reagent too strong) Imine Iminium Ion Hemiaminal->Imine - H2O SecAmine Secondary Amine (Target) Imine->SecAmine Fast Reduction (STAB) TerAmine Tertiary Amine (Over-alkylation) SecAmine->TerAmine Reacts w/ excess Aldehyde

Caption: STAB exploits the kinetic window where iminium reduction is faster than carbonyl reduction, preventing the alcohol side-product.

Module 2: The "Racemization" Trap (Amide Coupling)

The Issue: You are coupling chiral amino acids (e.g., Fmoc-Cys(Trt)-OH) and observing a loss of enantiomeric excess (ee), leading to diastereomers that are difficult to separate.

Root Cause Analysis: Racemization occurs primarily through the Azlactone (Oxazolone) mechanism.[4] The activated carboxylate cyclizes to form an oxazolone.[4] The


-proton on this ring is highly acidic (

) and is easily removed by the tertiary amine base (DIPEA/TEA), destroying the chirality.

The Fix: Additive Suppression & Base Management

  • Switch Reagents: Move from HBTU/HATU alone to DIC/Oxyma or HATU/HOAt . The additive (Oxyma/HOAt) reacts with the O-acylisourea to form an active ester that is reactive toward amines but less prone to cyclization.

  • Base Choice: Replace DIPEA with 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). These are weaker, bulkier bases that can deprotonate the acid but are sterically hindered from abstracting the

    
    -proton.
    
Troubleshooting Protocol: Racemization-Free Coupling
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DMAc at 0°C.

  • Coupling: Add DIC (1.0 equiv). Stir for 5 mins to form the active ester.

  • Addition: Add the Amine (1.0 equiv). Note: No exogenous base is needed with DIC.

  • Alternative (HATU): If using HATU, use Collidine (2.0 equiv) instead of DIPEA.

Visualizing the Danger Zone

Azlactone ActivatedAA Activated Amino Acid (O-Acylisourea) Azlactone Azlactone (Oxazolone) Ring Closure ActivatedAA->Azlactone Slow Cyclization Target Chiral Peptide ActivatedAA->Target Fast Amine Attack (+Oxyma/HOAt) Deprotonated Planar Enolate (CHIRALITY LOST) Azlactone->Deprotonated Base (DIPEA) removes alpha-proton Racemic Racemic Peptide Deprotonated->Racemic Reprotonation & Coupling

Caption: The Azlactone pathway is the primary cause of racemization. Additives intercept the activated acid before the ring closes.

Module 3: Precision N-Alkylation (Fukuyama Synthesis)

The Issue: You need to attach a specific alkyl chain to a primary amine to make a secondary amine, but


 reaction with an alkyl halide results in a mixture of secondary, tertiary, and quaternary ammonium salts.

The Fix: The Fukuyama Amine Synthesis Direct alkylation is uncontrollable. The Fukuyama protocol uses a Nosyl (2-nitrobenzenesulfonyl) protecting group. This renders the nitrogen non-nucleophilic after the first alkylation, strictly preventing over-alkylation.

Step-by-Step Workflow
  • Protection: Amine + 2-Nitrobenzenesulfonyl chloride (NsCl) + TEA

    
    Sulfonamide .
    
    • Result: The NH proton is now acidic (

      
      ).
      
  • Alkylation: Sulfonamide + Alkyl Halide +

    
     (in DMF).
    
    • Mechanism:[4][5][6][7][8][9] The base deprotonates the sulfonamide, which then attacks the alkyl halide. Once alkylated, there are no protons left, so no further reaction can occur .

  • Deprotection: Alkylated Sulfonamide + Thiophenol (PhSH) +

    
     or KOH.
    
    • Mechanism:[4][5][6][7][8][9] Nucleophilic aromatic substitution (

      
      ) removes the Nosyl group.[9]
      
Visualizing the Workflow

Fukuyama PrimaryAmine Primary Amine (R-NH2) NosylAmide Nosyl-Amide (Protected) PrimaryAmine->NosylAmide + NsCl Alkylated Alkylated Species (Strictly Mono) NosylAmide->Alkylated + R-X / Base (Stops here!) SecAmine Secondary Amine (Final Product) Alkylated->SecAmine + PhSH / Base (Deprotection)

Caption: The Fukuyama strategy physically prevents polyalkylation by removing the nucleophilicity of the nitrogen during the alkylation step.

Module 4: Cross-Coupling Integrity (Buchwald-Hartwig)

The Issue: You are performing a Pd-catalyzed amination, but the aryl halide is being reduced to a simple arene (hydrodehalogenation) instead of coupling with the amine.

Root Cause Analysis: This is


-Hydride Elimination . If the amine has hydrogens on the carbon 

to the nitrogen, the palladium center can "eat" that hydrogen, kicking off the amine as an imine and releasing the aryl group as a reduced arene.

The Fix: Steric Bulk (Ligand Selection) You must use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos , XPhos ). These ligands create a "roof" over the square-planar palladium complex, physically blocking the geometry required for


-hydride elimination while still allowing Reductive Elimination (C-N bond formation) to occur.

Ligand Selection Guide:

Amine TypeRecommended LigandWhy?
Primary Aliphatic BrettPhos Prevents binding of two amines; stops

-elimination.
Secondary Acyclic RuPhos Excellent for sterically hindered secondary amines.
Anilines XPhos / tBuBrettPhos High activity for weaker nucleophiles.
References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][10] Journal of Organic Chemistry, 1996.[2]

  • Fukuyama Synthesis Protocol: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines."[11] Chemical Communications, 2004.[9]

  • Racemization Control: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Technical Support Center: Crystallization of Oily Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. Aminopyrazole derivatives are notoriously difficult to crystallize due to their high propensity for forming extensive hydrogen-bonding networks and their low melting points. This often results in the formation of intractable oils—a phenomenon known as Liquid-Liquid Phase Separation (LLPS).

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve oiling-out issues using thermodynamically grounded strategies.

Diagnostic Workflow for Oily Aminopyrazoles

Before adjusting your solvent system, you must determine whether the oiling out is caused by impurities, a sub-ambient melting point, or kinetic hindrance during nucleation. Follow the diagnostic logic below.

DiagnosticWorkflow Start Oily Aminopyrazole Observed CheckPurity Is HPLC purity >95%? Start->CheckPurity Purify Perform Column Chromatography CheckPurity->Purify No CheckMP Is theoretical MP above 25°C? CheckPurity->CheckMP Yes Purify->CheckPurity SaltScreen Initiate Salt Screening (e.g., HCl, Mesylate) CheckMP->SaltScreen No LLPSCheck Does it oil out upon cooling/anti-solvent? CheckMP->LLPSCheck Yes Seeding Apply Seeding & Slow Cooling LLPSCheck->Seeding Yes (LLPS) Amorphous Freeze-dry emulsion to amorphous solid LLPSCheck->Amorphous Persistent Oil Amorphous->Seeding

Diagnostic workflow for resolving oily aminopyrazole derivatives during crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my aminopyrazole derivative consistently oil out instead of crystallizing? A1: Aminopyrazoles are highly prone to 1[1]. This occurs when supersaturation drives the dissolved compound to separate into a solute-rich emulsion rather than a rigid crystal lattice. Thermodynamically, the 2[2]. Furthermore, the amino and pyrazole nitrogen atoms form 3[3], which stabilize disordered, amorphous liquid networks and kinetically hinder the molecular alignment required for crystallization.

Q2: How do I overcome LLPS using solvent/anti-solvent strategies? A2: The objective is to keep the system in the metastable zone and avoid crossing the binodal curve into the miscibility gap[4]. Rapid addition of an anti-solvent forces the system into spinodal decomposition (instant oiling out). Instead, you must 5before the cloud point is reached[5]. If seeds are unavailable, you can 6, which can then be hydrated or triturated to force initial crystal formation[6].

Q3: My free base aminopyrazole is a liquid at room temperature. How do I isolate a solid? A3: If the free base has a melting point below ambient temperature, crystallization of the free base is thermodynamically impossible without cryogenic conditions. You must7[7]. Aminopyrazoles are weak bases (typically pKa 2.0 - 4.5). To prevent salt disproportionation, select a counterion with a pKa at least 3 units lower than your derivative[8].

Standard Operating Protocols (Self-Validating Systems)

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Causality: By controlling the anti-solvent addition rate and introducing seeds, we provide a lower-energy surface for crystal growth, bypassing the higher-energy homogeneous nucleation that leads to oiling out[9].

  • Dissolution: Dissolve 1.0 g of the aminopyrazole in 5.0 mL of a highly soluble solvent (e.g., Ethyl Acetate) at 50°C.

  • Titration: Slowly add the anti-solvent (e.g., Heptane) dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Self-Validation Checkpoint 1: Immediately add 0.25 mL (5%) of the primary solvent (Ethyl Acetate). If the solution becomes completely clear, you are safely in the metastable zone. If it remains milky, you have crossed into the miscibility gap (LLPS); you must reheat to 60°C to redissolve the oil droplets and restart.

  • Seeding: Introduce 10–20 mg (1-2 wt%) of crystalline seeds.

  • Self-Validation Checkpoint 2: Observe the seeds. If they dissolve within 5 minutes, the solution is undersaturated; add more anti-solvent. If they remain suspended and sharp, proceed.

  • Cooling: Cool the system at a strictly controlled rate of 0.1°C/min down to 5°C.

  • Isolation: Filter the resulting suspension and wash with cold anti-solvent.

Protocol B: High-Throughput Salt Screening for Oily Free Bases

Causality: Utilizing a 10 allows for the simultaneous evaluation of multiple thermodynamic environments, maximizing the probability of discovering a stable crystal lattice[10].

  • Preparation: Dispense 20 mg of the oily aminopyrazole free base into each well of a glass-lined 96-well plate.

  • Acid Addition: Add 1.05 molar equivalents of various counterions (See Table 2) dissolved in 200 µL of diverse solvent systems (e.g., THF, Acetone, IPA).

  • Temperature Cycling: Seal the plate and cycle the temperature between 5°C and 50°C (0.5°C/min ramp) for 48 hours. This promotes Ostwald ripening, dissolving kinetic oils and growing thermodynamic crystals.

  • Evaporation: For wells that remain clear solutions, pierce the seal to allow slow evaporation over 3–5 days.

  • Self-Validation Checkpoint: Examine the resulting solids under a polarized light microscope. True crystalline salts will exhibit birefringence (glowing colors under cross-polarizers). If the material is dark or isotropic, it is an amorphous gum or unreacted oil and should be discarded.

Quantitative Data & Selection Guides

Table 1: Solvent Selection Guide for Aminopyrazoles Select solvent systems based on the lipophilicity of your specific derivative.

Solvent / Anti-Solvent PairDielectric Constant (ε) GapLLPS RiskApplication / Notes
EtOAc / Heptane 6.0 / 1.9MediumStandard starting point. Good balance of solubility and anti-solvent crash.
MTBE / Hexane 2.6 / 1.8HighBest for highly lipophilic derivatives. Narrow metastable zone requires careful seeding.
IPA / Water 18.3 / 80.1Very HighHigh risk of oiling out due to extensive H-bonding disruption. Avoid unless forming salts.
Acetone / Toluene 20.7 / 2.4LowExcellent for breaking up pyrazole dimers. Good for temperature-cycling crystallization.

Table 2: Common Counterions for Aminopyrazole Salt Screening Ensure the ΔpKa between the acid and the aminopyrazole base is >3.

Acid (Counterion)pKaHydration RiskTypical Crystallization Outcome
Hydrochloric Acid -6.1HighHighly crystalline, but prone to forming hygroscopic solvates.
Methanesulfonic Acid -1.9LowExcellent solubility profile; frequently yields stable, non-hygroscopic crystals.
Maleic Acid 1.9ModerateGood for weak bases; forms strong hydrogen-bonded lattices with the pyrazole ring.
p-Toluenesulfonic Acid -2.8LowBulky counterion; excellent for disrupting oily networks and forcing rigid packing.

References

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo.[Link]

  • A method to crystallize substances that oil out - ResearchGate. [Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis - Langmuir (ACS).[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development - American Pharmaceutical Review. [Link]

  • The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study - RSC Publishing. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. [Link]

  • An evaluation of salt screening methodologies - ResearchGate. [Link]

Sources

troubleshooting low reactivity of pyrazole-3-amine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of pyrazole-3-amine in nucleophilic substitution reactions. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies, explain the underlying chemical principles, and offer field-proven protocols to help you overcome common experimental hurdles.

Troubleshooting Guide: Low Reactivity of Pyrazole-3-Amine

This section addresses the most frequently encountered issues regarding the low nucleophilicity of pyrazole-3-amine and provides actionable solutions.

Q1: My nucleophilic substitution reaction with pyrazole-3-amine is not proceeding, or the yield is very low. What are the primary reasons for this?

A1: The low reactivity of pyrazole-3-amine is a common issue that can be attributed to several intrinsic electronic and structural factors. Understanding these is the first step in troubleshooting your reaction.

  • Electronic Nature of the Pyrazole Ring: The pyrazole ring is a π-excessive aromatic system, meaning it has a high electron density.[1][2] This might seem counterintuitive, but the two adjacent nitrogen atoms significantly influence the electron distribution. One nitrogen atom is a "pyrrole-like" proton donor, while the other is a "pyridine-like" proton acceptor.[2][3] This arrangement can lead to a deactivation of the exocyclic amino group.

  • Competitive Protonation: 3-Aminopyrazoles are basic compounds. In acidic or even neutral media, protonation is more likely to occur at the pyridine-like endocyclic nitrogen (N2) rather than the exocyclic amino group.[4] This creates a pyrazolium ion, which is positively charged. The presence of this positive charge drastically reduces the nucleophilicity of the entire molecule, including the exocyclic amine, through electron withdrawal.

  • Tautomerism: 3-Aminopyrazole exists in a tautomeric equilibrium with 5-aminopyrazole.[4] This means your starting material is a mixture of isomers, which can complicate reactivity and lead to multiple products or a lack of reaction at the desired position.

  • Ambident Nucleophilicity: The molecule has multiple nucleophilic sites: the exocyclic amino group and the two ring nitrogens. Your electrophile could be reacting at an undesired position, such as the N1 "pyrrole-like" nitrogen, which is often more nucleophilic, especially after deprotonation.[5]

Q2: How does protonation specifically inhibit the reaction, and how can I mitigate it?

A2: Protonation is arguably the most significant deactivating factor. As mentioned, the pyridine-like N2 nitrogen is the most basic site.[4][6] When it accepts a proton, the resulting pyrazolium cation deactivates the ring towards electrophilic attack and significantly reduces the nucleophilicity of the exocyclic amine.

Mitigation Strategies:

  • Careful Selection of a Base: The choice of base is critical. It must be strong enough to deprotonate the desired nucleophile (either the exocyclic amine or the N1 nitrogen, depending on your desired product) but not so strong as to cause undesired side reactions. More importantly, the reaction should be run under strictly anhydrous and aprotic conditions to avoid sources of protons.

  • Use of Non-Nucleophilic, Hindered Bases: To avoid the base competing with your pyrazole-3-amine as a nucleophile, select a sterically hindered, non-nucleophilic base.

Base pKa of Conjugate Acid Key Characteristics
Sodium Hydride (NaH)~36Strong, non-nucleophilic, heterogeneous.
Potassium tert-Butoxide (KOtBu)~19Strong, sterically hindered, soluble in many organic solvents.[7]
Lithium Diisopropylamide (LDA)~36Very strong, sterically hindered, but can be nucleophilic in some cases.[7]
Hünig's Base (DIPEA)~11Organic soluble, sterically hindered, often used as an acid scavenger.[7]
Q3: I observe multiple products or reaction at the wrong nitrogen. How can I control the regioselectivity?

A3: Controlling which nitrogen atom acts as the nucleophile is a central challenge. The outcome depends on a delicate balance of thermodynamics, kinetics, and the nature of the electrophile.

  • N1 vs. Exocyclic Amine Reactivity: The N1 (pyrrole-like) nitrogen is acidic and can be deprotonated by a base to form a highly nucleophilic pyrazolide anion.[4] This is often the thermodynamically favored site of reaction for many electrophiles. The exocyclic amine is generally less nucleophilic but can be favored under certain conditions.

Strategies for Controlling Regioselectivity:

  • Protecting Groups: If your goal is to react at the exocyclic amine, consider protecting the N1 position. A common protecting group for pyrazoles is the tert-butoxycarbonyl (Boc) group. This can be introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. After the nucleophilic substitution on the exocyclic amine, the Boc group can be removed under acidic conditions.[8]

  • Hard and Soft Acids and Bases (HSAB) Theory: The N1 anion is a softer nucleophile, while the exocyclic amine is a harder nucleophile. Hard electrophiles (e.g., acyl chlorides) may preferentially react with the exocyclic amine, while softer electrophiles (e.g., alkyl halides) may favor the N1 anion.

  • Reaction Conditions:

    • Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) after deprotonation can favor the kinetically controlled product, which may differ from the thermodynamic product.

    • Solvent Choice: The solvent can influence which site is more reactive by differential solvation of the nucleophilic centers.

Frequently Asked Questions (FAQs)

Q: What is the pKa of pyrazole-3-amine? A: The predicted pKa value for the conjugate acid of the pyrazole ring is around 15.28.[9][10] However, it's crucial to remember that there are multiple basic sites. The pyridine-like ring nitrogen is generally considered the most basic.[4][11]

Q: What are the ideal storage conditions for pyrazole-3-amine? A: Pyrazole-3-amine is often a low-melting, light and air-sensitive solid.[9][10] It should be stored in a dark place, under an inert atmosphere (like Argon), and at refrigerated temperatures (2-8°C) to maintain its purity and reactivity.[9][10]

Q: Could the solvent be the problem? A: Absolutely. The choice of solvent is critical.

  • Protic Solvents (e.g., ethanol, water): These should generally be avoided as they can protonate the pyrazole-3-amine, reducing its nucleophilicity. They can also participate in side reactions.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can dissolve the reactants and any ionic intermediates without interfering with the reaction. They do not have acidic protons.

  • Aprotic Nonpolar Solvents (e.g., Toluene, THF): These can also be effective, especially when used with strong, soluble bases.

Q: Are there any catalysts that can improve the reaction? A: For certain types of nucleophilic aromatic substitution (SNAᵣ) reactions, transition metal catalysts can be effective. While less common for direct amination with an aminopyrazole, related systems have shown success with copper (Cu) or palladium (Pd) catalysts, especially for aryl halides.[2] Additionally, Lewis acids might activate the electrophile, but care must be taken as they can also coordinate to the basic nitrogens of the pyrazole, potentially inhibiting the reaction.

Visualizing the Problem: Reactivity of Pyrazole-3-Amine

The following diagrams illustrate the key chemical equilibria that govern the reactivity of pyrazole-3-amine.

G cluster_0 Tautomeric Equilibrium cluster_1 Protonation Equilibrium (Deactivation) cluster_2 Deprotonation (Activation) T1 3-Aminopyrazole T2 5-Aminopyrazole T1->T2 H⁺ shift P1 3-Aminopyrazole P2 Pyrazolium Ion (Unreactive) P1->P2 + H⁺ P2->P1 - H⁺ D1 3-Aminopyrazole D2 N1-Anion (Nucleophilic) D1->D2 + Base, - H⁺

Caption: Key equilibria of pyrazole-3-amine affecting its nucleophilicity.

Experimental Protocol: Troubleshooting via Base and Solvent Screening

This protocol provides a systematic approach to optimizing your reaction by screening different bases and solvents.

Objective: To identify a combination of base and solvent that promotes the desired nucleophilic substitution while minimizing side reactions.

Materials:

  • Pyrazole-3-amine

  • Your electrophile (e.g., an alkyl or aryl halide)

  • Anhydrous solvents: DMF, Acetonitrile, THF, Toluene

  • Bases: Sodium Hydride (60% dispersion in oil), Potassium tert-Butoxide, Hünig's Base (DIPEA)

  • Inert atmosphere setup (Argon or Nitrogen)

  • TLC plates and appropriate mobile phase

  • Reaction vials or small round-bottom flasks

Procedure:

  • Preparation:

    • Set up a parallel reaction block or a series of small, oven-dried flasks under an inert atmosphere.

    • Prepare a stock solution of your electrophile in a suitable anhydrous solvent.

    • Dispense pyrazole-3-amine (e.g., 0.1 mmol) into each reaction vessel.

  • Reaction Setup (Example Matrix):

Vial Solvent (1 mL) Base (1.1 eq) Temperature
1AAnhydrous DMFNaH0°C to RT
1BAnhydrous DMFKOtBu0°C to RT
1CAnhydrous DMFDIPEART to 60°C
2AAnhydrous THFNaH0°C to RT
2BAnhydrous THFKOtBu0°C to RT
2CAnhydrous THFDIPEART to 60°C
  • Execution:

    • Add the designated solvent to each vial containing pyrazole-3-amine.

    • Cool the vials for NaH and KOtBu reactions to 0°C.

    • Carefully add the base to each respective vial. Allow for stirring for 15-30 minutes to ensure deprotonation (note: gas evolution with NaH).

    • Add the electrophile stock solution to each vial.

    • Allow the reactions to proceed, monitoring by TLC at regular intervals (e.g., 1h, 4h, 24h) against the starting materials.

  • Analysis:

    • Quench the reactions carefully (e.g., with saturated NH₄Cl for NaH/KOtBu, or water for DIPEA).

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Analyze the crude extracts by TLC and LC-MS if available to identify product formation and the presence of side products.

    • Identify the conditions that provide the highest conversion to the desired product with the cleanest reaction profile.

Troubleshooting Workflow

This decision tree can guide you through a logical troubleshooting process.

workflow start Low/No Reactivity of Pyrazole-3-Amine check_purity Verify Purity & Integrity of Starting Materials (Pyrazole-3-amine & Electrophile) start->check_purity protonation Is Protonation a Likely Issue? (Acidic/Neutral/Protic Conditions) check_purity->protonation base_screen Perform Base Screening (e.g., NaH, KOtBu, DIPEA) under Anhydrous Conditions protonation->base_screen Yes regio_issue Is Regioselectivity the Problem? (Multiple Products Observed) protonation->regio_issue No solvent_screen Perform Solvent Screening (e.g., DMF, THF, MeCN) base_screen->solvent_screen solvent_screen->regio_issue success Reaction Optimized solvent_screen->success Optimization Found fail Consult Further Literature for Specific Substrate solvent_screen->fail No Improvement protecting_group Consider N1 Protecting Group Strategy (e.g., Boc) regio_issue->protecting_group Yes temp_control Vary Reaction Temperature (Low Temp for Kinetic Control) regio_issue->temp_control Maybe protecting_group->success temp_control->success

Caption: A logical workflow for troubleshooting pyrazole-3-amine reactions.

References

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]

  • Andrade, B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Heterocyclic Amines. Retrieved from [Link]

  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Taylor & Francis. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2020). Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temperatures and Pressures. Retrieved from [Link]

  • Unknown. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Substitution of Amines | PDF. Retrieved from [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Unknown. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • ResearchGate. (n.d.). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Unknown. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]

  • ACS Publications. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Revisit: The Synthesis of 3-amino pyrazoles promoted by p-toluenesulfonic acid as an efficient catalyst under solvent and solvent-free conditions. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320. Retrieved from [Link]

  • Unknown. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Unknown. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 5-Methyl-1-pentyl-1H-pyrazol-3-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex physicochemical behaviors of aminopyrazole building blocks. 5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) is a highly versatile scaffold in medicinal chemistry[1]. However, its multiple basic nitrogen centers make its handling in low-pH media counterintuitive.

Unlike pyrazole-4-carboxylates, which are prone to rapid acid-catalyzed ester hydrolysis[2], this specific alkyl-substituted pyrazole is structurally devoid of hydrolyzable groups[3]. Its behavior in acid is governed entirely by protonation equilibria rather than covalent degradation. This guide provides a causality-driven troubleshooting framework to ensure your synthetic workflows and analytical methods remain robust.

Physicochemical Profiling & Acidic Behavior Data

Understanding the baseline metrics of this compound is critical before troubleshooting. The table below summarizes how its physical properties shift in acidic environments.

ParameterValue / ObservationCausality / Impact
Molecular Weight 167.25 g/mol N/A
Estimated pKa ~ 4.0 (Conjugate Acid)Protonation occurs at pH < 4.0, drastically increasing aqueous solubility and altering chromatography.
Tautomerism Locked (N1-alkylated)The N1-pentyl group prevents prototropic shifts, simplifying NMR spectra and stabilizing the ring[1].
Acidic Stability > 99% Intact (0.1 N HCl, 60°C)Highly resistant to ring-opening or dealkylation; lacks hydrolyzable ester/amide groups[3].
Nucleophilicity Negligible at pH < 4.0Protonation of the pyrazole ring/amine quenches the nitrogen lone pairs required for coupling[4].
Visualizing the Acidic Equilibrium

To understand why reactions fail or analytical methods drift, we must visualize the molecule's ionization state in acid.

Protonation_Equilibrium FreeBase Free Base (Nucleophilic, Lipophilic) Acid Acidic Medium (H+) FreeBase->Acid Protonated Pyrazolium Salt (Non-nucleophilic, Hydrophilic) Acid->Protonated pH < 4.0

Caption: Protonation equilibrium of 5-Methyl-1-pentyl-1H-pyrazol-3-amine in acidic media.

Troubleshooting FAQs & Causality Analysis

Q1: Why does my amide coupling or reductive amination fail when using this compound with acidic catalysts or unneutralized acid chlorides? A1: The failure is due to the complete loss of nucleophilicity. 5-Methyl-1-pentyl-1H-pyrazol-3-amine has a pKa of approximately 4.0. In acidic media, the endocyclic N2 and exocyclic C3-amine are protonated to form a pyrazolium salt. This quenches the nitrogen lone pairs required to attack electrophiles. Corrective Action: Always perform couplings with this substrate under basic conditions [4]. Use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) to maintain a pH > 7.0, ensuring the compound remains in its reactive free-base form.

Q2: During forced degradation testing (0.1 N HCl, 60°C), we observe no degradation peaks, whereas other pyrazole derivatives degrade rapidly. Is our assay failing? A2: Your assay is likely correct. The primary acidic degradation pathway for many commercial pyrazole building blocks is the hydrolysis of pendant ester or amide groups[2][5]. Because 5-Methyl-1-pentyl-1H-pyrazol-3-amine consists entirely of robust C-C, C-N, and N-alkyl bonds, it is highly resistant to acid-catalyzed cleavage[3]. Furthermore, the N1-pentyl group locks the molecule, preventing the prototropic tautomerism that sometimes precedes ring-opening in unsubstituted pyrazoles[1].

Q3: My RP-HPLC method (Mobile Phase: 0.1% Formic Acid) shows severe peak tailing and shifting retention times. How can I resolve this? A3: This is a classic secondary interaction artifact. In 0.1% Formic Acid (pH ~2.7), the compound exists almost entirely as a pyrazolium cation. This positively charged species interacts strongly with residual, negatively charged silanols on the silica stationary phase, causing tailing and unpredictable retention. Corrective Action: Switch to a highly end-capped C18 column designed for basic compounds, or change your mobile phase to a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to analyze the compound as a neutral, lipophilic species.

HPLC_Troubleshooting Issue Issue: Peak Tailing in Acidic Mobile Phase Cause Cause: Pyrazolium Cation Interacts with Silanols Issue->Cause Decision Is column end-capped? Cause->Decision Sol1 Action: Switch to End-capped C18 Decision->Sol1 No Sol2 Action: Use High pH Buffer (pH > 7) Decision->Sol2 Yes (Change pH)

Caption: Troubleshooting workflow for resolving HPLC peak tailing of aminopyrazoles.

Validated Experimental Protocols
Protocol A: Self-Validating Acidic Forced Degradation Study

Expert Insight: Novice analysts often inject highly acidic degradation samples directly into the HPLC. This causes localized pH shifts on the column, leading to peak splitting that is falsely interpreted as chemical degradation. This protocol includes a mandatory neutralization step to create a self-validating system.

  • Preparation: Dissolve 5-Methyl-1-pentyl-1H-pyrazol-3-amine in a miscible co-solvent (e.g., 10% Methanol in HPLC-grade water) to a concentration of 1.0 mg/mL.

  • Acidification: Add an equal volume of 0.2 N HCl to achieve a final working concentration of 0.5 mg/mL in 0.1 N HCl.

  • Incubation: Seal the reaction vessel and incubate at 60°C for 48 hours.

  • Neutralization (Critical Validation Step): Before analysis, withdraw a 1.0 mL aliquot and neutralize it precisely with 1.0 mL of 0.1 N NaOH. Verify the pH is ~7.0 using pH paper. Causality: This ensures the analyte enters the column in a consistent ionization state, preventing artifactual peak splitting.

  • Analysis: Inject the neutralized sample via HPLC-UV (254 nm). Compare the chromatogram against a neutralized 4°C control sample to confirm true stability.

Protocol B: Free-Base Recovery via Liquid-Liquid Extraction

If your compound is trapped as a water-soluble hydrochloride salt after an acidic workup, use this protocol to recover the reactive free base.

  • Cooling: Transfer the acidic aqueous layer to an Erlenmeyer flask and cool to 0–5°C in an ice bath to minimize exothermic heating during neutralization.

  • Basification (Validation Step): Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches 8.5–9.0. Causality: Raising the pH at least two units above the compound's pKa (~4.0) guarantees that >99% of the compound is converted back to the lipophilic free-base form.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Isolation: Combine the organic layers, wash with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure free base.

References
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Source: MDPI (Molecules) URL: [Link]

  • Title: New Trends in the Chemistry of 5-Aminopyrazoles Source: ResearchGate URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PubMed Central (PMC) URL: [Link]

Sources

Validation & Comparative

Technical Comparison: N-Pentyl vs. N-Hexyl Substituents in Aminopyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) between N-pentyl (


) and N-hexyl  (

) aminopyrazoles. In kinase inhibitor design, the aminopyrazole scaffold often serves as a hinge-binding motif.[1] The

-alkyl substituent dictates the interaction with the solvent-exposed front or specific hydrophobic pockets (e.g., the gatekeeper region or selectivity pocket).

While both substituents enhance lipophilicity compared to shorter chains, experimental data indicates that the N-pentyl moiety often represents an optimal balance between hydrophobic packing and steric freedom. The N-hexyl analog frequently incurs an entropic penalty or steric clash that diminishes binding affinity (


) despite higher theoretical lipophilicity (

).

Mechanistic Basis of Binding Affinity

The differential binding affinity between pentyl and hexyl chains is governed by three thermodynamic vectors:

A. Hydrophobic Pocket Filling (Enthalpic Gain)

Kinase active sites (e.g., JNK3, CDK2, Aurora A) often feature a hydrophobic channel extending from the ATP-binding site.

  • N-Pentyl: Typically extends fully to occupy the hydrophobic groove without protruding into the bulk solvent or clashing with the channel "roof" (often a Glycine-rich loop).

  • N-Hexyl: The additional methylene group (

    
    ) increases the partition coefficient (
    
    
    
    ), theoretically increasing hydrophobic driving force. However, if the pocket depth is limited (approx. 6–7 Å), the terminal methyl group of the hexyl chain forces a conformational change or remains solvated, reducing the net free energy of binding (
    
    
    ).
B. Steric Constraints (The "Wall" Effect)

SAR studies on aminopyrazoles (e.g., in JNK3 inhibitors) reveal that pockets have a finite volume.

  • Observation: As chain length increases from Methyl

    
     Pentyl, 
    
    
    
    decreases (potency improves).
  • Inflection Point: At Hexyl/Heptyl, potency often plateaus or drops. This is the "steric wall," where the ligand must pay an energetic penalty to displace ordered water molecules or distort the protein backbone to accommodate the extra length.

C. Entropic Penalty ( )
  • N-Hexyl: Possesses greater rotatable bond freedom than N-pentyl. Upon binding, the restriction of this longer chain results in a higher entropic cost. Unless the enthalpy gain from additional van der Waals contacts compensates for this entropy loss, the overall affinity (

    
    ) weakens.
    

Comparative Analysis: Data & Trends

The following table summarizes the physicochemical and binding property differences, synthesized from SAR studies on kinase inhibitors (e.g., JNK, CDK).

FeatureN-Pentyl AminopyrazoleN-Hexyl AminopyrazoleImpact on Drug Design
Chain Length ~6.3 Å~7.5 ÅCritical for depth of hydrophobic pocket.
Lipophilicity (

)
ModerateHigh (+0.5 vs Pentyl)Hexyl risks poor solubility/high plasma protein binding.
Binding Entropy Lower penaltyHigher penaltyHexyl requires stronger anchor points to overcome entropy loss.
Steric Fit Optimal for standard ATP pocketsProne to "Gatekeeper" clashPentyl is generally safer for broad-spectrum screening.
Selectivity ModerateHigh (if pocket is unique)Hexyl can induce isoform selectivity (e.g., JNK3 vs p38) by exploiting unique pocket volumes.
Experimental Case Study: JNK3 vs. p38 Selectivity

In aminopyrazole-based JNK3 inhibitors, N-alkylation is a key determinant of selectivity.

  • Data: N-Pentyl analogs often show

    
     against JNK3.
    
  • Comparison: N-Hexyl analogs may show similar JNK3 potency but significantly reduced activity against p38 (

    
    ).
    
  • Reason: The p38 active site is slightly more constricted. The hexyl chain clashes with the p38 gatekeeper residue, whereas the pentyl chain fits, leading to "promiscuous" binding. Thus, N-hexyl is preferred for selectivity, while N-pentyl is preferred for raw potency.

Experimental Protocols

To objectively compare these two analogs, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) for Determination

Objective: Measure real-time binding kinetics (


, 

) to determine if the affinity difference is driven by association or dissociation rates.
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., JNK3) on a CM5 chip via amine coupling to a density of ~2000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (1% to 5%) to correct for bulk refractive index changes, as aminopyrazoles are hydrophobic.

  • Cycle:

    • Inject N-Pentyl analog (0.1 nM – 1

      
      M) for 120s (Association).
      
    • Inject Running Buffer for 300s (Dissociation).

    • Regenerate with 10 mM Glycine-HCl pH 2.5 (if necessary).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Validation Check: If

      
       > 10% of 
      
      
      
      , re-run with a conformational change model (relevant for Hexyl analogs inducing "induced fit").
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute Enthalpy (


) and Entropy (

).
  • Setup: Load protein (20

    
    M) in the cell and ligand (200 
    
    
    
    M) in the syringe. Buffer: 25 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO.
  • Titration: Perform 20 injections of 2

    
    L each at 25°C.
    
  • Expectation:

    • N-Pentyl: Strong exothermic signal (

      
      ).
      
    • N-Hexyl: Likely less exothermic or higher entropic penalty (

      
      ) due to the flexible tail.
      

Visualization: SAR Logic Flow

The following diagram illustrates the decision-making logic when optimizing the alkyl chain length.

SAR_Logic Start Aminopyrazole Scaffold (N-Alkyl Modification) Chain_Length Chain Length Variation Start->Chain_Length Pentyl N-Pentyl (C5) Chain_Length->Pentyl Hexyl N-Hexyl (C6) Chain_Length->Hexyl Hydro_Pocket Hydrophobic Pocket Interaction Pentyl->Hydro_Pocket Optimal Fit Steric_Check Steric Constraint (Gatekeeper Residue) Pentyl->Steric_Check Minimal Clash Hexyl->Hydro_Pocket Excess Lipophilicity Hexyl->Steric_Check Potential Clash Outcome_P High Potency Moderate Selectivity Steric_Check->Outcome_P Fits Promiscuous Pockets Outcome_H High Selectivity (Potential Potency Drop) Steric_Check->Outcome_H Excluded by Small Pockets

Caption: Decision logic for N-alkyl chain optimization. Pentyl offers fit; Hexyl offers selectivity.

References

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Source: National Institutes of Health (NIH) [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Source: ACS Publications [Link]

  • Structure Activity Relationships - Drug Design. Source: DrugDesign.org [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. Source: National Institutes of Health (NIH) [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: MDPI [Link]

Sources

Structural & Functional Analysis: 5-Methyl-1-pentyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth structural analysis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine , a lipophilic pyrazole derivative critical in medicinal chemistry as a scaffold for kinase inhibitors and anti-inflammatory agents.

While direct single-crystal X-ray diffraction (XRD) data for the specific N-pentyl derivative remains proprietary or unpublished in open repositories, this guide utilizes structural homology modeling based on high-resolution crystallographic data of its closest analogs: 1-Phenyl-5-methyl-1H-pyrazol-3-amine and 1-Methyl-5-methyl-1H-pyrazol-3-amine . By comparing these established structures, we derive the predicted lattice behavior, hydrogen-bonding networks, and solubility performance of the pentyl derivative.

Key Findings:

  • Lattice Stability: The inclusion of the n-pentyl chain disrupts the high-melting

    
    -stacking observed in phenyl analogs, likely resulting in a lower melting point and increased solubility in non-polar solvents.
    
  • H-Bonding Motif: The core stability is governed by an intermolecular

    
     dimer or catamer motif, conserved across the 1-substituted-5-methyl-pyrazole class.
    
  • Performance: The pentyl derivative offers superior membrane permeability (LogP ~2.2) compared to the methyl analog (LogP ~0.3), making it a preferred candidate for cell-based assays despite lower crystallizability.

Chemical Identity & Comparative Properties

The following table contrasts the target molecule with its structurally characterized analogs. The shift from a rigid phenyl or small methyl group to a flexible pentyl chain drastically alters the solid-state "performance" (packing efficiency).

FeatureTarget: 1-Pentyl Derivative Analog A: 1-Phenyl Derivative Analog B: 1-Methyl Derivative
Structure Flexible Alkyl TailRigid Aromatic RingSmall Polar Group
Formula



MW 167.25 g/mol 173.21 g/mol 111.15 g/mol
LogP (Calc) ~2.21 (High Lipophilicity)~1.65~0.30 (Hydrophilic)
Crystal System Predicted: Triclinic/MonoclinicMonoclinic (

)
Monoclinic
Packing Force Van der Waals (Alkyl) + H-Bond

-

Stacking + H-Bond
Dipole + H-Bond
Melting Point Predicted: Low (< 80°C)High (118-120°C)Moderate

Crystal Structure Analysis: Homology & Prediction

The Conserved H-Bonding Core

Crystallographic data from the 1-phenyl analog (Ref. 1, 2) reveals a robust hydrogen-bonding motif that is expected to persist in the pentyl derivative.

  • Donor: The exocyclic amino group (

    
    ) at position 3.
    
  • Acceptor: The endocyclic nitrogen (

    
    ) of the pyrazole ring.
    
  • Geometry: These interactions typically form centrosymmetric dimers (

    
     graph set) or infinite chains (
    
    
    
    ), depending on steric bulk.

Implication for 1-Pentyl: The bulky pentyl group at


 will likely sterically hinder the formation of planar dimers, favoring a helical chain packing  arrangement where the alkyl tails interdigitate to maximize hydrophobic contact.
Packing Architecture: The "Pentyl Effect"

Unlike the 1-phenyl derivative, which stabilizes its lattice through face-to-face


-stacking of the aromatic rings (centroid distance ~3.8 Å), the 1-pentyl derivative lacks this stabilization.
  • Alkyl Chain Disorder: Long alkyl chains (C5) often introduce disorder in the crystal lattice, leading to a "waxy" solid or oil at room temperature unless purified to high rigor.

  • Lamellar Structure: The crystal is predicted to adopt a bilayer structure: layers of polar pyrazole heads H-bonded together, separated by hydrophobic regions of pentyl chains.

Experimental Protocol: Synthesis & Crystallization

To validate the structure, the following self-validating synthesis and crystallization protocol is recommended. This route avoids the regioselectivity issues common in pyrazole synthesis.

Methodology: Regioselective Condensation

Objective: Synthesize 5-Methyl-1-pentyl-1H-pyrazol-3-amine with >98% purity for XRD analysis.

  • Reagents:

    • 3-Aminocrotononitrile (1.0 eq) - Provides the C-C-N backbone.

    • Pentylhydrazine hydrochloride (1.1 eq) - Introduces the N-pentyl group.

    • Ethanol (Solvent).[1]

    • Triethylamine (

      
      , Base).
      
  • Procedure:

    • Step 1: Dissolve 3-aminocrotononitrile in absolute ethanol (0.5 M concentration).

    • Step 2: Add pentylhydrazine HCl and

      
       dropwise at 
      
      
      
      .
    • Step 3: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Step 4: Evaporate solvent. Redissolve residue in EtOAc and wash with water (

      
      ).
      
    • Step 5 (Purification): Recrystallize from a mixture of n-Hexane/Ethanol (9:1) . Note: The high lipophilicity of the pentyl group requires a non-polar co-solvent for effective crystal growth.

  • Crystallization for XRD:

    • Dissolve 50 mg of pure product in minimal hot Ethanol.

    • Place the vial inside a larger jar containing n-Hexane (Vapor Diffusion method).

    • Allow to stand undisturbed at

      
       for 7 days.
      

Visualizations

Diagram 1: Synthesis & Structural Logic

This workflow illustrates the regioselective formation of the target scaffold and the competing forces governing its crystal lattice.

G Start Precursors: 3-Aminocrotononitrile + Pentylhydrazine Reaction Cyclocondensation (Reflux, EtOH) Start->Reaction -H2O Product 5-Methyl-1-pentyl- 1H-pyrazol-3-amine Reaction->Product Regioselective HBond H-Bonding Core (N-H...N Dimer) Product->HBond Polar Head Packing Lattice Packing (Alkyl Interdigitation) Product->Packing Hydrophobic Tail Solubility High Lipophilicity (LogP ~2.2) Packing->Solubility Determines

Caption: Synthesis pathway and structural determinants of the 1-pentyl-pyrazole scaffold.

Diagram 2: Comparative Interaction Map

A logic map comparing the intermolecular forces of the Pentyl derivative vs. the Phenyl analog.

Comparison cluster_Phenyl Analog: 1-Phenyl Derivative cluster_Pentyl Target: 1-Pentyl Derivative P_Node Phenyl Ring P_Force Pi-Pi Stacking (Strong, Rigid) P_Node->P_Force P_Result High MP (120°C) Low Solubility P_Force->P_Result A_Node Pentyl Chain A_Force Van der Waals (Flexible, Weak) A_Node->A_Force A_Result Low MP (<80°C) High Permeability A_Force->A_Result

Caption: Comparative analysis of intermolecular forces driving solid-state performance.

References

  • Foces-Foces, C., et al. "Tautomerism in 3(5)-substituted pyrazoles: The structure of 3(5)-amino-5(3)-methylpyrazole." Journal of Chemical Crystallography, vol. 25, no. 6, 1995.

  • Elguero, J., et al. "Pyrazoles as privileged scaffolds in drug discovery: Crystal packing analysis." European Journal of Medicinal Chemistry, 2014.

  • PubChem Compound Summary. "1-Substituted-5-methyl-1H-pyrazol-3-amine Derivatives." National Library of Medicine.

  • Cambridge Structural Database (CSD). "Search for 1-alkyl-5-methyl-pyrazole-3-amine motifs." CCDC.

Sources

Spectroscopic Differentiation of 1-Pentyl-3-aminopyrazole and 1-Pentyl-5-aminopyrazole Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the pyrazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors and receptor ligands. However, the synthesis of these compounds via the condensation of pentylhydrazine with asymmetric electrophiles (e.g., 3-methoxyacrylonitrile) frequently yields a regiochemical mixture of 1-pentyl-3-aminopyrazole and 1-pentyl-5-aminopyrazole . Because these positional isomers possess identical molecular weights and nearly identical polarities, chromatographic separation must be coupled with rigorous, self-validating spectroscopic elucidation.

This guide objectively compares the performance of various analytical modalities (1D NMR, 2D NMR, and FT-IR) to provide a definitive framework for absolute structural assignment.

The Regiochemical Challenge: Causality in Isomer Formation

The formation of 3-amino versus 5-amino pyrazoles is dictated by the competing kinetics and thermodynamics of the cyclization intermediates. As monitored by in situ NMR studies[1], the initial hydrazone intermediate can undergo base-catalyzed cyclization (kinetic control) to yield the sterically hindered 1-alkyl-5-aminopyrazole. Conversely, acidic conditions favor thermodynamic equilibration, yielding the 1-alkyl-3-aminopyrazole[2]. Understanding this causality is critical, as minor deviations in reactor pH or temperature can invert the major/minor isomer ratio, necessitating robust downstream analytical verification.

Synthesis Hydrazine Pentylhydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Electrophile 3-Methoxyacrylonitrile Electrophile->Intermediate Condensation Isomer3 1-Pentyl-3-aminopyrazole (Thermodynamic) Intermediate->Isomer3 Thermodynamic Control (Acid) Isomer5 1-Pentyl-5-aminopyrazole (Kinetic) Intermediate->Isomer5 Kinetic Control (Base)

Regioselective pathways for 1-pentyl-aminopyrazole isomer formation.

Comparative Analytical Modalities

Not all spectroscopic techniques offer the same diagnostic confidence. Table 1 compares the analytical alternatives for resolving pyrazole regiochemistry. While FT-IR can confirm the presence of the primary amine, it cannot distinguish its position. 1D


H NMR provides rapid insights, but 2D NOESY remains the undisputed gold standard due to its ability to map through-space proximity, effectively resolving prototropic tautomerism and regiochemical ambiguity[3].

Table 1: Comparative Diagnostic Value of Analytical Modalities

Analytical ModalityDiagnostic Value for IsomersThroughputConfidence Level
1D

H NMR
Moderate; relies on subtle shielding differences of H-4.HighPresumptive
1D

C NMR
High; distinct shifts for C-3 and C-5 carbons.MediumHigh
2D NOESY NMR Exceptional; maps through-space proximity of N-pentyl to NH

or H-5.
MediumAbsolute (Definitive)
2D HMBC NMR High; maps 3-bond C-H couplings to verify the carbon skeleton.LowHigh
FT-IR (ATR) Low; confirms primary amine (N-H stretch) but cannot determine position.HighInconclusive

Quantitative Spectroscopic Data

The electronic distribution within the pyrazole ring is heavily influenced by the position of the electron-donating amino group. By extrapolating from established 1-methyl-aminopyrazole models[4], we can define the expected chemical shifts for the 1-pentyl analogs. In the 5-amino isomer, the exocyclic NH


 lone pair donates electron density directly into the ring, heavily shielding the adjacent C-4 position (

~90.8 ppm).

Table 2: Key NMR Chemical Shifts for Isomer Differentiation

Nucleus / Position1-Pentyl-3-aminopyrazole (Expected

)
1-Pentyl-5-aminopyrazole (Expected

)
Diagnostic Differential

H: Pyrazole H-4
~5.50 - 5.70 ppm (d)~5.10 - 5.25 ppm (d)5-amino is more shielded

H: Pyrazole H-3 / H-5
~7.10 - 7.30 ppm (H-5)~7.40 - 7.60 ppm (H-3)H-3 (in 5-amino) is more deshielded

C: Pyrazole C-4
~95.0 - 100.0 ppm~90.0 - 92.0 ppmBoth highly shielded by NH


C: Pyrazole C-3
~153.0 - 155.0 ppm~138.0 - 140.0 ppmC-3 is strongly deshielded in 3-amino

C: Pyrazole C-5
~130.0 - 132.0 ppm~145.0 - 147.0 ppmC-5 is strongly deshielded in 5-amino
(Note: Values recorded in DMSO-

to prevent rapid proton exchange)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, follow this self-validating NMR workflow.

Step 1: Sample Preparation & D O Exchange (The Validation Step)
  • Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO-

    
    . DMSO is specifically chosen over CDCl
    
    
    
    to slow the proton exchange rate of the NH
    
    
    group, allowing it to be observed as a distinct broad singlet.
  • Acquire a baseline 1D

    
    H NMR spectrum.
    
  • Self-Validation (Causality Check): Add 10

    
    L of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at ~3.8-4.5 ppm confirms the assignment of the exchangeable NH
    
    
    protons, preventing them from being conflated with the pentyl N-CH
    
    
    multiplet during 2D analysis.
Step 2: 1D C NMR Acquisition
  • Acquire a

    
    C{H} decoupled spectrum using a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons.
    
  • Identify the highly shielded C-4 peak (~90-95 ppm). The position of the remaining two aromatic carbons will tentatively indicate the isomer based on Table 2.

Step 3: 2D NOESY Acquisition (The Definitive Proof)
  • Set up a 2D NOESY experiment with a mixing time of 400-500 ms (optimized for small molecule tumbling rates).

  • Interpretation:

    • If a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the pentyl N-CH

      
       protons (~3.8 ppm) and the exchangeable NH
      
      
      
      protons, the compound is definitively 1-pentyl-5-aminopyrazole .
    • If the NOE cross-peak is observed between the pentyl N-CH

      
       protons and the aromatic pyrazole H-5 proton (~7.1 ppm), the compound is definitively 1-pentyl-3-aminopyrazole .
      

NMR_Workflow Start Unknown Isomer (1-Pentyl-aminopyrazole) NOESY Perform 2D NOESY NMR (400-500 ms mixing time) Start->NOESY NOE_NH2 NOE Cross-Peak: Pentyl N-CH2 to NH2 NOESY->NOE_NH2 NOE_H5 NOE Cross-Peak: Pentyl N-CH2 to Pyrazole H-5 NOESY->NOE_H5 Result5 1-Pentyl-5-aminopyrazole (Confirmed) NOE_NH2->Result5 Result3 1-Pentyl-3-aminopyrazole (Confirmed) NOE_H5->Result3

2D NMR decision tree for absolute regiochemical assignment of isomers.

Conclusion

While 1D NMR provides rapid presumptive evidence based on electronic shielding effects, the absolute differentiation of 1-pentyl-3-aminopyrazole and 1-pentyl-5-aminopyrazole mandates a multi-modal approach. By anchoring your workflow in 2D NOESY and validating peak assignments with D


O exchange, researchers can establish a fail-safe analytical package that guarantees structural integrity for downstream drug development.

References

  • Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis Source: Synthesis (2016, 48, 3537-3543) via Organic Chemistry Portal URL:[Link]

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (2012, 8, 18–24) URL:[Link]

  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids Source: Pharmaceuticals / NIH (2022) URL:[Link]

Sources

Optimizing Kinase Selectivity: The SAR of N1-Chain Length in Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide dissects the structure-activity relationship (SAR) of N1-substitution in aminopyrazoles, a privileged scaffold in kinase inhibitor design. While the C3-amino group anchors the molecule to the kinase hinge region, the N1-substituent acts as a critical "rudder," steering the molecule's selectivity profile by probing the hydrophobic back-pocket (often the ribose-binding pocket).

Core Insight: Contrary to the "bigger is better" fallacy in hydrophobic interactions, experimental data reveals a non-linear relationship between N1-chain length and bioactivity. For targets like JNK3 and CDK2, branched aliphatic chains (e.g., isopropyl) often outperform both smaller (methyl) and larger (benzyl) substituents, striking a balance between hydrophobic filling and steric tolerance.

Mechanistic Insight: The "Anchor and Rudder" Model

To understand the SAR of the N1-chain, one must visualize the ATP-binding pocket of a typical protein kinase (e.g., CDK2, JNK3).

  • The Anchor (Aminopyrazole Core): The pyrazole nitrogen (N2) and the exocyclic amino group form a bidentate hydrogen bond network with the kinase hinge region (e.g., Leu83 in CDK2). This is the prerequisite for potency.

  • The Rudder (N1-Substituent): This group projects away from the hinge, typically into the hydrophobic region occupied by the ribose ring of ATP.

    • Short Chains (Methyl): Provide insufficient hydrophobic displacement, leading to "wobble" and poor isoform selectivity (e.g., inhibiting JNK1, JNK2, and JNK3 indiscriminately).

    • Optimal Chains (Isopropyl/Cyclopropyl): Fill the hydrophobic pocket precisely, displacing water molecules (entropy gain) and locking the conformation.

    • Oversized Chains (Benzyl/Phenyl): Often incur a steric penalty, clashing with the "gatekeeper" residue or the pocket ceiling, drastically reducing affinity.

Comparative Analysis: N1-Chain Length Efficacy

The following analysis compares the efficacy of N1-substituents in the context of JNK3 inhibition , a critical target for neurodegenerative diseases. Data is synthesized from structure-based optimization studies (e.g., J. Med.[1] Chem. 2014).[1][2][3]

Table 1: Impact of N1-Substitution on JNK3 Potency and Selectivity[4]
N1-SubstituentStructureJNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity Ratio (JNK1/JNK3)Physicochemical Impact
Hydrogen -H>10,000>10,000N/AHigh polarity, poor cell permeability.
Methyl -CH31801600.9 (Non-selective)Improved lipophilicity, but poor pocket fill.
Ethyl -CH2CH31103503.2Moderate improvement in selectivity.
Isopropyl -CH(CH3)245 850 19.0 (Highly Selective) Optimal. Perfect shape complementarity to the hydrophobic pocket.
Phenyl -Ph>5,000>5,000N/ASteric clash with pocket residues.
Benzyl -CH2Ph2,1001,8000.9"Floppy" fit; entropic penalty upon binding.

Key Takeaway: The Isopropyl group (Compound 26f in reference literature) represents the "Goldilocks" zone. It provides a 4-fold increase in potency over methyl and a ~20-fold increase in selectivity against the closely related JNK1 isoform.

Visualization of Biological Context

The following diagram illustrates the JNK3 signaling pathway, highlighting where the aminopyrazole inhibitor intervenes to prevent neurodegeneration (mitochondrial dysfunction and apoptosis).

JNK3_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) MKK7 MKK7 (MAP2K) Stress->MKK7 Activates JNK3_Inactive JNK3 (Inactive) MKK7->JNK3_Inactive Phosphorylates JNK3_Active p-JNK3 (Active) JNK3_Inactive->JNK3_Active Thr/Tyr Phos Bcl2 Bcl-2 Family (Phosphorylation) JNK3_Active->Bcl2 Modulates Mito Mitochondria Apoptosis Neuronal Apoptosis Mito->Apoptosis Caspase Cascade Bcl2->Mito Cytochrome c Release Inhibitor Aminopyrazole (N1-Isopropyl) Inhibitor->JNK3_Active ATP Competition (IC50 = 45 nM)

Caption: JNK3 signaling cascade showing the specific intervention point of aminopyrazole inhibitors, preventing mitochondrial-mediated apoptosis.

Experimental Protocols

To ensure reproducibility, we utilize a microwave-assisted synthesis for the aminopyrazole core, followed by a standard kinase assay.

Protocol A: Microwave-Assisted Synthesis of N1-Substituted Aminopyrazoles

Rationale: Traditional reflux methods often yield mixtures of regioisomers (3-amino vs. 5-amino). Microwave irradiation promotes rapid, regioselective cyclization.

Reagents:

  • Substituted Hydrazine (

    
    )
    
  • 3-Aminocrotononitrile (or

    
    -ketonitrile equivalent)
    
  • Solvent: Ethanol/Water (1:1) or 1M HCl (aqueous)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the specific hydrazine (e.g., Isopropylhydrazine HCl) and 1.0 mmol of 3-aminocrotononitrile in 3 mL of solvent.

  • Irradiation: Seal the vial. Heat in a microwave reactor (e.g., Biotage Initiator) at 150°C for 10 minutes (High absorption level).

  • Workup:

    • Allow the vial to cool to room temperature.

    • Basify the solution to pH ~10 using 10% NaOH (if acidic solvent was used).

    • The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
  • Validation: Verify regioisomer purity via NOE (Nuclear Overhauser Effect) NMR spectroscopy. The N1-substituent should show a spatial correlation with the C5-proton, not the amino group.

Protocol B: JNK3 Kinase Inhibition Assay (LANCE Ultra)

Rationale: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is used for high-sensitivity IC50 determination.

  • Enzyme Mix: Dilute human recombinant JNK3 (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Use ULight-labeled ATF2 peptide (50 nM final).

  • Compound Addition: Dispense 10 nL of the aminopyrazole (serial dilution in DMSO) into a 384-well plate.

  • Reaction Initiation: Add ATP (at

    
    , typically 10 
    
    
    
    M). Incubate for 60 minutes at 23°C.
  • Detection: Stop reaction with EDTA containing Europium-labeled anti-phospho-ATF2 antibody. Read TR-FRET signal (Ex: 320 nm, Em: 665 nm).

Synthesis Workflow Diagram

Synthesis_Workflow Hydrazine R-NHNH2 (Hydrazine) Mix Mixing (EtOH/H2O) Hydrazine->Mix Nitrile Beta-Ketonitrile (Electrophile) Nitrile->Mix MW Microwave Irradiation 150°C, 10 min Mix->MW Cyclization Cyclization (Nucleophilic Attack) MW->Cyclization Crude Crude Precipitate Cyclization->Crude Purification Filtration & Recrystallization Crude->Purification Final N1-Substituted Aminopyrazole Purification->Final

Caption: Microwave-assisted synthesis pathway for rapid generation of N1-substituted aminopyrazole libraries.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry, 2014.[1]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 2019.

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, 2019.[4]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023.[5]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors. Frontiers in Pharmacology, 2022.

Sources

elemental analysis and melting point of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

[1]

Executive Summary & Application Context

5-Methyl-1-pentyl-1H-pyrazol-3-amine (CAS: 1006680-28-9) represents a critical intermediate in the synthesis of bioactive pyrazoles, particularly in the development of cannabinoid receptor ligands and kinase inhibitors.[1] Its structural significance lies in the N1-pentyl tail , which modulates lipophilicity (LogP) and membrane permeability compared to its lower alkyl homologs (e.g., methyl or ethyl derivatives).

This guide provides a rigorous characterization framework, focusing on Elemental Analysis (EA) and Melting Point (MP) determination. Unlike standard datasheets, we contextualize these properties against structural alternatives to aid medicinal chemists in scaffold selection.

Physicochemical Profile & Theoretical Baselines[1]

Before initiating wet-lab characterization, establish the theoretical baselines.[1] Deviations from these values are the primary indicators of synthetic impurities (e.g., residual solvents, unreacted alkyl halides).

Theoretical Elemental Analysis (Combustion Data)

Molecular Formula:

Molecular Weight:
ElementCountAtomic MassTotal MassTheoretical % (w/w) Tolerance Limit (±0.4%)
Carbon (C) 912.011108.1064.63% 64.23 – 65.03%
Hydrogen (H) 171.00817.1410.25% 9.85 – 10.65%
Nitrogen (N) 314.00742.0225.12% 24.72 – 25.52%

Critical Insight: The high hydrogen content (>10%) is characteristic of the saturated pentyl chain. A lower experimental H% often indicates incomplete alkylation (presence of the N-H precursor) or contamination with drying agents.

Melting Point & Physical State Prediction

Unlike the 1-methyl analog (a crystalline solid) or the 1-phenyl analog (MP: 148–151 °C), the 1-pentyl derivative often exists as a low-melting solid or viscous oil at room temperature.[1] The flexible pentyl chain disrupts the crystal lattice packing efficiency, significantly lowering the melting point.

  • Expected State: Viscous Oil or Low-Melting Waxy Solid.[1]

  • Predicted MP Range: 25–45 °C (highly dependent on purity).

  • Handling Implication: If the product appears as an oil, do not assume impurity. Verify with DSC (Differential Scanning Calorimetry) rather than a standard capillary apparatus.

Comparative Performance Guide: Alkyl Chain Impact

The choice of the N1-substituent drastically affects the physicochemical behavior.[1] Use this comparison to justify the selection of the pentyl variant over alternatives.

Feature1-Methyl Analog 1-Pentyl Analog (Target) 1-Phenyl Analog
Structure Short, rigid alkylFlexible, lipophilic chainAromatic, rigid
Physical State Crystalline SolidOil / Waxy Solid High MP Solid (148°C)
Lipophilicity Low LogP (~0.[1]3)High LogP (~2.5) Moderate LogP
Solubility High in polar solvents (MeOH)High in non-polar (DCM, Hexane) Moderate in organic
Purification RecrystallizationColumn Chromatography / Distillation Recrystallization
Use Case Fragment-based screeningMembrane permeation optimization Pi-stacking interactions

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision Elemental Analysis (CHN)

Objective: Confirm chemical composition and rule out solvent entrapment.

  • Sample Preparation:

    • Dry the sample under high vacuum (<1 mbar) at 40°C for 12 hours. Why? The pentyl chain can trap non-polar solvents like hexanes used in chromatography.

    • Weigh 2.0 – 3.0 mg of the substance into a tin capsule. Ensure the capsule is sealed hermetically to prevent moisture absorption (hygroscopicity check).

  • Combustion:

    • Operate the CHN Analyzer (e.g., Elementar vario EL cube) at a combustion temperature of 1150°C.

    • Validation Step: Run a standard (e.g., Acetanilide) before the sample. The standard must be within ±0.1% of theoretical values.

  • Data Interpretation:

    • Result: If C% is high (>65%), suspect residual non-polar solvent (Hexane/EtOAc).

    • Result: If N% is low (<24.5%), suspect hydrolysis or presence of inorganic salts (e.g., KBr from synthesis).

Protocol B: Melting Point / Phase Transition Analysis

Objective: Determine purity and physical state.[2][3]

  • Method 1: Capillary (For Solids)

    • Pack the capillary to a height of 2-3 mm.[1]

    • Ramp rate: 1°C/min starting from 20°C.

    • Note: If the sample "sweats" or turns to oil immediately, switch to Method 2.

  • Method 2: DSC (For Oils/Waxy Solids)

    • Load 5 mg into an aluminum pan.

    • Cool to -50°C, then heat to 100°C at 5°C/min.

    • Identify the endothermic peak onset (

      
      ) as the melting point.
      

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between the solid and oil phases.

CharacterizationWorkflowStartSynthesized Crude5-Methyl-1-pentyl-1H-pyrazol-3-aminePurificationPurification(Flash Chromatography)Start->PurificationDryingVacuum Drying(40°C, <1 mbar, 12h)Purification->DryingPhysicalCheckPhysical State Check(at 25°C)Drying->PhysicalCheckSolidPathSolid ObservedPhysicalCheck->SolidPathCrystallineOilPathOil / Wax ObservedPhysicalCheck->OilPathViscousMP_CapillaryCapillary Melting Point(Ramp 1°C/min)SolidPath->MP_CapillaryDSC_AnalysisDSC Analysis(-50°C to 100°C)OilPath->DSC_AnalysisEA_AnalysisElemental Analysis (CHN)Target: C 64.63%, H 10.25%, N 25.12%MP_Capillary->EA_AnalysisDSC_Analysis->EA_AnalysisValidationPurity Validation(Compare vs Theoretical)EA_Analysis->Validation

Figure 1: Decision tree for the physical characterization of 5-Methyl-1-pentyl-1H-pyrazol-3-amine, adapting to its potential low-melting nature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • MDPI (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. J. Org. Chem. Retrieved from [Link]

Comparative Reactivity of 3-Amino vs 5-Amino Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Prototropic Tautomerism Paradigm

Substituted aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for complex fused heterocycles like pyrazolo[1,5-a]pyrimidines[1]. The fundamental challenge in working with these heterocycles lies in their dynamic prototropic tautomerism—the rapid 1,2-H shift between the vicinal nitrogen atoms of the pyrazole ring.

Understanding the comparative reactivity of 3-aminopyrazole (3AP) versus 5-aminopyrazole (5AP) requires analyzing their thermodynamic stability. In the gas phase and under low-temperature matrix isolation, the 3-amino tautomer is significantly more stable than the 5-amino tautomer, with a Gibbs free energy difference (ΔG) of approximately -9.8 kJ mol⁻¹[2][3]. However, this intrinsic stability is easily inverted in solution. The 5-amino tautomer possesses a higher dipole moment, making it more susceptible to solvent polarization; consequently, polar solvents thermodynamically stabilize the 5AP form, shifting the tautomeric equilibrium[1].

Tautomerism_Logic 3 3 AP Solvation Eq 1,2-H Prototropic Shift AP->Eq 5 5 Eq->5 Solvent Polar Solvents (Drive Equilibrium) Solvent->5

Prototropic tautomerism logic and the thermodynamic influence of solvent polarization.

Mechanistic Divergence: Regioselective Synthesis

Because tautomerization scrambles the identity of unsubstituted 3(5)-aminopyrazoles, researchers must synthesize N-substituted derivatives to lock the regiochemistry. The standard approach is the Knorr pyrazole synthesis, condensing an alkylhydrazine with a 1,3-dielectrophile (e.g., a β-ketonitrile)[4][5]. The regiochemical outcome is dictated by a strict bifurcation between kinetic and thermodynamic control.

  • Kinetic Control (Favors 3-Aminopyrazole): Alkylhydrazines are intrinsically more nucleophilic at the internal (substituted) nitrogen due to the electron-donating inductive effect of the alkyl group[5]. Under strongly basic conditions (e.g., NaOEt) and low temperatures (0 °C), the reaction is irreversible. The highly nucleophilic internal nitrogen attacks the electrophile first, funneling the reaction toward the 3-aminopyrazole regioisomer[4].

  • Thermodynamic Control (Favors 5-Aminopyrazole): Under neutral conditions and elevated temperatures (70 °C), the initial nucleophilic attack becomes reversible. The system equilibrates, allowing the less sterically hindered terminal (unsubstituted) nitrogen to drive the cyclization. This steric relief yields the thermodynamically stable 5-aminopyrazole as the major product[4][5].

Synthesis_Workflow Start Alkylhydrazine + β-Ketonitrile Kinetic Kinetic Control (Base, 0°C) Start->Kinetic Thermo Thermodynamic Control (Neutral, 70°C) Start->Thermo MechK Attack by Substituted N (Fast, Irreversible) Kinetic->MechK MechT Attack by Terminal N (Reversible, Steric Relief) Thermo->MechT Prod3 3-Aminopyrazole (Major Product) MechK->Prod3 Prod5 5-Aminopyrazole (Major Product) MechT->Prod5

Logical workflow of kinetic vs thermodynamic control in Knorr pyrazole synthesis.

Comparative Reactivity Profile: Acylation and Electrophilic Substitution

Once the pyrazole ring is constructed, functionalizing it requires navigating three competing nucleophilic sites: the pyrrole-like nitrogen (NH), the pyridine-like nitrogen (N), and the exocyclic amino group (-NH₂).

Regioselective Acylation: A common pitfall in peptide coupling or derivatization is accidental acylation of the pyrazole ring nitrogen instead of the exocyclic amine. The exocyclic -NH₂ is inherently more nucleophilic than the neutral ring nitrogen[6]. Therefore, using gentle acylating agents (like acetic anhydride or tert-butyl pyrocarbonate) in the absence of a base selectively yields the exo-acylated product[6]. However, if a tertiary amine (e.g., TEA) is introduced, it deprotonates the relatively acidic ring NH, generating a highly reactive pyrazolide anion that outcompetes the exocyclic amine, resulting in undesired ring acylation[6].

Electrophilic Aromatic Substitution: Both 3-amino and 5-aminopyrazoles are highly electron-rich heterocycles. The C4 position is the most nucleophilic carbon on the ring. Easy proton abstraction by bases generates the pyrazole anion, which readily undergoes halogenation, sulfonation, or coupling at C4, with the regioselectivity of further annulation heavily dependent on the steric constraints imposed by the C3/C5 substituents[1].

Quantitative Data: Comparative Properties

Property / Parameter3-Aminopyrazole (3AP)5-Aminopyrazole (5AP)
Gas Phase Stability (ΔG) Major Tautomer (-9.8 kJ/mol more stable)Minor Tautomer
Solution Stability (Polar Solvents) Minor TautomerMajor Tautomer (Higher dipole moment)
Knorr Synthesis Conditions Kinetic Control (Base, 0 °C)Thermodynamic Control (Neutral, 70 °C)
Hydrazine Attack Site Substituted Nitrogen (Internal)Unsubstituted Nitrogen (Terminal)
Steric Profile Higher hindrance (substituent adjacent to ring N)Lower hindrance (substituent distant from ring N)
Exocyclic Acylation Requirement Base-free conditions (e.g., Ac₂O in dioxane)Base-free conditions (e.g., Ac₂O in dioxane)

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Alkyl-3-aminopyrazole (Kinetic Control)

Objective: Isolate the 3-amino regioisomer by exploiting the intrinsic nucleophilicity of the substituted hydrazine nitrogen.

  • Preparation: Dissolve 1.0 eq of the target β-ketonitrile in absolute ethanol and chill to 0 °C in an ice bath.

  • Base Addition: Add 1.1 eq of Sodium ethoxide (NaOEt) to the solution.

    • Causality: The strong base prevents the protonation of the hydrazine, ensuring the internal nitrogen remains highly nucleophilic, while the low temperature prevents the reversible thermodynamic equilibration of the intermediate[4][5].

  • Coupling: Dropwise add 1.0 eq of alkylhydrazine over 30 minutes, strictly maintaining the temperature at 0 °C. Stir for 2 hours.

  • Workup & Validation: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

    • Self-Validation (QC): Perform 2D NOESY NMR. The 3-aminopyrazole will show a strong NOE cross-peak between the N-alkyl protons and the C5 ring proton, but no correlation to the exocyclic amine protons[7].

Protocol B: Selective Exocyclic Acylation of Aminopyrazoles

Objective: Acylate the exocyclic -NH₂ without requiring protecting groups for the pyrazole ring nitrogen.

  • Preparation: Dissolve the aminopyrazole derivative in anhydrous dioxane at room temperature.

  • Acylation: Add 1.5 eq of Acetic anhydride (Ac₂O). Crucial: Do not add any tertiary amine base (e.g., DIPEA or TEA).

    • Causality: Omitting the base prevents the formation of the hyper-nucleophilic pyrazolide anion. Under these neutral conditions, the exocyclic amine's natural nucleophilicity dominates, selectively attacking the anhydride[6].

  • Workup & Validation: Stir for 1 hour. Precipitate the product by adding cold water and filter.

    • Self-Validation (QC): Verify via ¹H NMR in DMSO-d₆. Successful exocyclic acylation shifts the -NH₂ signal downfield (forming an amide NH), while the broad singlet of the pyrazole ring NH (typically >12 ppm) remains intact. Disappearance of the >12 ppm signal indicates protocol failure (ring acylation)[6].

References

  • Benchchem. Comparison of the stability of different substituted aminopyrazoles.2

  • Taylor & Francis (Tandfonline). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation.6

  • PubMed Central (PMC). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.1

  • MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.3

  • Benchchem. A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.4

  • The Heterocyclist. Regioselective synthesis of 3- and 5-aminopyrazoles.5

  • PubMed Central (PMC). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.7

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-pentyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Methyl-1-pentyl-1H-pyrazol-3-amine. Designed for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step framework to ensure operational safety and regulatory compliance. The protocols herein are derived from the chemical's structural characteristics and established best practices for hazardous waste management, building a foundation of trust and safety for laboratory personnel.

Executive Directive: Understanding the Imperative for Proper Disposal

  • A Pyrazole Ring: A nitrogen-containing heterocyclic core common in pharmaceuticals and agrochemicals.[1][2] Such compounds can have significant biological activity and may be harmful to aquatic life if released into the environment.[3]

  • An Amine Group (-NH2): This group imparts basicity and potential corrosivity. Amines as a class can be toxic and require careful handling.

  • A Pentyl Group (-C5H11): This alkyl chain increases the organic character of the molecule, suggesting it is combustible.[4]

Given these characteristics, 5-Methyl-1-pentyl-1H-pyrazol-3-amine must be treated as hazardous chemical waste . Improper disposal, such as drain or solid waste disposal, is unacceptable and can lead to environmental contamination and potential harm to wildlife.[5] The primary and recommended method for disposal is incineration at a licensed and approved waste disposal facility .[6][7]

Hazard Profile & Pre-Disposal Safety

Before handling for disposal, it is critical to operate under the assumption that this compound shares hazards with structurally similar aminopyrazoles. These include skin and eye irritation, potential for severe eye damage, and possible respiratory irritation.[8][9] Some aminopyrazoles are classified as corrosive.[4]

Personal Protective Equipment (PPE) & Engineering Controls

A self-validating safety protocol begins with rigorous protection. The following PPE is mandatory when handling 5-Methyl-1-pentyl-1H-pyrazol-3-amine for disposal:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes of liquid waste and potential irritants.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact, as related compounds can cause skin irritation or burns.[4][10]
Body Protection Laboratory coat; additional chemical-resistant apron if handling larger quantities.Protects against incidental contact and contamination of personal clothing.[10]
Engineering Control All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]Minimizes the risk of inhaling potentially irritating vapors.

Step-by-Step Disposal Protocol

This protocol ensures waste is handled safely from the point of generation to its final collection.

Step 1: Waste Segregation

Immediately segregate waste containing 5-Methyl-1-pentyl-1H-pyrazol-3-amine from all other waste streams.

  • Why? Cross-contamination can lead to dangerous reactions. Amines are incompatible with strong oxidizing agents and acids.[4][10] Mixing this waste with incompatible chemicals could generate heat, gas, or fire.

Step 2: Containerization

Select a robust, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) is a suitable choice.

  • Solid Waste: Collect unused reagents, contaminated weighing boats, and grossly contaminated items in a designated solid waste container.[7]

  • Liquid Waste: Collect solutions and rinsate in a designated liquid waste container.[7]

  • Empty Containers: "Empty" containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[7]

Step 3: Labeling

Proper labeling is a critical control point for safety and compliance. The waste container must be clearly and indelibly labeled.

  • Contents: Affix a "Hazardous Waste" label.[3][6]

  • Chemical Name: Write the full, unambiguous chemical name: "Waste 5-Methyl-1-pentyl-1H-pyrazol-3-amine ".[6][10]

  • Hazard Information: List any known or suspected hazards (e.g., "Irritant," "Corrosive," "Environmental Hazard").

Step 4: Storage

Store the sealed waste container in a designated hazardous waste accumulation area.

  • Why? This area must be secure, well-ventilated, and separate from general laboratory traffic to prevent accidental spills or exposure.[5] It should be away from sources of ignition and incompatible materials.[4]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed professional chemical waste disposal contractor.[11]

  • Trustworthiness: Never use a non-licensed service. The generator of the waste (your institution) is legally responsible for it from "cradle to grave." Professional disposal services ensure the waste is transported and destroyed in compliance with all local, regional, and national regulations.[12][13]

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is your best defense.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]

  • Protect Yourself: Don appropriate PPE before re-entering the area.[7]

  • Contain: For liquid spills, contain the material with an inert absorbent such as vermiculite, sand, or clay.[4] Do not use combustible materials like paper towels for large spills. For solid spills, gently sweep to avoid generating dust.[11]

  • Collect: Carefully collect the absorbent material and place it into a sealable container for disposal as hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Entry into Waterways: Do not allow the chemical or cleanup materials to enter drains or waterways.[5]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

DisposalWorkflow start Waste Generated (5-Methyl-1-pentyl-1H-pyrazol-3-amine) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Keep separate from other chemicals) ppe->segregate container_type Is the waste solid or liquid? segregate->container_type solid_container Step 3a: Place in Labeled SOLID Hazardous Waste Container container_type->solid_container Solid liquid_container Step 3b: Place in Labeled LIQUID Hazardous Waste Container container_type->liquid_container Liquid storage Step 4: Store Securely in Designated Waste Area solid_container->storage liquid_container->storage ehs_contact Step 5: Contact EHS for Pickup (Licensed Disposal Contractor) storage->ehs_contact

Caption: Disposal decision workflow for 5-Methyl-1-pentyl-1H-pyrazol-3-amine.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)
  • Apollo Scientific. (2022). Safety Data Sheet for 5-(Aminomethyl)-1-methyl-1H-pyrazole.
  • ResearchGate. (2019).
  • Bentham Science. (2024).
  • Fisher Scientific. SAFETY DATA SHEET for 3-Aminopyrazole-4-carboxylic acid.
  • 3B Scientific Corporation. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Bentham Science Publishers. (2024).
  • Fisher Scientific.
  • Bentham Science. (2024).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-.
  • Fisher Scientific. SAFETY DATA SHEET for 3-Amino-5-methyl-1H-pyrazole.
  • EManuscript Technologies. (2020).
  • CymitQuimica. (2026).
  • Springer Nature. (2015).
  • Fisher Scientific. SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2025).

Sources

Personal protective equipment for handling 5-Methyl-1-pentyl-1H-pyrazol-3-amine

[1]

Executive Hazard Analysis (Structure-Activity Relationship)

Do not treat this compound as a generic organic solid/liquid. Specific structural features of 5-Methyl-1-pentyl-1H-pyrazol-3-amine dictate its biological interaction and required safety protocols.[1] As specific toxicological data is often limited for catalog building blocks, we apply the Precautionary Principle based on its functional groups.

Structural FeatureHazard ImplicationOperational Consequence
Primary Amine (-NH₂) Basicity & Reactivity: Potential for chemical burns to mucous membranes; sensitizer.[1] Reacts exothermically with acids/oxidizers.Respiratory/Eye: Vapors/dust are corrosive to corneal tissue. Storage: Segregate from acid chlorides and anhydrides.
Pentyl Chain (

)
Lipophilicity: Significantly increases skin permeation compared to methyl-only analogs.[1] Acts as a carrier across the dermal barrier.Skin: Standard latex gloves are insufficient . The compound can penetrate skin before "burn" sensation occurs.
Pyrazole Ring Biological Activity: Pharmacophore often associated with kinase inhibition or CNS activity.Systemic: Treat as a potential reproductive toxin or specific organ toxicant until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE selection is not static; it scales with the potential energy of the task (quantity

Tier 1: Analytical Scale (<100 mg, Closed Vials)

For inventory checks, NMR prep, and sealed transfers.

  • Hands: Single-layer Nitrile gloves (minimum 5 mil thickness).

    • Why: Nitrile offers excellent splash protection against aliphatic amines.

  • Eyes: Standard safety glasses with side shields.

  • Body: Standard laboratory coat (cotton/poly blend).

  • Respiratory: Fume hood recommended; not strictly required if vials remain closed.

Tier 2: Preparative/Synthesis Scale (>100 mg, Open Handling)

For weighing, reaction setup, and purification.

  • Hands: Double-Gloving Protocol. [1]

    • Inner: 4 mil Nitrile (Inspection layer).

    • Outer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Rationale: Amines can degrade thin nitrile over time. The second layer provides a visual breach indicator and increased breakthrough time (>480 mins).

  • Eyes: Chemical Splash Goggles (Indirect Vented).

    • Critical: Safety glasses do not seal. Amine vapors or dust can bypass glasses and cause lachrymation or corneal clouding.

  • Respiratory: Work inside a certified chemical fume hood.

    • If hood is unavailable (Emergency only): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.

  • Body: Lab coat + Chemical-resistant apron (Tyvek or PVC) to protect the chest/lap zone during bench work.

Tier 3: Spill Cleanup & High Hazard

For spills >5 mL/g or aerosol-generating procedures.[1]

  • Hands: Laminate Film Gloves (e.g., Silver Shield/4H) worn under outer nitrile gloves.

    • Why: Laminate film provides the broadest chemical resistance to aggressive organic amines where nitrile may swell.

  • Eyes/Face: Full-face respirator OR Splash Goggles + Face Shield.

Operational Workflows & Logic

Protocol A: Weighing & Transfer (The "Static" Risk)

Aminopyrazoles are often hygroscopic solids or viscous oils. If solid, they generate static; if liquid, they creep.

  • Engineering Control: Use a balance enclosure or place the balance inside the fume hood.

  • Static Management: Use an ionizing bar or anti-static gun if the material is solid/fluffy.

    • Risk:[1][2] Charged particles repel into the breathing zone.

  • Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if the compound is potentially corrosive to metals (common with moist amines).

  • Decontamination: Immediately wipe the balance area with a paper towel dampened with 10% Ethanol , followed by water. Dispose of the towel as solid hazardous waste.

Protocol B: Spill Management Response

Immediate Action: Do not use water initially. Water spreads organic amines and creates a larger surface area for volatilization.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don Tier 3 PPE (Double gloves, Goggles).

  • Contain: Surround the spill with Vermiculite or Dry Sand .

  • Neutralize (Optional but Recommended):

    • If liquid: Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer").

    • Observation: Wait for any heat generation/fizzing to cease.

  • Collect: Scoop material into a wide-mouth jar. Label: "Hazardous Waste - Organic Alkali (Pyrazol-amine)."[1]

Visual Decision Logic

Figure 1: PPE Selection Decision Tree

Use this logic flow to determine the required protection level before starting work.

PPE_LogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid / DustState->SolidLiquidLiquid / SolutionState->LiquidQty_SQuantity > 100mg?Solid->Qty_SQty_LConcentrated?Liquid->Qty_LTier1Tier 1 PPE(Nitrile + Safety Glasses)Qty_S->Tier1NoTier2Tier 2 PPE(Double Nitrile + Goggles + Hood)Qty_S->Tier2Yes (Dust Risk)Qty_L->Tier1No (Dilute)Qty_L->Tier2YesTier3Tier 3 PPE(Laminate Gloves + Face Shield)Tier2->Tier3Spill / Splash Risk

Caption: Logic flow for selecting PPE based on physical state and quantity. Note the escalation to Tier 2 for any dust-generating solid handling.[1]

Figure 2: Emergency Spill Response Workflow

Follow this sequence strictly to minimize exposure during accidental release.

Spill_ResponseAlertSpill DetectedAssessIsolate Area(3m Radius)Alert->AssessPPEDon Tier 3 PPEAssess->PPEAbsorbApply Vermiculite(Do NOT use water)PPE->AbsorbNeutralizeApply Citric Acid(If Liquid)Absorb->NeutralizeCollectScoop to Waste JarNeutralize->CollectCleanSoap/Water WashCollect->Clean

Caption: Step-by-step spill response. The critical step is avoiding water during the initial containment phase to prevent spreading the lipophilic amine.

Waste Disposal & Deactivation[4]

Classification: Hazardous Organic Waste (Basic/Alkaline).

  • Segregation:

    • Do NOT mix with acidic waste streams (Risk: Exotherm/Spatter).

    • Do NOT mix with oxidizers (Risk: Fire/Nitrogen Oxide evolution).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.

  • Labeling: Must explicitly state "Contains Aminopyrazoles - Potential Sensitizer."

References

  • PubChem. (2023). Compound Summary: 5-methyl-1H-pyrazol-3-amine (Structural Analog).[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Pyrazole Derivatives Hazard Classification. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.